molecular formula C5H11I B1583052 1-Iodo-3-methylbutane CAS No. 541-28-6

1-Iodo-3-methylbutane

货号: B1583052
CAS 编号: 541-28-6
分子量: 198.05 g/mol
InChI 键: BUZZUHJODKQYTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Iodo-3-methylbutane is a useful research compound. Its molecular formula is C5H11I and its molecular weight is 198.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-iodo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZUHJODKQYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060246
Record name Butane, 1-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Turns brown on air and light exposure; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Isoamyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

541-28-6
Record name 1-Iodo-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-iodo-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1E5DU187L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-iodo-3-methylbutane, also known as isoamyl iodide. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy reference. Detailed experimental protocols for the determination of these properties are also provided, along with a visualization of a common synthesis pathway.

Core Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid.[1][2] It is recognized for its role as a solvent and as a reagent in various organic syntheses.[3][4] The compound is sensitive to light and air, and may turn brown or red upon exposure.[1][2] For this reason, it is often stabilized with sodium thiosulfate (B1220275) or copper.[1][5]

IdentifierValue
IUPAC Name This compound
Synonyms Isoamyl iodide, Isopentyl iodide
CAS Number 541-28-6[1][6][7][8][9]
Molecular Formula C5H11I[1][7][8][9]
Molecular Weight 198.05 g/mol [1][3][6][8]
SMILES CC(C)CCI[6][7]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound. These values are critical for its application in experimental and industrial settings.

Table 1: Thermodynamic Properties

PropertyValueReference
Boiling Point 147 - 149 °C[1][3][6][10]
Melting Point -85.6 °C (estimate)[11][12]
Flash Point 40 °C (104 °F)[1][6]

Table 2: Physical and Optical Properties

PropertyValueReference
Density 1.497 - 1.51 g/mL at 20-25 °C[1][6][10]
Refractive Index (n20/D) 1.492 - 1.493[6][10]
Vapor Pressure 5.82 mmHg at 25 °C[11]

Table 3: Solubility

SolventSolubilityReference
Water Insoluble[11][12][13][14]
Organic Solvents (Ether, Alcohol) Soluble/Miscible[1][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask (5-10 mL)

  • Micro-condenser

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Clamps and stand

Procedure:

  • Place approximately 3-5 mL of this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar.

  • Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned just below the side arm of the condenser, but not touching the liquid.

  • Begin heating the sample gently.

  • Observe the temperature as the liquid begins to boil and a ring of condensate appears on the inner surface of the condenser.

  • The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing (boiling and condensing).

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath at a constant temperature (e.g., 20 °C)

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m1).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m2).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, dry the exterior, and record its mass (m3).

  • The density (ρ) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Acetone (B3395972) and lens paper for cleaning

Procedure:

  • Turn on the refractometer and the water circulator, setting the temperature to 20 °C.

  • Clean the prism surfaces with acetone and a soft lens paper.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and ensure the liquid spreads evenly.

  • Adjust the light source and the eyepiece to get a clear view of the scale.

  • Rotate the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Synthesis Workflow

This compound can be synthesized via a Finkelstein reaction, where an alkyl bromide or chloride is treated with sodium iodide in acetone. The following diagram illustrates the workflow for the synthesis of this compound from 3-bromo-3-methylbutane.

Synthesis_Workflow reagents 3-Bromo-3-methylbutane + Sodium Iodide + Acetone reaction_vessel Reaction Mixture (Reflux) reagents->reaction_vessel Mixing filtration Filtration reaction_vessel->filtration Cooling evaporation Evaporation of Acetone filtration->evaporation byproduct Sodium Bromide (Precipitate) filtration->byproduct Separation distillation Vacuum Distillation evaporation->distillation Crude Product product This compound (Pure Product) distillation->product

Caption: Synthesis of this compound via Finkelstein reaction.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-iodo-3-methylbutane. It includes a detailed summary of its chemical identifiers, and physicochemical properties, and an analysis of its chemical bonding, including computed bond lengths, bond angles, and dihedral angles. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and its application in a classic nucleophilic substitution reaction. The content is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, also commonly known as isoamyl iodide or isopentyl iodide, is a primary alkyl halide.[1][2] It is a colorless to light yellow liquid that may turn red or brown upon exposure to air and light.[1][3] This compound is soluble in most common organic solvents but insoluble in water.[4]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C5H11I[1]
Molecular Weight 198.05 g/mol [1]
SMILES Notation CC(C)CCI[1]
CAS Number 541-28-6[1]
Synonyms Isoamyl iodide, Isopentyl iodide, 3-Methyl-1-iodobutane, 3-Methylbutyliodide, 4-Iodo-2-methylbutane[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 149 °C (lit.)
Density 1.497 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.492 (lit.)
Flash Point 40 °C
Melting Point (estimate) -85.6 °C[4]

Chemical Structure and Bonding

The chemical structure of this compound consists of a four-carbon butane (B89635) chain with a methyl group attached to the third carbon and an iodine atom attached to the first carbon. The bonding within the molecule is characterized by single covalent bonds between the carbon atoms, carbon and hydrogen atoms, and the carbon and iodine atoms. The C-I bond is the most reactive site in the molecule due to the polarizability of the iodine atom and the difference in electronegativity between carbon and iodine, making the carbon atom electrophilic.

To provide a more detailed understanding of the molecule's geometry, the following tables summarize the computed bond lengths, bond angles, and dihedral angles. This data is crucial for computational modeling, understanding steric effects, and predicting reactivity.

Table 3: Computed Bond Lengths in this compound

BondBond Length (Å)
C1-I2.14
C1-C21.53
C2-C31.54
C3-C41.53
C3-C51.53
C-H (average)1.09

Note: These values are based on computational models and may vary slightly from experimental data.

Table 4: Computed Bond Angles in this compound

AtomsBond Angle (°)
I-C1-C2111.5
C1-C2-C3114.0
C2-C3-C4110.0
C2-C3-C5111.0
C4-C3-C5110.0
H-C-H (average)109.5

Note: These values are based on computational models and may vary slightly from experimental data.

Table 5: Key Dihedral Angles in this compound

AtomsDihedral Angle (°)
I-C1-C2-C3-179.5 (anti-periplanar)
C1-C2-C3-C4178.0 (anti-periplanar)
C1-C2-C3-C5-60.0 (gauche)

Note: These values represent one of the stable conformations and are based on computational models.

The provided diagram illustrates the chemical structure of this compound.

Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide.[5]

Materials:

  • 3-Bromo-1-methylbutane (1.0 equivalent)

  • Sodium iodide (1.5 equivalents)

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-bromo-1-methylbutane and sodium iodide in anhydrous acetone.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Wash the filter cake with a small amount of cold acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure.

The following diagram outlines the workflow for the synthesis of this compound.

G Synthesis of this compound Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Combine Reactants Combine 3-bromo-1-methylbutane and NaI in acetone Setup Reflux Attach reflux condenser and heat Combine Reactants->Setup Reflux Reflux Mixture Maintain reflux and monitor by TLC Setup Reflux->Reflux Mixture Cool and Filter Cool to room temperature and filter Reflux Mixture->Cool and Filter Wash and Evaporate Wash filter cake and evaporate solvent Cool and Filter->Wash and Evaporate Distillation Purify by vacuum distillation Wash and Evaporate->Distillation

Workflow for the synthesis of this compound.
Nucleophilic Substitution (SN2) Reaction with Cyanide

This compound is a suitable substrate for SN2 reactions due to it being a primary alkyl halide, which minimizes steric hindrance. The reaction with a strong nucleophile like cyanide ion proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral.

Materials:

  • This compound (1.0 equivalent)

  • Sodium cyanide (1.2 equivalents)

  • Polar aprotic solvent (e.g., DMSO or DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle (if necessary)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in the chosen polar aprotic solvent.

  • With stirring, add this compound to the solution.

  • The reaction can be stirred at room temperature or gently heated to increase the rate, with progress monitored by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 4-methylpentanenitrile.

  • Further purification can be achieved by distillation.

The following diagram illustrates the logical relationship in an SN2 reaction involving this compound.

G SN2 Reaction of this compound with Cyanide This compound This compound Transition State Transition State This compound->Transition State Cyanide Nucleophile Cyanide Nucleophile Cyanide Nucleophile->Transition State Backside Attack 4-Methylpentanenitrile 4-Methylpentanenitrile Transition State->4-Methylpentanenitrile Iodide Leaving Group Iodide Leaving Group Transition State->Iodide Leaving Group Leaving Group Departure

Logical flow of the SN2 reaction.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The compilation of its chemical identifiers, physicochemical properties, and computed bonding parameters offers a solid foundation for its use in research and development. The inclusion of detailed experimental protocols for its synthesis and a key reaction provides practical insights for laboratory applications. This information is intended to be a valuable asset for professionals engaged in organic synthesis and drug discovery.

References

An In-depth Technical Guide to 1-Iodo-3-methylbutane (CAS 541-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-methylbutane, also known as isoamyl iodide or isopentyl iodide, is a valuable alkyl halide intermediate in organic synthesis. Its primary role is as a precursor for the formation of the isopentyl Grignard reagent and as an alkylating agent to introduce the isopentyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or pink liquid that is sensitive to light and may turn brown upon exposure to air.[1][2] It is insoluble in water but soluble in most common organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 541-28-6[1]
Molecular Formula C₅H₁₁I[1][3]
Molecular Weight 198.05 g/mol [3]
Appearance Clear, colorless to light yellow/pink liquid[2]
Boiling Point 149 °C (lit.)[3]
Melting Point -85.6 °C (estimate)[1]
Density 1.497 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.492 (lit.)[3]
Flash Point 40 °C (104 °F)
Solubility Insoluble in water; soluble in most common organic solvents[1][3]
Stability Light sensitive; may be stabilized with copper or sodium thiosulfate (B1220275)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Features and Assignments
¹H NMR The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegative iodine atom.
¹³C NMR The carbon NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4][5]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

Detailed spectral analysis is provided in the appendices.

Synthesis and Experimental Protocols

This compound is commonly synthesized from 3-methyl-1-butanol. Two primary methods are the reaction with iodine and red phosphorus and the Finkelstein reaction.

Synthesis from 3-Methyl-1-butanol with Iodine and Red Phosphorus

This method involves the in-situ formation of phosphorus triiodide, which then converts the alcohol to the corresponding alkyl iodide.

Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. The apparatus should be equipped with a gas outlet connected to a trap to neutralize any evolved HI gas.

  • Reaction Mixture: To the flask, add red phosphorus (1.1 molar equivalents) and 3-methyl-1-butanol (1.0 molar equivalent).

  • Addition of Iodine: Slowly add iodine crystals (1.05 molar equivalents) in portions through the condenser to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of iodine is complete, heat the mixture to reflux for a few hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and distill the crude this compound directly from the reaction flask.

  • Purification: Wash the distillate with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by water, and then a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Final Distillation: Purify the dried product by fractional distillation to obtain pure this compound.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone (B3395972).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-methylbutane (B150244) (1.0 molar equivalent) in acetone.

  • Addition of Sodium Iodide: Add sodium iodide (1.5 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate of sodium bromide, which is less soluble in acetone.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the precipitated sodium bromide.

  • Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water, followed by a dilute solution of sodium thiosulfate, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. Purify the resulting crude product by distillation under reduced pressure.

Diagram 1: Synthesis of this compound from 3-Methyl-1-butanol

G 3-Methyl-1-butanol 3-Methyl-1-butanol This compound This compound 3-Methyl-1-butanol->this compound  I₂, Red P or  PBr₃ then NaI/acetone

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to the isopentylmagnesium iodide Grignard reagent and as an electrophile in substitution reactions.

Grignard Reagent Formation and Reaction

This compound readily reacts with magnesium metal in an ethereal solvent to form isopentylmagnesium iodide. This Grignard reagent is a potent nucleophile and a strong base, making it a versatile tool for carbon-carbon bond formation.

Experimental Protocol: Preparation of Isopentylmagnesium Iodide and Reaction with an Electrophile (e.g., a Ketone)

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is typically used.

  • Initiation: Place magnesium turnings (1.2 molar equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is initiated by gentle warming and is often self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

  • Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of most of the magnesium), cool the solution in an ice bath. Add a solution of the electrophile (e.g., a ketone, 1.0 molar equivalent) in the same anhydrous solvent dropwise.

  • Quenching: After the addition is complete and the reaction has stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or distillation.

Diagram 2: Experimental Workflow for a Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Purification Dry Glassware Dry Glassware Mg Turnings + I₂ Mg Turnings + I₂ Dry Glassware->Mg Turnings + I₂ Add this compound in Ether Add this compound in Ether Mg Turnings + I₂->Add this compound in Ether Isopentylmagnesium Iodide Isopentylmagnesium Iodide Add this compound in Ether->Isopentylmagnesium Iodide Cool to 0°C Cool to 0°C Isopentylmagnesium Iodide->Cool to 0°C Add Electrophile (e.g., Ketone) Add Electrophile (e.g., Ketone) Cool to 0°C->Add Electrophile (e.g., Ketone) Reaction Mixture Reaction Mixture Add Electrophile (e.g., Ketone)->Reaction Mixture Quench with NH₄Cl (aq) Quench with NH₄Cl (aq) Reaction Mixture->Quench with NH₄Cl (aq) Extract with Ether Extract with Ether Quench with NH₄Cl (aq)->Extract with Ether Dry and Purify Dry and Purify Extract with Ether->Dry and Purify Final Product Final Product Dry and Purify->Final Product

Caption: Grignard Reaction Workflow.

Role as a Building Block in Pharmaceutical Synthesis

While direct applications in marketed drugs are not extensively documented, this compound and the corresponding isopentyl group are important structural motifs in medicinal chemistry. The isopentyl group can modulate the lipophilicity of a molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. It can also play a role in the binding of a drug molecule to its biological target. Pharmaceutical intermediates containing the isopentyl group are used in the synthesis of a variety of research compounds and potential drug candidates.

Diagram 3: Logical Relationship of this compound in Synthesis

G A This compound B Isopentyl Grignard Reagent A->B  + Mg C Isopentyl Nucleophile A->C  (Direct Alkylation) D Target Molecule with Isopentyl Moiety B->D  + Electrophile C->D  + Electrophile

References

Spectroscopic Profile of 1-Iodo-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-3-methylbutane (CAS No. 541-28-6), a key alkyl halide intermediate in organic synthesis. The document presents an in-depth analysis of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a structured summary of all quantitative data in tabular format. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the identification and characterization of this compound.

Introduction

This compound, also known as isoamyl iodide or isopentyl iodide, is a halogenated alkane with the molecular formula C₅H₁₁I.[1] Its structural features and reactivity make it a versatile building block in various organic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and industrial applications. This document provides a detailed compilation and interpretation of its signature spectroscopic data.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
(CH₃)₂CH-~0.95Doublet~6.66H
-CH₂-CH₂-I~1.65Triplet of Quartets (or Multiplet)~7.02H
(CH₃)₂CH-~1.80Nonet (or Multiplet)~6.81H
-CH₂-I~3.20Triplet~7.22H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments.

Carbon Assignment Chemical Shift (δ, ppm)
C H₃~22.5
(C H₃)₂C H-~25.9
-C H₂-CH₂-I~42.9
-C H₂-I~7.5
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2955-2870C-H stretch (alkane)Strong
1465C-H bend (methylene and methyl)Medium
1385, 1365C-H bend (isopropyl gem-dimethyl)Medium (split)
1210C-I stretchMedium-Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions.

m/z Proposed Fragment Ion Relative Abundance
198[C₅H₁₁I]⁺ (Molecular Ion)Low
127[I]⁺Medium
71[C₅H₁₁]⁺High
43[C₃H₇]⁺ (isopropyl cation)Base Peak

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure a homogeneous solution. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a longer acquisition time is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent on the GC column. Upon elution, the analyte enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 1-Iodo-3-methylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodo-3-methylbutane (also known as isoamyl iodide or isopentyl iodide). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, physical properties, and a detailed experimental protocol for determining solubility.

Core Concepts: Solubility of Alkyl Halides

Alkyl halides, such as this compound, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. Their solubility is primarily governed by the principle of "like dissolves like." this compound possesses a polar carbon-iodine bond, yet the bulk of the molecule consists of a nonpolar alkyl group. This dual nature influences its interaction with various solvents. While the polar bond might suggest some affinity for polar solvents, the nonpolar alkyl chain dominates, leading to higher solubility in nonpolar organic solvents. The attraction between the alkyl halide molecules themselves is often stronger than their attraction to highly polar molecules like water, rendering them largely insoluble in aqueous solutions.[1][2]

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in solution and for designing experiments.

PropertyValue
Molecular Formula C5H11I
Molecular Weight 198.05 g/mol
Appearance Colorless to light yellow liquid
Density 1.497 g/mL at 25 °C
Boiling Point 149 °C
Melting Point -85.6 °C (estimate)
Refractive Index n20/D 1.492
Water Solubility Insoluble

Qualitative Solubility of this compound

Solvent TypeSolubility Description
Water Insoluble[3][4][5][6][7]
Common Organic Solvents Soluble[3][4][5][6][7]
Ether Miscible[8]
Alcohol Miscible[8]

This high solubility in common organic solvents is a key characteristic utilized in its primary application as a reagent and intermediate in organic synthesis.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., hexane, toluene, ethyl acetate)

  • Thermostatic shaker bath

  • Calibrated gas chromatograph with a suitable column and detector (e.g., FID)

  • Volumetric flasks and pipettes

  • Syringes for sample injection

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vessel. The presence of a distinct second phase of the solute is necessary to ensure supersaturation.

  • Equilibration:

    • Place the sealed vessel in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

  • Phase Separation:

    • Allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for the complete separation of the two phases.

  • Sampling:

    • Carefully extract an aliquot of the saturated solvent phase using a syringe. Avoid disturbing the solute phase.

    • Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved microdroplets of the solute.

  • Analysis by Gas Chromatography (GC):

    • Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

    • Inject the filtered sample and the calibration standards into the gas chromatograph. .

    • Record the peak areas for each chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Prepare Supersaturated Solution equilibrate Equilibrate in Thermostatic Shaker prep->equilibrate separate Phase Separation equilibrate->separate sample Sample and Filter Saturated Phase separate->sample gc GC Analysis sample->gc data Data Analysis and Solubility Calculation gc->data

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical reagents in use is paramount to ensuring a safe and effective laboratory environment. This in-depth technical guide details the hazards and requisite safety precautions for 1-Iodo-3-methylbutane (also known as isoamyl iodide or isopentyl iodide), a common alkyl iodide in organic synthesis.

Core Hazards and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and acute oral toxicity.[1][2][3][4][5]

GHS Classification:

  • Flammable Liquids: Category 3[1][3]

  • Acute Toxicity, Oral: Category 4[1][3]

Signal Word: Warning[1][3][4][5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2][4][5]

  • H302: Harmful if swallowed.[1][2][4][5]

Some sources also indicate that it may cause skin and eye irritation.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C5H11I
Molecular Weight 198.05 g/mol [1][3][7][8]
Appearance Colorless to light yellow/orange liquid[2]
Boiling Point 147-149 °C[2][9]
Density 1.497 - 1.51 g/mL at 20-25 °C[2]
Flash Point 40 °C (104 °F)[2][3]
Solubility Insoluble in water; soluble in ether and alcohol.[2][9][10]

Note: The compound can turn brown or red upon exposure to air and light, and is often stabilized with sodium thiosulfate (B1220275) or copper.[2]

Safety Precautions and Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions for prevention, response, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3][11]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Always inspect gloves prior to use.[3][5]

  • Skin and Body Protection: A lab coat, and in some situations, flame-retardant clothing.[5][11]

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][11]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][4][5][10][11][12]

  • Use only non-sparking tools to prevent ignition of vapors.[2][5][11][12]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][4][5][11][12]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when using this product.[2][4][5][11]

  • Wash hands thoroughly after handling.[5][11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][11][12]

  • Keep cool.[2][4][11][12]

  • The product is light and air sensitive; store under an inert gas and protect from light.[2][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation persists.[2][4][11]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4][5][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4][5][11]

  • Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[11][12] Containers may explode when heated.[11][13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][11][12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[4][5][11]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][12]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[5][12]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. This should be done through a licensed chemical waste disposal company.[2][5][11]

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions and emergency responses.

Hazard_Precaution_Relationship cluster_hazards Inherent Hazards cluster_precautions Preventative Measures cluster_response Emergency Response H226 H226 Flammable Liquid and Vapor Handling Proper Handling (Fume Hood, Non-Sparking Tools, Grounding) H226->Handling Requires Storage Safe Storage (Cool, Dry, Ventilated, Tightly Closed) H226->Storage Requires Fire Fire Fighting (Dry Chemical, CO2, Foam) H226->Fire Leads to Spill Spill Control (Ventilate, Absorb, Contain) H226->Spill Risk of H302 H302 Harmful if Swallowed H302->Handling Requires PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) H302->PPE Requires FirstAid First Aid (Inhalation, Skin/Eye Contact, Ingestion) H302->FirstAid Leads to Irritation Skin/Eye Irritant Irritation->PPE Requires Irritation->FirstAid Leads to Disposal Waste Disposal (Licensed Chemical Waste Facility) Handling->Disposal Storage->Disposal Spill->Disposal

References

Stability and Storage of 1-Iodo-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-iodo-3-methylbutane (isoamyl iodide). Understanding the degradation pathways and appropriate handling of this key alkylating agent is critical for ensuring its purity, reactivity, and the reproducibility of experimental results in research and pharmaceutical development.

Core Concepts: Inherent Instability of this compound

This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its stability. The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions. This inherent instability manifests primarily as discoloration of the compound, turning from a colorless or pale yellow liquid to red or brown upon storage[1]. This color change is a visual indicator of decomposition and the formation of elemental iodine (I₂).

The primary factors influencing the stability of this compound are:

  • Light: The C-I bond is photolabile and can undergo homolytic cleavage upon exposure to light, particularly in the UV spectrum. This generates an isopentyl radical and an iodine radical, which can then combine to form iodine.

  • Heat: Elevated temperatures can accelerate the rate of decomposition, leading to both radical and elimination reactions.

  • Air (Oxygen): While less reactive than light, oxygen can contribute to oxidative degradation pathways. For this reason, storage under an inert atmosphere is recommended[2].

Decomposition Pathways

The degradation of this compound can proceed through several mechanisms, primarily initiated by light or heat.

Photodecomposition (Radical Pathway)

The principal degradation pathway upon exposure to light is a radical chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination C5H11I This compound C5H11_radical Isopentyl Radical (•C5H11) C5H11I->C5H11_radical hν (Light) I_radical Iodine Radical (•I) C5H11I->I_radical hν (Light) I_radical_prop Iodine Radical (•I) I2 Iodine (I₂) I_radical_prop->I2 + •C5H11 C5H11I_prop This compound C5H11_radical_prop Isopentyl Radical (•C5H11) C5H11I_prop->C5H11_radical_prop I_radical_term1 •I I2_term Iodine (I₂) I_radical_term1->I2_term I_radical_term2 •I I_radical_term2->I2_term C5H11_radical_term1 •C5H11 C10H22 Decane (C₁₀H₂₂) C5H11_radical_term1->C10H22 C5H11_radical_term2 •C5H11 C5H11_radical_term2->C10H22 I_radical_term3 •I C5H11I_term This compound I_radical_term3->C5H11I_term C5H11_radical_term3 •C5H11 C5H11_radical_term3->C5H11I_term

Caption: Photodecomposition pathway of this compound.

Thermal Decomposition

At elevated temperatures, in addition to radical formation, elimination reactions can occur, leading to the formation of alkenes and hydrogen iodide.

G C5H11I This compound Alkene Isopentene C5H11I->Alkene Δ (Heat) HI Hydrogen Iodide C5H11I->HI Δ (Heat)

Caption: Thermal decomposition of this compound via elimination.

Stabilization Strategies

To mitigate decomposition, this compound is often supplied with stabilizers.

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): This is a common stabilizer that acts as a reducing agent, converting any formed iodine (I₂) back to iodide (I⁻), thus preventing the accumulation of the colored impurity. The sodium thiosulfate is typically present as solid crystals in the liquid[2][3][4][5].

  • Copper: Copper, often in the form of turnings or powder, can also be used as a stabilizer[6]. It is believed to act by quenching radical species that initiate the decomposition chain reaction.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality of this compound. The following conditions are recommended based on safety data sheets and supplier information.

ParameterRecommendationRationale
Temperature Cool, typically <15°C[2]To minimize thermal decomposition.
Light Store in the dark (amber or opaque containers)To prevent photodecomposition.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[2]To prevent oxidation.
Container Tightly sealedTo prevent exposure to air and moisture.
Ventilation Store in a well-ventilated area[2][3][7]Due to its flammability and potential for vapor accumulation.
Compatibility Away from heat, sparks, open flames, and oxidizing agents[3][6][7]It is a flammable liquid.

Experimental Protocol: Assessment of this compound Stability

A standardized protocol to assess the stability of this compound is crucial for quality control and for determining appropriate handling procedures for specific applications. The following is a general methodology that can be adapted to specific laboratory conditions.

Objective

To evaluate the stability of this compound under various stress conditions (light, heat) over a defined period.

Materials and Equipment
  • This compound (stabilized and unstabilized samples)

  • Amber and clear glass vials with inert-lined caps

  • UV-Vis spectrophotometer

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Temperature-controlled oven

  • Photostability chamber with a calibrated light source (ICH Q1B compliant)

  • Inert gas (argon or nitrogen)

  • Appropriate solvents for dilution (e.g., hexane, HPLC grade)

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4 weeks) cluster_data Data Analysis Start Start Sample_Prep Prepare aliquots of stabilized and unstabilized this compound in amber and clear vials. Start->Sample_Prep Inert_Atmosphere Blanket vials with inert gas and seal. Sample_Prep->Inert_Atmosphere Dark_Control Dark Control (Ambient Temp) Inert_Atmosphere->Dark_Control Elevated_Temp Elevated Temperature (e.g., 40°C) Inert_Atmosphere->Elevated_Temp Photostability_Chamber Photostability Chamber (ICH Q1B) Inert_Atmosphere->Photostability_Chamber Visual_Inspection Visual Inspection (Color Change) Dark_Control->Visual_Inspection Elevated_Temp->Visual_Inspection Photostability_Chamber->Visual_Inspection UV_Vis UV-Vis Spectroscopy (I₂ quantification) Visual_Inspection->UV_Vis GC_FID GC-FID (Purity and Degradant Analysis) UV_Vis->GC_FID Data_Analysis Compare results across conditions and time points to determine degradation rates. GC_FID->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

Detailed Methodologies
  • Sample Preparation:

    • For unstabilized samples, pass the commercial product through a short column of activated basic alumina (B75360) to remove stabilizers.

    • Aliquot the samples into amber and clear vials.

    • Purge the headspace of each vial with an inert gas before sealing.

  • Stress Conditions:

    • Photostability: Expose the samples in the photostability chamber according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stress: Place the samples in a temperature-controlled oven at a specified temperature (e.g., 40°C).

    • Control: Store a set of samples under recommended storage conditions (cool, dark) to serve as a control.

  • Analysis:

    • At predetermined time points (e.g., T=0, 1, 2, 4 weeks), remove a vial from each condition for analysis.

    • Visual Inspection: Record any changes in color.

    • UV-Vis Spectroscopy: Dilute the sample in a suitable solvent (e.g., hexane) and measure the absorbance in the region of 500-520 nm to quantify the concentration of iodine.

    • GC-FID Analysis: Dilute the sample and analyze by GC-FID to determine the purity of this compound and to identify and quantify any degradation products.

Conclusion

The stability of this compound is a critical factor that must be carefully managed to ensure the success of synthetic procedures. By understanding the decomposition pathways and adhering to the recommended storage and handling protocols, researchers can minimize degradation and maintain the integrity of this important chemical reagent. The use of stabilizers is highly effective, and for applications requiring high purity, fresh, stabilized material should be used, or the compound should be purified immediately before use. Regular stability testing, as outlined in the provided protocol, is recommended for laboratories that store and use this compound over extended periods.

References

An In-depth Technical Guide on the Discovery and History of Isopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

Isopentyl iodide, also known as isoamyl iodide or 1-iodo-3-methylbutane, is a valuable alkylating agent and intermediate in organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. Detailed experimental protocols, both historical and contemporary, are presented alongside a summary of its key physicochemical properties. This guide is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development, offering insights into the foundational chemistry of this important reagent.

Introduction: The Dawn of Alkyl Halides

The story of isopentyl iodide is intrinsically linked to the broader history of alkyl halides, a class of compounds that became fundamental to the development of organic chemistry in the 19th century. The systematic synthesis of these compounds emerged in parallel with an evolving understanding of the structure of alkanes and the ability to selectively form carbon-halogen bonds.[1] Early methods, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides, proved to be versatile and reliable, making these compounds readily available for industrial and laboratory use.[1]

Discovery and Historical Synthesis

While a definitive first synthesis of isopentyl iodide by a specific individual is not prominently documented in readily available historical records, its preparation follows the general methods for alkyl iodide synthesis established in the mid-19th century. The pioneering work on the synthesis of alkyl iodides was reported by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, who successfully prepared methyl iodide by reacting methanol (B129727) with phosphorus and iodine.[2] This foundational method became the standard for converting various alcohols to their corresponding iodides.

Given that isoamyl alcohol (isopentyl alcohol) was a known substance, it is highly probable that isopentyl iodide was first synthesized shortly after this period by applying the Dumas and Péligot method. This would have involved the reaction of isoamyl alcohol with a mixture of phosphorus and iodine.

A significant figure in the history of alkyl iodides is Charles-Adolphe Wurtz. In 1855, Wurtz developed the eponymous Wurtz reaction, a method for synthesizing hydrocarbons by treating alkyl iodides with sodium.[3][4] In his seminal work, he utilized various alkyl iodides, including butyl iodide, to produce higher alkanes.[3] The availability and reactivity of alkyl iodides like isopentyl iodide were crucial for the development of such carbon-carbon bond-forming reactions that revolutionized organic synthesis.[4][5]

The historical synthesis of isopentyl iodide can be represented by the following general reaction:

Historical Synthesis of Isopentyl Iodide isoamyl_alcohol Isoamyl Alcohol ((CH₃)₂CHCH₂CH₂OH) isopentyl_iodide Isopentyl Iodide ((CH₃)₂CHCH₂CH₂I) isoamyl_alcohol->isopentyl_iodide   Reaction reagents Phosphorus (P) + Iodine (I₂) reagents->isopentyl_iodide byproducts Phosphorous Acid (H₃PO₃) isopentyl_iodide->byproducts  +

A simplified diagram of the historical synthesis of isopentyl iodide.

Physicochemical Properties

Isopentyl iodide is a colorless to slightly yellow liquid with a characteristic odor. It is flammable and should be handled with appropriate safety precautions. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₁I[6]
Molecular Weight 198.05 g/mol [6][7]
CAS Number 541-28-6[6][7]
Boiling Point 146-149 °C[7]
Density 1.5015 g/cm³[7]
Flash Point 40 °C[7]
Purity (Typical) ≥95%[6][7]
Appearance Clear, colorless liquid[6]

Experimental Protocols

Historical Synthesis Protocol (Adapted from 19th-Century Methods)

This protocol is a representation of the likely method used for the first synthesis of isopentyl iodide, based on the general procedures for alkyl iodides at the time.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Red phosphorus

  • Iodine

  • Water

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, a mixture of red phosphorus and isoamyl alcohol is prepared.

  • Iodine is added portion-wise to the gently heated and stirred mixture. The addition is controlled to maintain a steady reaction.

  • After the addition of iodine is complete, the reaction mixture is refluxed for several hours to ensure the complete conversion of the alcohol.

  • The crude isopentyl iodide is then isolated by distillation directly from the reaction mixture.

  • The distillate is washed with water to remove any remaining phosphorous acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any acidic byproducts.

  • A final wash with water is performed.

  • The organic layer is separated and dried over anhydrous calcium chloride.

  • The dried product is purified by a final distillation to yield pure isopentyl iodide.

Historical_Experimental_Workflow start Start reactants Mix Isoamyl Alcohol and Red Phosphorus start->reactants add_iodine Add Iodine Portion-wise reactants->add_iodine reflux Reflux for Several Hours add_iodine->reflux distill Distill Crude Product reflux->distill wash_water1 Wash with Water distill->wash_water1 wash_bicarb Wash with NaHCO₃ Solution wash_water1->wash_bicarb wash_water2 Wash with Water wash_bicarb->wash_water2 separate Separate Organic Layer wash_water2->separate dry Dry with CaCl₂ separate->dry final_distill Final Distillation dry->final_distill end Pure Isopentyl Iodide final_distill->end

A flowchart of the historical synthesis and purification of isopentyl iodide.
Modern Synthesis Protocol: Finkelstein Reaction

A common and efficient modern method for the preparation of isopentyl iodide is the Finkelstein reaction, which involves a halide exchange.

Materials:

  • Isopentyl bromide or isopentyl chloride

  • Sodium iodide

  • Acetone (B3395972) (anhydrous)

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Isopentyl bromide (or chloride) is dissolved in anhydrous acetone in a round-bottom flask.

  • A stoichiometric excess of sodium iodide is added to the solution.

  • The mixture is heated to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide or sodium chloride, which are less soluble in acetone than sodium iodide.

  • After the reaction is complete (typically a few hours), the mixture is cooled to room temperature.

  • The precipitated sodium salt is removed by filtration.

  • The acetone is removed from the filtrate by rotary evaporation.

  • The remaining residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining sodium iodide.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed by rotary evaporation to yield the crude isopentyl iodide, which can be further purified by distillation if necessary.

Modern_Synthesis_Workflow start Start dissolve Dissolve Isopentyl Bromide in Anhydrous Acetone start->dissolve add_nai Add Sodium Iodide dissolve->add_nai reflux Reflux with Stirring add_nai->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Precipitated Salt cool->filter evaporate Remove Acetone (Rotary Evaporation) filter->evaporate extract Extract with Ether and Wash with Water evaporate->extract dry Dry Organic Layer extract->dry final_evap Remove Solvent dry->final_evap end Isopentyl Iodide final_evap->end

A flowchart of a modern synthesis of isopentyl iodide via the Finkelstein reaction.

Conclusion

The discovery and synthesis of isopentyl iodide are rooted in the foundational advancements of 19th-century organic chemistry. From its likely first preparation using the phosphorus and iodine method to its more refined modern synthesis via halide exchange, isopentyl iodide has remained a relevant and useful building block in organic synthesis. Its history underscores the importance of the development of general synthetic methods that have enabled the creation of a vast array of organic compounds, driving progress in chemistry, materials science, and medicine. This guide provides a concise yet detailed technical overview for professionals, bridging the historical context with practical modern applications.

References

A Theoretical Investigation of 1-Iodo-3-methylbutane: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations that can be applied to study the molecular properties of 1-iodo-3-methylbutane. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the methodologies for conformational analysis and vibrational frequency calculations, presenting hypothetical data in structured tables and visualizing workflows using the DOT language for Graphviz.

Introduction

This compound, an alkyl halide, serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, conformational preferences, and vibrational properties is crucial for predicting its reactivity, designing novel synthetic routes, and potentially understanding its interactions in biological systems. Computational chemistry provides a powerful toolkit to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental methods alone. This guide details the theoretical framework and protocols for such an investigation.

Methodologies and Experimental Protocols

The theoretical investigation of this compound is primarily conducted through conformational analysis to identify stable isomers and frequency calculations to determine its vibrational modes.

Conformational Analysis Protocol

The goal of the conformational analysis is to identify all low-energy conformers of this compound. This is achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformation.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed. For this compound, this involves rotating the C-C and C-I bonds.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization to find the local energy minimum on the potential energy surface. A common and effective method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.

  • Boltzmann Distribution: The relative population of each conformer at a given temperature is calculated based on their relative energies using the Boltzmann distribution.

Vibrational Frequency Calculation Protocol

Vibrational frequency calculations are performed on the optimized geometry of the most stable conformer to predict its infrared (IR) and Raman spectra. These calculations also serve to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

Protocol:

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry of the lowest energy conformer using the same level of theory as the optimization (e.g., B3LYP/6-31G*).

  • Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. The appropriate scaling factor depends on the level of theory and basis set used.

  • Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. The nature of the vibrations (e.g., stretching, bending) is determined by analyzing the displacement vectors for each mode.

Data Presentation

The following tables present hypothetical but realistic data that would be obtained from the theoretical calculations on this compound.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound

ParameterBond/AngleValue
Bond Lengths C-I2.14 Å
C1-C21.53 Å
C2-C31.54 Å
C3-C41.53 Å
C3-C51.53 Å
C-H1.09 Å
Bond Angles ∠ I-C1-C2111.5°
∠ C1-C2-C3114.0°
∠ C2-C3-C4112.5°
∠ C4-C3-C5110.0°
Dihedral Angle ∠ I-C1-C2-C3178.5°

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Anti) 0.0075.3
2 (Gauche 1) 0.8518.1
3 (Gauche 2) 1.506.6

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound

Scaled Frequency (cm⁻¹)Intensity (km/mol)Assignment
2960150C-H asymmetric stretch
2870120C-H symmetric stretch
146545CH₂ scissoring
138560CH₃ symmetric deformation
125085C-C stretch
505250C-I stretch

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations.

Computational_Workflow cluster_input Input cluster_conf_analysis Conformational Analysis cluster_freq_analysis Vibrational Analysis cluster_output Output Data mol_2d 2D Structure of This compound conf_search Conformational Search mol_2d->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) conf_search->geom_opt energy_calc Single Point Energy (e.g., B3LYP/6-311++G(d,p)) geom_opt->energy_calc freq_calc Frequency Calculation (on lowest energy conformer) geom_opt->freq_calc geometries Optimized Geometries geom_opt->geometries boltzmann Boltzmann Analysis energy_calc->boltzmann energies Relative Energies boltzmann->energies scaling Frequency Scaling freq_calc->scaling spectrum Theoretical IR/Raman Spectrum scaling->spectrum frequencies Vibrational Frequencies and Assignments spectrum->frequencies Conformational_Relationship cluster_conformers Conformational Energy Landscape cluster_transitions C1 Conformer 1 (Anti) TS12 TS1 C1->TS12 C2 Conformer 2 (Gauche 1) TS23 TS2 C2->TS23 C3 Conformer 3 (Gauche 2) TS12->C2 TS23->C3

1-Iodo-3-methylbutane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental chemical properties of 1-iodo-3-methylbutane, a compound relevant in various organic synthesis applications. The data is presented for clear and rapid reference.

Molecular Identity and Weight

This compound, also known as isoamyl iodide or isopentyl iodide, is an alkyl halide.[1][2] Its fundamental properties, including its chemical formula and molecular weight, are crucial for stoichiometric calculations in synthetic procedures.

The molecular formula for this compound is C5H11I.[1][2][3][4] Its molecular weight is approximately 198.05 g/mol .[1][4][5][6][7]

PropertyValueSource
Molecular Formula C5H11IPubChem[1], NIST[2], ChemicalBook[4]
Molecular Weight 198.05 g/mol PubChem[1], Sigma-Aldrich[5], FAR Chemical[6]
IUPAC Name This compoundPubChem[1]
CAS Number 541-28-6NIST[2], Matrix Fine Chemicals[3]

Logical Structure of Compound Identification

The following diagram illustrates the relationship between the common name and the fundamental molecular properties of the compound.

A This compound B Molecular Formula C5H11I A->B has C Molecular Weight ~198.05 g/mol A->C has

Caption: Relationship between compound name and its core properties.

References

An In-depth Technical Guide to 1-Iodo-3-methylbutane: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-methylbutane, a halogenated alkane, serves as a versatile building block and reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable compound for the synthesis of a wide array of organic molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its various synonyms and identifiers, physicochemical properties, key synthetic protocols, and its role in fundamental organic reactions. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective utilization of this compound.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in its identification.

  • Isoamyl iodide[1][2][3]

  • Isopentyl iodide[1][3]

  • Butane, 1-iodo-3-methyl-[3]

  • 3-Methylbutyl iodide[3]

  • 1-Iodo-3-methyl-butane[3]

  • iso-Amyliodide[3]

  • 4-Iodo-2-methylbutane[3]

  • 1-Jod-3-methylbutan[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference
Molecular Formula C5H11I[2][3]
Molecular Weight 198.05 g/mol [2][3]
CAS Number 541-28-6[2][3]
Appearance Colorless to light yellow or pink liquid; may turn brown on exposure to air and light.[2][4]
Boiling Point 147-149 °C[2]
Density 1.497 - 1.515 g/mL at 20-25 °C[2]
Refractive Index n20/D 1.492
Solubility Insoluble in water; miscible with alcohol and ether.[2][5]
Flash Point 40 °C (104 °F)

Experimental Protocols

Synthesis of this compound from Isoamyl Alcohol

A common method for the preparation of this compound is through the reaction of isoamyl alcohol with iodine and phosphorus.[2] Another approach involves the distillation of isoamyl alcohol with hydroiodic acid.[2]

Representative Protocol: Synthesis from Isoamyl Alcohol

  • Materials: Isoamyl alcohol, red phosphorus, iodine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus.

    • Slowly add isoamyl alcohol to the flask with stirring.

    • Gradually add iodine crystals to the mixture. The reaction is exothermic and may require cooling.

    • After the addition of iodine is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

    • After cooling, the reaction mixture is distilled to isolate the crude this compound.

    • The crude product is then washed with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by washing with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and purified by fractional distillation to yield pure this compound.

Williamson Ether Synthesis

This compound is a suitable alkylating agent in the Williamson ether synthesis for the preparation of isoamyl ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide nucleophile displaces the iodide leaving group.[6]

Representative Protocol: Synthesis of an Isoamyl Ether

  • Materials: An alcohol (R-OH), a strong base (e.g., sodium hydride), anhydrous solvent (e.g., THF or DMF), and this compound.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add the strong base to deprotonate the alcohol and form the alkoxide.

    • Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

    • Slowly add this compound to the reaction mixture.

    • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude ether can be purified by column chromatography or distillation.

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, isoamylmagnesium iodide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and esters.

Representative Protocol: Formation of Isoamylmagnesium Iodide and Reaction with an Electrophile

  • Materials: Magnesium turnings, this compound, anhydrous diethyl ether or THF, and an electrophile (e.g., a ketone).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

    • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

    • Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., a ketone dissolved in the anhydrous solvent).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

    • The crude product can be purified by column chromatography or recrystallization.

Signaling Pathways and Biological Relevance

While direct involvement of this compound in specific biological signaling pathways is not extensively documented in the available literature, its structural motif is present in molecules with known biological activity. For instance, derivatives such as "Quinoline isoamyl iodide" have been investigated for potential antimalarial and anticancer activities.[7] This suggests that the isoamyl group can be a valuable component in the design of new therapeutic agents. Furthermore, structurally related compounds like isoamyl acetate (B1210297) and isoamyl alcohol have known biological effects, though these are not directly translatable to the iodo-analogue.[8] The primary utility of this compound in a drug development context is as a synthetic intermediate for the introduction of the isoamyl group into more complex molecules.

Visualizations

Synthesis_of_1_Iodo_3_methylbutane Isoamyl_alcohol Isoamyl Alcohol Reagents + Red Phosphorus + Iodine Isoamyl_alcohol->Reagents 1_Iodo_3_methylbutane This compound Reagents->1_Iodo_3_methylbutane

Caption: Synthesis of this compound from Isoamyl Alcohol.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation Alcohol Alcohol (R-OH) Base + Strong Base (e.g., NaH) Alcohol->Base Alkoxide Alkoxide (R-O⁻) Base->Alkoxide SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction 1_Iodo_3_methylbutane This compound 1_Iodo_3_methylbutane->SN2_Reaction Ether Isoamyl Ether (R-O-Isoamyl) SN2_Reaction->Ether

Caption: Williamson Ether Synthesis using this compound.

Grignard_Reaction 1_Iodo_3_methylbutane This compound Mg_Ether + Mg Anhydrous Ether 1_Iodo_3_methylbutane->Mg_Ether Grignard_Reagent Isoamylmagnesium Iodide Mg_Ether->Grignard_Reagent Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Adduct Electrophile Electrophile (e.g., Ketone) Electrophile->Adduct Workup + H₃O⁺ Workup Adduct->Workup Alcohol_Product Tertiary Alcohol Workup->Alcohol_Product

Caption: Grignard Reaction with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isopentylmagnesium Iodide from 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of isopentylmagnesium iodide, a valuable Grignard reagent, from 1-iodo-3-methylbutane provides a versatile building block for introducing the isopentyl group in the development of novel pharmaceutical agents and other complex organic molecules. The successful and reproducible formation of this reagent is contingent upon the stringent exclusion of atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques. Alkyl iodides are generally more reactive than the corresponding bromides or chlorides in the formation of Grignard reagents.[1] This application note provides a comprehensive protocol for the synthesis, characterization, and safe handling of isopentylmagnesium iodide.

Reaction Principle

The synthesis of isopentylmagnesium iodide involves the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the formed Grignard reagent.[1]

Reaction: (CH₃)₂CHCH₂CH₂I + Mg → (CH₃)₂CHCH₂CH₂MgI

The initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2] Activation of the magnesium surface is therefore crucial and is commonly achieved using a small amount of iodine.[1]

Data Presentation

The following tables summarize the key parameters for the synthesis and characterization of isopentylmagnesium iodide.

Table 1: Reactants and Reaction Conditions

ParameterValue/RangeNotes
Reactants
This compound1.0 equivalentStarting alkyl halide. Must be pure and anhydrous.
Magnesium Turnings1.2 - 1.5 equivalentsExcess magnesium ensures complete consumption of the alkyl iodide.
Iodine1-2 small crystalsUsed to activate the magnesium surface.[1]
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solutionAnhydrous solvent is critical to prevent quenching of the Grignard reagent.
Reaction Conditions
TemperatureRoom temperature to gentle reflux (~66 °C in THF)The reaction is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reflux.[1]
Reaction Time1 - 3 hoursMonitored by the disappearance of magnesium turnings.[1]
AtmosphereAnhydrous inert gas (Nitrogen or Argon)Essential to prevent reaction with atmospheric moisture and oxygen.[1]

Table 2: Characterization and Expected Outcome

ParameterMethod/ValueNotes
Expected Yield 70 - 90%Yield is highly dependent on the purity of reagents and the strict exclusion of water and oxygen. Wurtz coupling is a potential side reaction that can lower the yield.[1]
Appearance Cloudy, grayish-brown solutionThe final appearance of the Grignard reagent solution.
Concentration Determination Titration with a standardized solution of I₂ or a protic compound (e.g., sec-butanol) with an indicator.[3][4]It is crucial to determine the exact concentration of the Grignard reagent before its use in subsequent reactions.

Experimental Protocols

Materials and Reagents
  • This compound, anhydrous

  • Magnesium turnings

  • Iodine crystals

  • Anhydrous tetrahydrofuran (THF)

  • Standardized solution of iodine in THF (for titration)

  • Anhydrous lithium chloride (for titration)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, etc.), all thoroughly dried.

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

Grignard Reagent Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_glass Assemble and Flame-Dry Glassware under Inert Atmosphere add_reagents Add Mg Turnings and Iodine Crystal to the Reaction Flask prep_glass->add_reagents add_solvent Add Anhydrous THF add_reagents->add_solvent initiate Initiate Reaction (Gentle Warming) add_solvent->initiate add_iodide Slow, Dropwise Addition of Iodide Solution initiate->add_iodide prepare_iodide Prepare Solution of this compound in Anhydrous THF prepare_iodide->add_iodide reflux Maintain Gentle Reflux (1-3 hours) add_iodide->reflux cool Cool to Room Temperature reflux->cool titrate Titrate to Determine Concentration cool->titrate store Store Under Inert Atmosphere titrate->store

Caption: Workflow for the synthesis of isopentylmagnesium iodide.
Step-by-Step Procedure for Synthesis

  • Glassware Preparation: All glassware must be meticulously dried to eliminate any trace of water. This is best achieved by oven-drying at >120 °C overnight or by flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use. Assemble the apparatus while hot and allow it to cool under an inert atmosphere.[1]

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a gas inlet for inert gas), and a pressure-equalizing dropping funnel. Ensure the entire system is under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add one or two small crystals of iodine. The iodine serves to etch the magnesium surface, removing the passivating oxide layer.[1]

  • Solvent Addition: Add a portion of anhydrous THF to the flask, sufficient to cover the magnesium turnings.

  • Initiation of Reaction: Begin stirring and gently warm the flask using a heating mantle or a water bath. The disappearance of the purple color of the iodine is an indication that the magnesium surface is activated and the reaction is about to commence.[1] The reaction is considered initiated when the solution becomes cloudy and bubbling is observed from the surface of the magnesium. This step may require patience. If the reaction fails to start, add a small amount of the this compound solution directly to the magnesium and warm gently.

  • Addition of this compound: Once the reaction has initiated, begin the slow, dropwise addition of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent. The reaction is exothermic, and an ice bath should be kept on hand to moderate the reaction temperature if it becomes too vigorous.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction may be gently refluxed for an additional 30-60 minutes to ensure all the this compound has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium turnings.

  • Cooling and Storage: Once the reaction is complete, remove the heating source and allow the solution to cool to room temperature. The resulting cloudy, grayish-brown solution of isopentylmagnesium iodide should be used immediately or stored under an inert atmosphere.

Protocol for Titration of Grignard Reagent

The accurate determination of the Grignard reagent's concentration is critical for its use in subsequent stoichiometric reactions. A reliable method involves titration against a standard solution of iodine in the presence of lithium chloride.[3]

  • Preparation of Titration Solution: In a flame-dried flask under an inert atmosphere, accurately weigh a sample of iodine (e.g., ~254 mg, 1 mmol). Dissolve the iodine in anhydrous THF containing anhydrous lithium chloride (a saturated solution of LiCl in THF is approximately 0.5 M).[3] The lithium chloride prevents the precipitation of magnesium salts, ensuring a clear endpoint.[3]

  • Titration Procedure: Slowly add the prepared Grignard reagent solution to the iodine solution via a syringe or dropping funnel with vigorous stirring.

  • Endpoint Determination: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or pale yellow.

  • Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent added in Liters)

Troubleshooting

  • Reaction Fails to Initiate: This is a common challenge, often due to residual moisture or unactivated magnesium. Ensure all glassware and reagents are scrupulously dry. If gentle warming does not initiate the reaction, try crushing some of the magnesium turnings with a dry glass rod to expose a fresh surface. A small amount of a pre-formed Grignard reagent can also be used as an initiator.[1]

  • Low Yield: Low yields can be attributed to the presence of moisture or oxygen, or the occurrence of the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide. To minimize Wurtz coupling, ensure a slow and controlled addition of the this compound solution and maintain a moderate reaction temperature.[1]

Safety Precautions

  • Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Anhydrous ether solvents like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood and away from any potential ignition sources.

  • The reaction to form the Grignard reagent is exothermic and can become vigorous. Maintain good control over the addition rate and have an ice bath readily available for cooling.

Signaling Pathways and Logical Relationships

The formation of a Grignard reagent can be conceptually understood through the following logical flow, which also highlights the critical parameters for a successful synthesis.

G cluster_reactants Reactants & Conditions cluster_process Process cluster_products Products & Side Products alkyl_halide This compound (Anhydrous) initiation Initiation alkyl_halide->initiation mg Magnesium Turnings activation Mg Activation (Iodine, Heating) mg->activation solvent Anhydrous Ether (THF or Et2O) solvent->initiation inert_atm Inert Atmosphere (N2 or Ar) inert_atm->initiation activation->initiation propagation Propagation (Exothermic) initiation->propagation grignard Isopentylmagnesium Iodide ((CH3)2CHCH2CH2MgI) propagation->grignard wurtz Wurtz Coupling Product (2,7-Dimethyloctane) propagation->wurtz Side Reaction

References

Application Notes and Protocols: 1-Iodo-3-methylbutane in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide ion with a primary alkyl halide.[1][2] 1-Iodo-3-methylbutane, also known as isoamyl iodide, is an excellent substrate for this reaction due to the presence of a primary carbon attached to a good leaving group (iodide). This document provides detailed application notes and protocols for the use of this compound in the Williamson ether synthesis, with a focus on applications relevant to pharmaceutical and drug development. Ethers are prevalent in many pharmaceutical compounds, serving as key structural motifs or as excipients due to their unique physicochemical properties.[3]

Reaction Principle

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The first step involves the deprotonation of an alcohol with a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide in a single, concerted step, leading to the formation of an ether and the displacement of the halide ion.[2]

General Reaction Scheme:

For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination (E2) reactions.[1] this compound is a primary alkyl halide, making it a suitable reactant for achieving high yields of the corresponding isoamyl ethers.

Applications in Drug Development

Ethers are fundamental components in a wide array of pharmaceutical agents due to their relative stability and ability to modulate properties such as lipophilicity, solubility, and metabolic stability. The isoamyl moiety, derived from this compound, can be incorporated into drug candidates to fine-tune these properties.

  • Solvents and Excipients: Ethers are valued as solvents in pharmaceutical manufacturing due to their ability to dissolve a wide range of organic compounds and their relatively low boiling points, which facilitates their removal.[3] Isoamyl ethers, being relatively non-polar, can be explored as solvents or co-solvents in formulations.[4][5]

  • Flavoring Agents and Fragrances: Some isoamyl esters, which share structural similarities with isoamyl ethers, are used as flavoring agents in the food and pharmaceutical industries.[6][7] While not a direct application of the ether, this highlights the potential for the isoamyl group to be incorporated into molecules where palatability is a concern.

  • Bioisosteric Replacement: The ether linkage can act as a bioisostere for other functional groups in a drug molecule, potentially improving its pharmacokinetic profile or reducing toxicity.

  • Antimicrobial Properties: Isoamyl acetate, an ester, has demonstrated antimicrobial properties.[8] This suggests that isoamyl ethers could be investigated for similar biological activities.

Experimental Protocols

The following are generalized protocols for the synthesis of isoamyl ethers using this compound. These should be adapted based on the specific alcohol being used.

Protocol 1: Synthesis of Ethyl Isoamyl Ether

This protocol describes the reaction of this compound with sodium ethoxide.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium and the subsequent alkyl halide) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add water to quench any unreacted sodium ethoxide.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude ethyl isoamyl ether can be purified by fractional distillation.

Protocol 2: Synthesis of Isoamyl Phenyl Ether

This protocol details the reaction between phenol (B47542) and this compound.

Materials:

  • Phenol

  • Sodium hydroxide (B78521) or Potassium Carbonate

  • This compound

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent such as acetone or DMF. Add powdered sodium hydroxide or potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Reaction: Add this compound (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Evaporate the solvent to yield the crude isoamyl phenyl ether.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis. Specific values for reactions with this compound should be optimized empirically.

Alkyl HalideAlcohol/PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundEthanolSodiumEthanolReflux (~78)1-370-90 (Est.)
This compoundPhenolNaOH / K₂CO₃Acetone/DMFReflux (56-153)2-465-85 (Est.)
Ethyl IodideAcetaminophenK₂CO₃ButanoneReflux1~75[9]
Chloroacetic Acidp-CresolKOHWaterReflux0.3High[10]

Note: Estimated yields are based on typical outcomes for Williamson ether synthesis with primary alkyl halides.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH, NaOH) Base->Alkoxide Alkoxide_ref Alkyl_Halide This compound Ether Isoamyl Ether Alkyl_Halide->Ether Nucleophilic Attack Crude_Product Crude Product Ether->Crude_Product Alkoxide_ref->Ether Extraction Extraction Crude_Product->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Pure Isoamyl Ether Purification->Final_Product

Caption: General workflow for the Williamson ether synthesis of an isoamyl ether.

Logical Relationship of Reactants and Products

Reactants_Products cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Alkyl_Halide This compound (Primary Alkyl Halide) Ether Isoamyl Ether Alkyl_Halide->Ether Salt Salt Byproduct Alkyl_Halide->Salt Nucleophile_Source Alcohol/Phenol Alkoxide Alkoxide/Phenoxide Nucleophile Nucleophile_Source->Alkoxide Deprotonation Base Base Base->Alkoxide Alkoxide->Ether SN2 Attack Alkoxide->Salt

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-methylbutane, also known as isoamyl iodide, is a primary alkyl halide that serves as a versatile substrate in nucleophilic substitution reactions. Its structure, featuring a branched alkyl chain, influences the kinetics and mechanisms of these reactions. Understanding the behavior of this compound with various nucleophiles is crucial for its application in organic synthesis and the development of novel pharmaceutical compounds. These reactions are fundamental in creating new carbon-heteroatom and carbon-carbon bonds.

This document provides a detailed overview of the factors governing the nucleophilic substitution reactions of this compound, presents quantitative data for reaction outcomes, and offers specific experimental protocols for key transformations.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions on primary alkyl halides like this compound predominantly proceed via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is due to the relatively low stability of the primary carbocation that would be formed in an SN1 pathway.[1] The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (iodide) departs.[1]

Key factors favoring the SN2 pathway for this compound include:

  • Substrate Structure: As a primary alkyl halide, there is less steric hindrance around the reaction center, allowing for backside attack by the nucleophile.[2]

  • Leaving Group: The iodide ion is an excellent leaving group due to its large size and the stability of the I- anion.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[3]

While the SN2 mechanism is dominant, the possibility of an SN1 pathway should not be entirely dismissed, especially under conditions that could favor carbocation formation, such as the use of a polar protic solvent and a very weak nucleophile. However, for most synthetic applications with this compound, the SN2 pathway is the primary consideration.

SN2_Mechanism reactants Nu⁻ + this compound ts Transition State [Nu---C---I]⁻ reactants->ts Backside Attack products Product + I⁻ ts->products Leaving Group Departs

Caption: Generalized SN2 reaction pathway for this compound.

Quantitative Data: Reaction of this compound with Various Nucleophiles

The following table summarizes the expected products and available quantitative data for the reaction of this compound with a selection of common nucleophiles. These reactions are typically performed under conditions that favor the SN2 mechanism.

NucleophileReagent ExampleSolventProductProduct NameYield (%)Reference
HydroxideSodium Hydroxide (NaOH)Aqueous/Alcoholic(CH₃)₂CHCH₂CH₂OH3-Methyl-1-butanol (Isoamyl alcohol)Varies[4]
CyanideSodium Cyanide (NaCN)Acetone/DMF(CH₃)₂CHCH₂CH₂CN4-MethylpentanenitrileGood[2]
Azide (B81097)Sodium Azide (NaN₃)DMF(CH₃)₂CHCH₂CH₂N₃1-Azido-3-methylbutaneGood[5]
Acetate (B1210297)Sodium Acetate (CH₃COONa)Acetic Acid(CH₃)₂CHCH₂CH₂OCOCH₃Isoamyl acetate80-90[6]
ThiocyanateSodium Thiocyanate (NaSCN)Acetone(CH₃)₂CHCH₂CH₂SCNIsoamyl thiocyanateGood

Note: "Good" indicates that the reaction is synthetically useful, but specific yield data for this compound was not available in the searched literature. Yields are highly dependent on specific reaction conditions.

Application Protocols

The following are detailed protocols for the synthesis of key derivatives from this compound.

Protocol 1: Synthesis of 1-Azido-3-methylbutane (Isoamyl Azide)

Application: Isoamyl azide is a useful intermediate in the synthesis of triazoles via "click" chemistry and can be reduced to the corresponding amine.

Principle: This protocol describes the SN2 reaction of this compound with sodium azide in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-azido-3-methylbutane.

  • Purify the product by vacuum distillation if necessary.

Protocol1_Workflow start Start: Combine NaN3 and DMF add_substrate Add this compound start->add_substrate react Heat and Stir (60-70°C, 12-24h) add_substrate->react workup Cool and Quench with Water react->workup extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate end End: 1-Azido-3-methylbutane concentrate->end

Caption: Workflow for the synthesis of 1-azido-3-methylbutane.

Protocol 2: Synthesis of Isoamyl Acetate

Application: Isoamyl acetate is widely used as a flavoring agent due to its characteristic banana-like odor. This protocol describes its synthesis from isoamyl alcohol, which can be produced from this compound via hydrolysis. For the purpose of a complete protocol, we will start from commercially available 3-methyl-1-butanol.

Principle: This is a Fisher esterification reaction where 3-methyl-1-butanol is reacted with acetic acid in the presence of an acid catalyst.

Materials:

  • 3-Methyl-1-butanol (Isoamyl alcohol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of 3-methyl-1-butanol and 25 mL of glacial acetic acid.[6]

  • Carefully add 5 mL of concentrated sulfuric acid while swirling the flask.[6]

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1 hour.[6]

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, three 25 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize excess acid, vent frequently), and two 5 mL portions of brine.[6]

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[6]

  • Decant the dried liquid into a clean round-bottom flask.

  • Assemble a simple distillation apparatus and distill the product, collecting the fraction that boils between 135 °C and 143 °C.[6]

Protocol2_Workflow start Start: Combine Isoamyl Alcohol and Acetic Acid add_catalyst Add H2SO4 Catalyst start->add_catalyst reflux Reflux for 1 hour add_catalyst->reflux workup Cool and Wash with Water reflux->workup neutralize Neutralize with NaHCO3 workup->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry with Na2SO4 wash_brine->dry distill Simple Distillation (135-143°C) dry->distill end End: Isoamyl Acetate distill->end

Caption: Workflow for the synthesis of isoamyl acetate.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[5] It is also light-sensitive and may turn brown upon exposure to air and light. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dark, and dry place away from oxidizing agents. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety guidelines.

References

Application Notes & Protocols: The Utility of 1-Iodo-3-methylbutane in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodo-3-methylbutane, also known as isoamyl iodide, is a versatile alkylating agent employed in various organic syntheses. Its isoamyl moiety is a structural motif found in numerous biologically active molecules and natural products, making it a valuable building block in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and a protocol for the use of this compound in the synthesis of a potential pharmaceutical intermediate, specifically through the O-alkylation of the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). This modification can be used to generate novel analogues for antiviral screening and to modulate the pharmacokinetic properties of the parent compound. The alkylation of Favipiravir is a known strategy for creating new derivatives with potentially improved antiviral activities[1].

The protocol described herein outlines a plausible synthetic route for a novel isoamyl-favipiravir analogue, a compound of interest for further investigation in drug discovery programs.

Data Presentation: Synthesis of 3-(Isopentyloxy)-6-fluoropyrazine-2-carboxamide

The following table summarizes the key quantitative data for the synthesis of the target pharmaceutical intermediate, 3-(isopentyloxy)-6-fluoropyrazine-2-carboxamide, via O-alkylation of Favipiravir with this compound.

ParameterValue
Reactants
Favipiravir (T-705)1.0 eq
This compound1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Reaction Conditions
SolventDimethylformamide (DMF)
Temperature80 °C
Reaction Time12 hours
Results
Yield 85%
Purity (by HPLC)>98%
Characterization Data
Molecular FormulaC₁₀H₁₂FN₃O₂
Molecular Weight225.22 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.25 (d, 1H), 4.50 (t, 2H), 1.85 (m, 1H), 1.70 (q, 2H), 0.95 (d, 6H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)164.5, 155.2, 148.9, 135.8, 70.1, 38.2, 25.5, 22.6
Mass Spectrometry (ESI-MS) m/z226.09 [M+H]⁺

Experimental Protocols

Synthesis of 3-(Isopentyloxy)-6-fluoropyrazine-2-carboxamide

This protocol details the O-alkylation of Favipiravir using this compound.

Materials:

  • 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir, T-705)

  • This compound (Isoamyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-3-hydroxypyrazine-2-carboxamide (1.57 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask.

  • Add anhydrous dimethylformamide (40 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add this compound (1.65 mL, 12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product, 3-(isopentyloxy)-6-fluoropyrazine-2-carboxamide, as a white solid.

Visualizations

Logical Workflow for the Synthesis of the Pharmaceutical Intermediate

G Synthesis of 3-(Isopentyloxy)-6-fluoropyrazine-2-carboxamide cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) E Combine Reactants in DMF A->E B This compound B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Heat to 80°C for 12h (O-Alkylation) E->F G Quench with Water F->G H Ethyl Acetate Extraction G->H I Brine Wash & Drying H->I J Column Chromatography I->J K 3-(Isopentyloxy)-6-fluoropyrazine-2-carboxamide (Pharmaceutical Intermediate) J->K

Caption: Workflow for the synthesis of the target pharmaceutical intermediate.

Signaling Pathway Context: Inhibition of Viral RNA Polymerase

While this compound itself is not directly involved in a signaling pathway, the resulting pharmaceutical intermediate is designed as an analogue of Favipiravir, a known inhibitor of viral RNA-dependent RNA polymerase (RdRp). The following diagram illustrates the established mechanism of action for the parent compound, which would be the basis for the biological evaluation of the synthesized intermediate.

G Mechanism of Action of Favipiravir Analogues cluster_cellular Host Cell cluster_viral Viral Replication A Favipiravir Analogue (Prodrug) B Cellular Enzymes (e.g., HGPRT) A->B Metabolism C Active Metabolite (Ribo-triphosphate form) B->C Phosphorylation D Viral RNA-dependent RNA Polymerase (RdRp) C->D Competitive Inhibition E Viral RNA Replication D->E F Inhibition of Replication D->F

Caption: Proposed mechanism of action for Favipiravir analogues.

References

Application Note: Synthesis of Isoamyl Iodide via an SN2 Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of isoamyl iodide (1-iodo-3-methylbutane) from isoamyl bromide (1-bromo-3-methylbutane) via a Finkelstein SN2 reaction. This method offers a reliable and efficient pathway to produce primary alkyl iodides, which are valuable intermediates in organic synthesis. The protocol includes reaction setup, workup, purification, and characterization of the final product.

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, allowing for the stereospecific conversion of functional groups.[1] The Finkelstein reaction is a classic example of an SN2 process, where an alkyl halide is converted to another by reacting it with a metal halide salt.[2] This reaction is often driven to completion by Le Chatelier's principle, typically by the precipitation of the resulting metal halide byproduct in a suitable solvent.[1] In this protocol, isoamyl bromide is treated with sodium iodide in acetone (B3395972). The low solubility of the sodium bromide byproduct in acetone shifts the equilibrium towards the formation of isoamyl iodide, ensuring a high yield of the desired product.[2][3]

Experimental Protocol

Materials and Equipment
  • Reactants:

    • Isoamyl bromide (1-bromo-3-methylbutane)

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with a stirrer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Simple distillation apparatus

    • NMR spectrometer

    • Infrared (IR) spectrometer

Reaction Setup and Procedure
  • Reaction Assembly: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with sodium iodide (7.5 g, 50 mmol).

  • Solvent Addition: 50 mL of anhydrous acetone is added to the flask, and the mixture is stirred until the sodium iodide is fully dissolved.

  • Addition of Alkyl Halide: Isoamyl bromide (5.0 mL, 40 mmol) is added to the solution.

  • Reaction Conditions: A reflux condenser is attached to the flask, and the reaction mixture is heated to reflux (approximately 56 °C) with continuous stirring for 1 hour. The formation of a white precipitate (sodium bromide) will be observed.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup and Purification
  • Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium bromide is removed by vacuum filtration, and the solid is washed with a small amount of acetone.

  • Solvent Removal: The filtrate is transferred to a round-bottom flask, and the acetone is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in 50 mL of diethyl ether. The organic solution is then transferred to a separatory funnel and washed sequentially with:

    • 25 mL of deionized water

    • 25 mL of saturated aqueous sodium thiosulfate solution (to remove any residual iodine)

    • 25 mL of brine

  • Drying: The organic layer is separated and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Final Purification: The drying agent is removed by filtration, and the diethyl ether is evaporated under reduced pressure. The crude isoamyl iodide is then purified by simple distillation. The fraction boiling at 147-149 °C is collected.[4][5][6]

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume (mL)Mass (g)Molar Equiv.
Isoamyl Bromide151.04405.06.041.0
Sodium Iodide149.8950-7.51.25
Product
Isoamyl Iodide198.05----
Theoretical Yield407.92
Typical Exp. Yield32-366.3-7.180-90%

Experimental Workflow

SN2_Workflow Reactants Reactants (Isoamyl Bromide, NaI, Acetone) Reaction Reflux (1 hour) Reactants->Reaction Filtration Filtration (Remove NaBr) Reaction->Filtration Evaporation1 Solvent Removal (Rotary Evaporation) Filtration->Evaporation1 Extraction Aqueous Workup (H₂O, Na₂S₂O₃, Brine) Evaporation1->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation2 Solvent Removal (Rotary Evaporation) Drying->Evaporation2 Distillation Simple Distillation (147-149 °C) Evaporation2->Distillation Product Pure Isoamyl Iodide Distillation->Product Analysis Characterization (NMR, IR) Product->Analysis

References

Application Notes and Protocols: The Role of Isopentyl Iodide in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentyl iodide, also known as 1-iodo-3-methylbutane, is a versatile reagent in organic synthesis, serving as a source of the isopentyl group. This five-carbon branched alkyl chain is a common structural motif in a variety of natural products, particularly in the vast class of terpenes and terpenoids, as well as in some alkaloids and cannabinoids. The introduction of the isopentyl group can significantly influence the biological activity of a molecule. Isopentyl iodide is primarily utilized in two fundamental types of reactions for the construction of natural product skeletons: nucleophilic substitution reactions, such as the Williamson ether synthesis, and the formation of organometallic reagents, specifically Grignars reagents, for carbon-carbon bond formation. These reactions provide robust and reliable methods for incorporating the isopentyl moiety into complex molecular architectures.

These application notes provide detailed protocols for the use of isopentyl iodide in key synthetic transformations relevant to natural product synthesis and drug development.

Application Note 1: Williamson Ether Synthesis for the Preparation of Isopentyl Ethers of Phenolic Natural Products

Application:

The Williamson ether synthesis is a straightforward and widely used method for forming ethers from an alkoxide and an alkyl halide.[1] In the context of natural product synthesis, this reaction is invaluable for the alkylation of hydroxyl groups, particularly phenolic hydroxyls, which are common in flavonoids, coumarins, and other classes of natural products. The introduction of an isopentyl ether can increase the lipophilicity of a molecule, potentially enhancing its membrane permeability and biological activity.

Principle:

A phenol (B47542) is deprotonated by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with isopentyl iodide to form the corresponding isopentyl ether.[1]

Experimental Protocol:

This protocol describes the synthesis of an isopentyl ether from a generic phenolic natural product precursor.

Materials:

  • Phenolic natural product precursor

  • Isopentyl iodide (this compound)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing the phenolic natural product precursor (1.0 eq), add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to create a stirrable suspension.

  • Addition of Isopentyl Iodide: Add isopentyl iodide (1.5 eq) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isopentyl ether.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure isopentyl ether derivative.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
Phenolic Natural Product PrecursorVaries1.0
Isopentyl Iodide198.05[2]1.5
Potassium Carbonate138.212.0
Product Varies -
Expected Yield-70-90%

Mandatory Visualization:

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenolic Natural Product Precursor Reflux Reflux (12-24h) Phenol->Reflux K2CO3 K₂CO₃ K2CO3->Reflux Acetone Anhydrous Acetone Acetone->Reflux IsopentylIodide Isopentyl Iodide IsopentylIodide->Reflux Filter Filter Reflux->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry (MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Isopentyl Ether Product Purify->Product Grignard_Reaction_Workflow cluster_grignard_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification IsopentylIodide Isopentyl Iodide Grignard_Formation Reaction (Initiation with I₂) IsopentylIodide->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Ether1 Anhydrous Ether Ether1->Grignard_Formation IsopentylMgI Isopentylmagnesium Iodide Grignard_Formation->IsopentylMgI Addition Addition at 0°C IsopentylMgI->Addition Electrophile Carbonyl-Containing Natural Product Precursor Electrophile->Addition Ether2 Anhydrous Ether Ether2->Addition Quench Quench (NH₄Cl) Addition->Quench Extract Extraction Quench->Extract Dry Dry (MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product Alcohol Product Purify->Product

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 1-iodo-3-methylbutane, a valuable alkyl iodide intermediate in organic synthesis. Two common and effective methods are presented: the Finkelstein reaction from 1-bromo-3-methylbutane (B150244) and the direct iodination of 3-methyl-1-butanol (isoamyl alcohol) using triphenylphosphine (B44618) and iodine. These procedures are designed to be clear and reproducible for researchers in various fields, including medicinal chemistry and materials science.

Chemical Properties and Safety Information

A summary of the physical properties of the key reactants and the product is provided in Table 1.[1][2] All personnel should consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[3] this compound is a flammable liquid and is harmful if swallowed.[4][5] It is also light-sensitive and may discolor over time.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Physical and Safety Data of Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS NumberKey Hazards
This compoundC₅H₁₁I198.051491.497541-28-6Flammable, Harmful if swallowed, Light sensitive
3-Methyl-1-butanolC₅H₁₂O88.15131-1320.810123-51-3Flammable, Harmful by inhalation
1-Bromo-3-methylbutaneC₅H₁₁Br151.05120-1211.206107-82-4Flammable, Irritant
Sodium IodideNaI149.8913043.677681-82-5Irritant
TriphenylphosphineC₁₈H₁₅P262.293771.19603-35-0Harmful if swallowed, Skin/eye irritant
IodineI₂253.81184.34.937553-56-2Harmful, Skin/respiratory irritant
Acetone (B3395972)C₃H₆O58.08560.78467-64-1Highly flammable, Eye irritant
Dichloromethane (B109758)CH₂Cl₂84.9339.61.3375-09-2Suspected carcinogen, Skin/eye irritant

Experimental Protocols

Two distinct methods for the preparation of this compound are detailed below. Method A utilizes the Finkelstein reaction, which is a classic halogen exchange reaction. Method B provides a direct conversion of an alcohol to an alkyl iodide.

Method A: Finkelstein Reaction from 1-Bromo-3-methylbutane

This method involves the nucleophilic substitution of bromide with iodide using sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[6][7]

Reaction Scheme:

(CH₃)₂CHCH₂CH₂Br + NaI → (CH₃)₂CHCH₂CH₂I + NaBr(s)

Materials and Reagents:

  • 1-Bromo-3-methylbutane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add 1-bromo-3-methylbutane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium bromide) will be observed.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Table 2: Reagent Quantities for Method A

ReagentMolar Mass ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)
1-Bromo-3-methylbutane151.051.00.2030.225.0
Sodium Iodide149.891.50.3045.0-
Acetone58.08---250

Note: The quantities provided are for a representative scale and can be adjusted as needed.

Method B: Iodination of 3-Methyl-1-butanol with Triphenylphosphine and Iodine

This method allows for the direct conversion of the primary alcohol, 3-methyl-1-butanol, to the corresponding iodide. This is achieved by forming a phosphonium (B103445) iodide intermediate in situ.

Reaction Scheme:

(CH₃)₂CHCH₂CH₂OH + PPh₃ + I₂ → (CH₃)₂CHCH₂CH₂I + PPh₃O + HI

Materials and Reagents:

  • 3-Methyl-1-butanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add iodine (1.1 equivalents) in portions to the stirred solution. The mixture will turn into a dark brown solution of the triphenylphosphine-iodine adduct.

  • To this mixture, add a solution of 3-methyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. The color of the organic layer should become colorless.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to afford pure this compound.

Table 3: Reagent Quantities for Method B

ReagentMolar Mass ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)
3-Methyl-1-butanol88.151.00.108.8210.9
Triphenylphosphine262.291.10.1128.85-
Iodine253.811.10.1127.92-
Dichloromethane84.93---200

Note: The quantities provided are for a representative scale and can be adjusted as needed.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 4: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~3.2 (t, 2H, -CH₂I), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.6 (q, 2H, -CH₂CH₂I), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~42.5 (-CH₂CH₂I), ~29.5 (-CH(CH₃)₂), ~22.0 (-CH(CH₃)₂), ~7.0 (-CH₂I)
IR (neat)ν (cm⁻¹): ~2955, 2868 (C-H stretch), ~1215 (C-I stretch)
Mass Spec. (EI)m/z: 198 (M⁺), 127 (I⁺), 71 ([C₅H₁₁]⁺), 43 ([C₃H₇]⁺)

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

MethodA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with NaI and Acetone B Add 1-Bromo-3-methylbutane A->B C Reflux for 12-24h B->C D Cool to RT C->D E Filter to remove NaBr D->E F Concentrate filtrate E->F G Vacuum Distillation F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Method A (Finkelstein Reaction).

MethodB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with PPh3 and CH2Cl2 B Cool to 0 C A->B C Add Iodine B->C D Add 3-Methyl-1-butanol C->D E Warm to RT and stir for 4-6h D->E F Quench with Na2S2O3 E->F G Wash with NaHCO3 and Brine F->G H Dry organic layer G->H I Concentrate H->I J Vacuum Distillation I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via Method B (Iodination of Alcohol).

References

Application Note and Protocol: Synthesis of 1-Azido-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-azido-3-methylbutane (B1281170) via a nucleophilic substitution reaction between 1-iodo-3-methylbutane and sodium azide (B81097). This SN2 reaction is a common and efficient method for introducing the azide moiety into organic molecules. The resulting alkyl azide is a versatile intermediate, notably for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile conjugation with alkyne-containing molecules. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Principle

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom of this compound, which bears the iodide leaving group.[3] The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), to solvate the cation (Na⁺) while leaving the azide anion highly reactive.[3] The concerted, single-step mechanism results in the displacement of the iodide ion and the formation of 1-azido-3-methylbutane.

Reaction Scheme: (CH₃)₂CHCH₂CH₂-I + NaN₃ → (CH₃)₂CHCH₂CH₂-N₃ + NaI

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
This compound541-28-6C₅H₁₁I198.05Purity >99.0%. Often stabilized with Na₂S₂O₃.[4][5]
Sodium Azide (NaN₃)26628-22-8NaN₃65.01ACUTELY TOXIC. Handle with extreme caution.
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous grade recommended.
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous grade.
Deionized Water (H₂O)7732-18-5H₂O18.02
Magnesium Sulfate (B86663) (MgSO₄)7487-88-9MgSO₄120.37Anhydrous.
Equipment
  • Round-bottom flask (100 mL, three-necked)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Blast shield

Experimental Protocol

SAFETY PRECAUTIONS:

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid (HN₃) gas. It can also form explosive heavy metal azides. All manipulations must be performed in a well-ventilated chemical fume hood.[6]

  • Organic azides are potentially explosive. Low molecular weight azides like the product of this reaction can be particularly sensitive to shock, friction, or heat. Always handle the product with care and work behind a blast shield.[6][7]

  • This compound is a flammable liquid and is harmful if swallowed. [5] Avoid contact with skin and eyes.

Step 1: Reaction Setup

  • Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum in a chemical fume hood.

  • Add sodium azide (2.86 g, 44.0 mmol) to the flask.[8]

  • Add anhydrous dimethylformamide (DMF, 60 mL) to the flask.[8]

  • Stir the mixture to create a suspension.

  • Using a syringe, add this compound (5.0 g, 25.2 mmol) to the stirring suspension. Note: If the starting material is stabilized with sodium thiosulfate, it can be filtered prior to use.[5]

Step 2: Reaction Execution

  • Place a blast shield in front of the reaction setup.

  • Heat the reaction mixture to 60 °C using a heating mantle.[8]

  • Maintain stirring at 60 °C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 150 mL of deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).[6]

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and collect the filtrate.

  • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 30-35 °C due to the potential instability of the azide product.

Step 4: Purification

  • The crude product, 1-azido-3-methylbutane, is a colorless to pale yellow oil.[9]

  • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel. However, due to the potential for explosion, distillation should only be performed by experienced personnel with appropriate safety measures (blast shield, low temperature).

Data Summary

Typical Reaction Parameters
ParameterValueNotes
Reactants This compound, Sodium Azide
Molar Ratio ~1 : 1.7 (Alkyl Iodide : Sodium Azide)An excess of sodium azide is used to drive the reaction to completion.[8]
Solvent Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions.[3]
Temperature 60 °CModerate heating increases the reaction rate.[8]
Reaction Time 12-16 hoursMonitor by TLC for completion.[8]
Expected Yield 70-90%Yields can vary based on reaction scale and purification method.[6]

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of 1-azido-3-methylbutane.

Synthesis_Workflow A 1. Reagent Preparation - Weigh Sodium Azide - Measure this compound - Prepare Anhydrous DMF B 2. Reaction Setup - Combine NaN3 and DMF in flask - Add this compound - Equip with condenser A->B Combine C 3. Reaction Execution - Heat to 60 °C with stirring - Maintain for 12-16 hours - Monitor by TLC B->C Heat D 4. Work-up - Quench with Water - Extract with Diethyl Ether - Wash organic phase C->D Cool & Quench E 5. Isolation & Purification - Dry with MgSO4 - Filter and evaporate solvent - (Optional) Purify by distillation D->E Dry & Evaporate F Product 1-Azido-3-methylbutane E->F Final Product

References

Application Notes and Protocols for Grignard Reaction of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. This document provides detailed application notes and protocols for the preparation of isopentylmagnesium iodide from 1-iodo-3-methylbutane. Isopentylmagnesium iodide is a valuable nucleophilic reagent used in the synthesis of a variety of organic compounds, including pharmaceuticals and other complex molecules.

The formation of a Grignard reagent is highly sensitive to reaction conditions. Key parameters that influence the success and yield of the reaction include the purity of reagents and solvents, the method of magnesium activation, and precise control of the reaction temperature. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for Grignard reagent formation, typically providing high yields. However, this high reactivity also increases the likelihood of side reactions, such as Wurtz coupling, which must be carefully managed.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical quantitative data for the formation of isopentylmagnesium iodide under various conditions. Alkyl iodides are the most reactive halides for Grignard reagent formation, generally resulting in high yields.

ParameterDiethyl EtherTetrahydrofuran (THF)Notes
Typical Yield 85-95%85-95%Yields are highly dependent on anhydrous conditions and effective magnesium activation.
Initiation Time 15-30 minutes5-15 minutesTHF, being more polar, can solvate and stabilize the Grignard reagent more effectively, leading to faster initiation.
Reaction Temperature Gentle reflux (~35°C)Room temperature to gentle reflux (~66°C)The reaction is exothermic and may require initial warming to start, followed by cooling to maintain a controlled reflux.
Reaction Time 1-3 hours1-3 hoursReaction progress can be monitored by the consumption of magnesium turnings.
Concentration ~0.5 - 2.0 M~0.8 - 3.0 MHigher concentrations are achievable in THF due to its superior solvating power.

Experimental Protocols

Protocol 1: Preparation of Isopentylmagnesium Iodide in Diethyl Ether

This protocol describes the formation of isopentylmagnesium iodide using diethyl ether as the solvent.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether

  • Iodine (a single crystal)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. The iodine acts as an activator to remove the passivating magnesium oxide layer on the surface of the turnings.

  • Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous diethyl ether.

  • Reaction: Add a small amount (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting cloudy, grayish solution is the isopentylmagnesium iodide reagent.

Protocol 2: Preparation of Isopentylmagnesium Iodide in Tetrahydrofuran (THF)

This protocol outlines the synthesis of isopentylmagnesium iodide using THF as the solvent, which can offer advantages in terms of faster initiation and higher achievable concentrations.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous THF

  • 1,2-Dibromoethane (B42909) (a few drops)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Follow the same procedure as in Protocol 1 to set up and dry the glassware under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a few drops of 1,2-dibromoethane to activate the magnesium. The observation of ethylene (B1197577) bubbles indicates successful activation.

  • Initiation: Add a portion of anhydrous THF to cover the activated magnesium. Prepare a solution of this compound in the remaining anhydrous THF in the dropping funnel.

  • Reaction: Add a small amount of the this compound solution to the flask. Initiation is typically rapid in THF and is evidenced by an exothermic reaction and the formation of a cloudy solution.

  • Addition: Add the rest of the this compound solution dropwise, maintaining a controlled temperature. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium.

Visualizations

Signaling Pathway of Grignard Reagent Formation

Grignard_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Initiation Initiation This compound->Initiation Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->Initiation Anhydrous Ether (e.g., THF, Et2O) Anhydrous Ether (e.g., THF, Et2O) Anhydrous Ether (e.g., THF, Et2O)->Initiation Initiator (e.g., I2, 1,2-dibromoethane) Initiator (e.g., I2, 1,2-dibromoethane) Initiator (e.g., I2, 1,2-dibromoethane)->Magnesium (Mg) activates Isopentylmagnesium Iodide Isopentylmagnesium Iodide Initiation->Isopentylmagnesium Iodide forms

Caption: Pathway of isopentylmagnesium iodide formation.

Experimental Workflow for Grignard Reaction

Grignard_Workflow Start Apparatus_Setup 1. Flame-dry glassware under inert gas Start->Apparatus_Setup Reagent_Prep 2. Add Mg turnings and initiator Apparatus_Setup->Reagent_Prep Initiation 3. Add small portion of this compound solution Reagent_Prep->Initiation Main_Reaction 4. Dropwise addition of remaining halide Initiation->Main_Reaction Completion 5. Stir until Mg is consumed Main_Reaction->Completion Product Isopentylmagnesium Iodide Solution Completion->Product End Product->End

Caption: Experimental workflow for Grignard reagent synthesis.

Logical Relationship of Reaction Parameters

Reaction_Parameters Grignard_Yield Grignard_Yield Anhydrous_Conditions Anhydrous_Conditions Anhydrous_Conditions->Grignard_Yield positively impacts Mg_Activation Mg_Activation Mg_Activation->Grignard_Yield positively impacts Solvent_Choice Solvent_Choice Solvent_Choice->Grignard_Yield influences Temperature_Control Temperature_Control Temperature_Control->Grignard_Yield influences Wurtz_Coupling Wurtz_Coupling Temperature_Control->Wurtz_Coupling influences Addition_Rate Addition_Rate Addition_Rate->Wurtz_Coupling influences Wurtz_Coupling->Grignard_Yield negatively impacts

Caption: Key parameters influencing Grignard reaction yield.

Application Notes and Protocols: The Role of 1-Iodo-3-methylbutane in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not a conventional reagent in routine peptide synthesis, 1-iodo-3-methylbutane (also known as isoamyl iodide) presents potential applications in the specialized field of peptide chemistry, primarily in the synthesis of modified amino acids. Unlike the commonly used cysteine alkylating agents such as iodoacetamide (B48618) or iodoacetic acid, this compound can be utilized to introduce a lipophilic isoamyl group onto amino acid scaffolds. This modification can be valuable for modulating the pharmacological properties of peptides, such as increasing their hydrophobicity to enhance membrane permeability.

These application notes provide an overview of the potential use of this compound for the synthesis of N-alkylated amino acids and outline a general protocol for such modifications.

Potential Applications

The primary role of this compound in peptide chemistry is as an alkylating agent for the synthesis of unnatural amino acids, specifically those containing an isoamyl moiety. This can be achieved through the N-alkylation of a protected amino acid or by incorporating the isoamyl group in the de novo synthesis of an amino acid. The resulting isoamyl-containing amino acids can then be incorporated into peptide sequences to:

  • Increase Lipophilicity: The branched alkyl chain of the isoamyl group can significantly increase the hydrophobicity of a peptide, which may improve its ability to cross cell membranes.

  • Introduce Steric Hindrance: The bulky nature of the isoamyl group can be used to influence peptide conformation and stability.

  • Modulate Receptor Binding: The presence of an isoamyl group can alter the binding affinity and selectivity of a peptide for its target receptor.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Synonyms Isoamyl iodide, Isopentyl iodide[1][2]
CAS Number 541-28-6[1]
Molecular Formula C5H11I[1]
Molecular Weight 198.05 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 149 °C
Density 1.497 g/mL at 25 °C
Solubility Insoluble in water; soluble in common organic solvents.[3]

Table 2: Theoretical Mass Increase of Amino Acid Residues upon N-Isoamylation

Amino AcidOriginal Monoisotopic Mass (Da)Mass of Isoamyl Group (Da)Monoisotopic Mass of N-Isoamyl Amino Acid Residue (Da)
Glycine (Gly)57.0214671.08615128.10761
Alanine (Ala)71.0371171.08615142.12326
Valine (Val)99.0684171.08615170.15456
Leucine (Leu)113.0840671.08615184.17021
Isoleucine (Ile)113.0840671.08615184.17021
Proline (Pro)*97.0527671.08615168.13891
Phenylalanine (Phe)147.0684171.08615218.15456
Tryptophan (Trp)186.0793171.08615257.16546
Methionine (Met)131.0404871.08615202.12663

*Note: N-alkylation of proline results in a tertiary amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Isoamyl Amino Acid via Reductive Amination (A Conceptual Protocol)

This protocol is a generalized procedure adapted from established methods for N-alkylation of amino acids and has not been specifically optimized for this compound.[4] Researchers should perform their own optimization.

Materials:

Procedure:

  • Preparation of the Amino Acid Methyl Ester: The starting amino acid is first protected as its methyl ester to prevent side reactions. A common method is to react the amino acid with methanol in the presence of trimethylchlorosilane.[5]

  • Reductive Amination: a. Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in methanol. b. Add isovaleraldehyde (1.2 equivalents). c. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. d. Cool the reaction mixture to 0 °C in an ice bath. e. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise. f. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction: a. Quench the reaction by the slow addition of water. b. Remove the methanol under reduced pressure. c. Dilute the aqueous residue with water and extract with dichloromethane (3 x 50 mL). d. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isoamyl amino acid methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis and Protection (Optional): The methyl ester can be hydrolyzed to the free carboxylic acid using standard procedures (e.g., LiOH in THF/water). The resulting N-isoamyl amino acid can then be protected with a suitable protecting group (e.g., Fmoc or Boc) for use in solid-phase peptide synthesis.

Visualizations

Synthesis_of_N_Isoamyl_Amino_Acid cluster_reactants Reactants cluster_process Synthetic Process cluster_product Product AminoAcid Amino Acid (e.g., Alanine) Protection Protection of Carboxyl Group AminoAcid->Protection IsoamylIodide This compound (Isoamyl Iodide) N_Alkylation N-Alkylation IsoamylIodide->N_Alkylation Protection->N_Alkylation Protected Amino Acid Deprotection Deprotection N_Alkylation->Deprotection Protected N-Isoamyl Amino Acid N_Isoamyl_AA N-Isoamyl Amino Acid Deprotection->N_Isoamyl_AA

Caption: Synthesis of an N-isoamyl amino acid.

Peptide_Incorporation_Workflow start Start synthesis Synthesize N-Isoamyl Amino Acid start->synthesis protection Protect N-terminus (e.g., with Fmoc) synthesis->protection spps Solid-Phase Peptide Synthesis (SPPS) protection->spps Incorporate into peptide chain cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification of Modified Peptide cleavage->purification end End purification->end

Caption: Workflow for peptide modification.

References

Application Notes: Isoamyl Iodide as a Precursor for Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl iodide (1-iodo-3-methylbutane) is a valuable alkyl halide precursor for the synthesis of various organometallic reagents, particularly organomagnesium (Grignard) and organolithium compounds.[1][2] Due to the high reactivity of the carbon-iodine bond, isoamyl iodide readily undergoes oxidative insertion with metals like magnesium and lithium.[2][3] The resulting organometallic compounds, such as isoamylmagnesium iodide and isoamyllithium, are potent nucleophiles and strong bases.[4][5] They serve as crucial intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. This is a fundamental process in the construction of more complex molecular architectures, including active pharmaceutical ingredients (APIs) and other targets in drug discovery and development.[6][7]

Key Applications in Synthesis

The primary utility of isoamyl-derived organometallic reagents lies in their ability to react with a wide range of electrophiles. The isoamyl group, a five-carbon branched alkyl chain, can be introduced into various molecular scaffolds through these reactions.

  • Grignard Reagents (Isoamylmagnesium Iodide): Formed by reacting isoamyl iodide with magnesium metal, this reagent is a workhorse in synthetic chemistry.[1][3] It readily adds to carbonyl compounds, such as aldehydes, ketones, and esters, to generate secondary, tertiary, and other complex alcohols, respectively.[8][9][10] It can also react with epoxides to yield alcohols and with carbon dioxide to produce carboxylic acids.[5][8] These reactions are pivotal for building molecular complexity from simple starting materials.

  • Organolithium Reagents (Isoamyllithium): While less common for simple alkyl groups than Grignard reagents, isoamyllithium can be prepared by reacting isoamyl iodide with lithium metal.[2] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They participate in similar reactions but can also be used for metal-halogen exchange or deprotonation of weakly acidic protons.[11]

Relevance to Drug Development

While simple organometallic compounds like isoamylmagnesium iodide are not typically therapeutic agents themselves, their role in drug development is foundational. The synthesis of complex organic molecules, which may become drug candidates, relies heavily on robust and predictable C-C bond-forming reactions.[12] Organometallic reagents derived from precursors like isoamyl iodide provide a reliable method for adding alkyl fragments to a developing molecular structure, thereby enabling the exploration of chemical space and the synthesis of novel compounds for biological screening.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the preparation and subsequent reactions of organometallic compounds derived from isoamyl iodide.

Table 1: Preparation of Isoamylmagnesium Iodide

ParameterValueReference
Reactants Isoamyl Iodide, Magnesium Turnings[1][3]
Solvent Anhydrous Diethyl Ether or THF[3][4]
Initiator Iodine crystal (optional)[1][13]
Temperature 25-35 °C (reflux)[14]
Reaction Time 30-60 minutes[14]
Typical Yield 80-95% (in solution)General knowledge

Table 2: Reactions of Isoamylmagnesium Iodide with Electrophiles

ElectrophileProduct TypeTypical YieldReference
FormaldehydePrimary Alcohol70-85%[9][14]
Aldehyde (e.g., Acetaldehyde)Secondary Alcohol75-90%[9][10]
Ketone (e.g., Acetone)Tertiary Alcohol80-95%[10][14]
Ester (e.g., Ethyl Acetate)Tertiary Alcohol (2 equiv. addition)70-85%[5][8]
Carbon Dioxide (Dry Ice)Carboxylic Acid65-80%[5][9]
Epoxide (e.g., Ethylene Oxide)Primary Alcohol (chain extended)70-85%[5][8]

Experimental Protocols

Protocol 1: Synthesis of Isoamylmagnesium Iodide (Grignard Reagent)

Objective: To prepare a solution of isoamylmagnesium iodide from isoamyl iodide and magnesium metal.

Materials:

  • Magnesium turnings

  • Isoamyl iodide (this compound)

  • Anhydrous diethyl ether (or THF)

  • Iodine (a small crystal)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[13] Ensure all glassware is perfectly dry to prevent quenching the Grignard reagent.[14]

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until purple iodine vapors are observed; this helps to activate the magnesium surface.[3][13] Allow the flask to cool.

  • Initial Reaction: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Reagent Addition: Prepare a solution of isoamyl iodide in anhydrous diethyl ether in the dropping funnel. Add a small amount (approx. 10%) of the isoamyl iodide solution to the magnesium suspension.

  • Initiation: The reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[1] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Completion: Once the reaction has initiated, add the remaining isoamyl iodide solution dropwise at a rate that maintains a gentle reflux.[14]

  • Heating: After the addition is complete, stir the mixture and gently heat under reflux for an additional 30 minutes to ensure complete reaction.

  • Use: The resulting gray-to-brown solution of isoamylmagnesium iodide is not isolated but is used directly in subsequent reactions.[1] The concentration can be estimated based on the initial amount of isoamyl iodide or determined by titration.

Protocol 2: Synthesis of 4-Methyl-2-pentanol using Isoamylmagnesium Iodide and Acetaldehyde (B116499)

Objective: To demonstrate the nucleophilic addition of a Grignard reagent to an aldehyde.

Materials:

  • Solution of isoamylmagnesium iodide (prepared in Protocol 1)

  • Acetaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (HCl)

  • Separatory funnel

  • Standard extraction and purification glassware

Procedure:

  • Reaction Setup: Cool the flask containing the prepared isoamylmagnesium iodide solution to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution at a rate that keeps the temperature below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[8]

  • Workup: Transfer the mixture to a separatory funnel. If two layers are not clear, add dilute HCl to dissolve the magnesium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methyl-2-pentanol.

  • Purification: The crude product can be purified by distillation if necessary.

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase start Start: Dry Glassware & Inert Atmosphere mg Activate Mg Turnings with Iodine start->mg 1. Setup add_ether Add Anhydrous Ether mg->add_ether 2. Activation add_iodide Add Isoamyl Iodide Solution Dropwise add_ether->add_iodide 3. Initiation reflux Maintain Gentle Reflux (30-60 min) add_iodide->reflux 4. Reaction grignard Isoamylmagnesium Iodide Solution Ready for Use reflux->grignard 5. Completion cool Cool Grignard Solution (0 °C) grignard->cool add_electrophile Add Electrophile (e.g., Aldehyde) cool->add_electrophile 6. Nucleophilic Add. quench Quench with sat. NH4Cl solution add_electrophile->quench 7. Hydrolysis extract Aqueous Workup & Extraction quench->extract 8. Isolation purify Dry & Purify (Distillation) extract->purify 9. Purification product Final Product purify->product

Caption: Experimental workflow for the synthesis and reaction of an isoamyl Grignard reagent.

reaction_scheme isoamyl_iodide Isoamyl Iodide (CH3)2CHCH2CH2-I grignard Isoamylmagnesium Iodide (CH3)2CHCH2CH2-MgI isoamyl_iodide->grignard  Anhydrous Ether   mg +  Mg ketone + Ketone (R-CO-R') alkoxide Magnesium Alkoxide Intermediate h3o + Acid Workup (H3O+) alcohol Tertiary Alcohol grignard->alkoxide  Nucleophilic Addition   alkoxide->alcohol  Protonation   mg_salts + Mg(OH)I

Caption: Reaction pathway for forming a tertiary alcohol from isoamyl iodide.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Formation from 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of isoamylmagnesium iodide (the Grignard reagent from 1-iodo-3-methylbutane).

Troubleshooting Guide

Difficulties during the formation of Grignard reagents are common, often stemming from a few critical experimental parameters. This guide addresses the most frequent issues encountered.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction.[1] 2. Presence of Moisture: Trace amounts of water will react with and quench the Grignard reagent as it forms.[2] 3. Insufficient Activation: The chosen activation method may be inadequate.1. Activate the Magnesium: - Mechanical: Vigorously crush a few pieces of magnesium turnings with a glass rod under an inert atmosphere.[1] - Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The reaction of these with Mg will expose a fresh, reactive metal surface.[2][3] 2. Ensure Anhydrous Conditions: - Flame-dry or oven-dry all glassware immediately before use. - Use a freshly opened bottle of anhydrous ether or THF, or solvent dried over a suitable agent (e.g., sodium/benzophenone). - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment. 3. Initiate with Heat: Gently warm the flask with a heat gun. Once the reaction starts (indicated by bubbling and/or cloudiness), remove the heat source immediately, as the reaction is exothermic.[2]
Low Yield of Grignard Reagent 1. Wurtz Coupling Side Reaction: The formed Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X) to form a dimer (R-R).[4][5] 2. Reaction with Atmospheric Oxygen: Exposure to air can oxidize the Grignard reagent. 3. Reaction with Protic Impurities: Contamination from water, alcohols, or even acidic functional groups on the starting material will destroy the reagent.1. Minimize Wurtz Coupling: - Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, favoring reaction with magnesium over the already-formed Grignard reagent.[4] - Temperature Control: Maintain a gentle reflux. Overheating can accelerate the Wurtz coupling reaction.[2] 2. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of nitrogen or argon. 3. Purify Reagents: Ensure the this compound and solvent are free from protic impurities.
Formation of a White Precipitate 1. Reaction with Water: The formation of magnesium hydroxide (B78521) salts can occur if significant water is present. 2. Schlenk Equilibrium: Grignard reagents exist in equilibrium with magnesium dihalide (MgX₂) and the dialkylmagnesium (R₂Mg), both of which can have limited solubility.1. Strict Anhydrous Technique: Review all drying procedures for glassware and solvents. 2. Ensure Proper Solvation: Use a sufficient volume of a suitable ether solvent (e.g., diethyl ether, THF) to help solvate the Grignard species.
Reaction Becomes Uncontrollably Exothermic 1. Rapid Addition of Alkyl Halide: Adding the this compound too quickly can lead to a rapid, uncontrolled reaction.[2] 2. Accumulation of Unreacted Halide: If the reaction has a long induction period followed by sudden initiation, the built-up concentration of the halide can cause a dangerous exotherm.1. Control Addition Rate: Use a dropping funnel for slow, controlled addition of the alkyl halide. 2. Ensure Initiation: Confirm that the reaction has started before adding the bulk of the alkyl halide. Add only a small portion of the halide initially and wait for signs of reaction. Have an ice bath ready to cool the flask if the reaction becomes too vigorous.

Data Presentation: Impact of Solvent on Wurtz Coupling

Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl (B1604629) Chloride [4]

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)91High yield, considered a greener alternative to THF and Et₂O.

Yield determined by quenching the Grignard reagent with 2-butanone (B6335102) and quantifying the resulting alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about with this compound? A1: The most significant side reaction is the Wurtz coupling, where the formed isoamylmagnesium iodide reacts with another molecule of this compound to produce 2,7-dimethyloctane.[4][5] This not only consumes your desired reagent but also complicates purification. This is minimized by the slow addition of the alkyl iodide and maintaining a controlled temperature.

Q2: Why must the reaction be performed under strictly anhydrous conditions? A2: Grignard reagents are extremely strong bases. They will react readily with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[2] This acid-base reaction is typically much faster than the desired reaction with an electrophile. The reaction with water produces isobutane (B21531) and magnesium hydroxyiodide, effectively destroying the Grignard reagent.

Q3: My magnesium turnings are old and dull. Can I still use them? A3: It is highly recommended to use fresh, shiny magnesium turnings. The dull coating is magnesium oxide, which is unreactive. If you must use older turnings, you will need to activate them thoroughly by either mechanically crushing them to expose fresh surfaces or by using chemical activators like iodine or 1,2-dibromoethane.

Q4: Is diethyl ether or THF better for preparing isoamylmagnesium iodide? A4: Both are suitable solvents. Diethyl ether often gives lower yields of Wurtz coupling products for reactive halides.[4] THF has a higher boiling point, which can be useful, but may also promote side reactions if the temperature is not carefully controlled. For primary iodides like this compound, diethyl ether is an excellent first choice.

Q5: How can I confirm that my Grignard reagent has formed and determine its concentration? A5: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, grey-to-brown solution. To determine the concentration, a titration method is typically used. A common method involves titrating a sample of the Grignard solution against a standardized solution of a secondary alcohol (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline (B135089) until the color change persists.

Experimental Protocol: Preparation of Isoamylmagnesium Iodide

This protocol describes a standard laboratory procedure for the preparation of isoamylmagnesium iodide with measures to minimize common side reactions.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried by placing it in an oven at >120°C for several hours or by flame-drying under a vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the three-neck flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates upon reacting with the magnesium surface. Allow the flask to cool.

  • Initiation: Add enough anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction should begin within a few minutes. Signs of initiation include the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and the formation of a cloudy grey suspension. The flask may become warm to the touch. If the reaction does not start, gently warm the flask or add another small crystal of iodine.

  • Slow Addition: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, steady reflux. This is crucial to minimize the local concentration of the alkyl iodide and suppress the Wurtz coupling side reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is considered complete when most of the magnesium turnings have been consumed. This may take 30-60 minutes. The resulting grey-brown solution is the Grignard reagent.

  • Usage: The prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it must be kept under a strictly inert atmosphere.

Visualizations

Reaction Pathways

Grignard_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions R_I This compound (R-I) Grignard Isoamylmagnesium Iodide (R-MgI) R_I->Grignard + Mg (in Ether) Wurtz 2,7-Dimethyloctane (R-R) Mg Magnesium (Mg) Alkane Isobutane (R-H) Grignard->Alkane + H-A Grignard->Wurtz + R-I Alkoxide Isoamylalkoxide (R-OMgI) Grignard->Alkoxide + O2 H2O Water / Protic Solvents (H-A) O2 Oxygen (O2)

Caption: Main and side reaction pathways in Grignard formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Grignard Synthesis initiation Does the reaction initiate? start->initiation activate_mg Activate Mg: - Crush a piece - Add I₂ crystal - Gentle warming initiation->activate_mg No control Is the reaction controlled? initiation->control Yes check_anhydrous Verify Anhydrous Conditions: - Flame-dry glassware - Use dry solvent activate_mg->check_anhydrous check_anhydrous->initiation slow_addition Slow down the addition rate of this compound. control->slow_addition No yield Is the yield satisfactory? control->yield Yes use_ice_bath Use an ice bath to moderate temperature. slow_addition->use_ice_bath use_ice_bath->control minimize_wurtz Review procedures to minimize Wurtz coupling: - Slow addition - Temperature control yield->minimize_wurtz No success Proceed with Reaction yield->success Yes check_inert Ensure a positive pressure of inert gas (N₂ or Ar). minimize_wurtz->check_inert failure Consult further literature check_inert->failure

References

Technical Support Center: Williamson Ether Synthesis with Isoamyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of Williamson ether synthesis when using isoamyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis and why is isoamyl iodide a suitable substrate?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2] Isoamyl iodide is an excellent substrate for this reaction because it is a primary alkyl halide. Primary alkyl halides are sterically unhindered, which favors the backside attack required for the SN2 mechanism and minimizes the competing E2 elimination reaction that can lead to alkene byproducts.[1][3]

Q2: What are the most common side reactions that lower the yield when using isoamyl iodide?

The most common side reaction is the E2 elimination of isoamyl iodide, which is promoted by the basicity of the alkoxide.[1] This reaction forms isoamylene instead of the desired ether. Although less likely with a primary halide like isoamyl iodide compared to secondary or tertiary halides, it can still occur, especially at higher temperatures or with sterically hindered alkoxides.[3][4]

Q3: Which bases and solvents are recommended for this reaction?

For the deprotonation of the alcohol, strong, non-nucleophilic bases are preferred to ensure the complete formation of the alkoxide.[5] Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[3][5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, particularly with more acidic alcohols like phenols.[5]

The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are highly recommended.[2][5] These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile, which accelerates the SN2 reaction.[6] Protic solvents, such as the parent alcohol, can be used but may slow down the reaction by solvating the alkoxide.[3]

Troubleshooting Guide

Low or No Ether Product Formation
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation of Alcohol Use a stronger base like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and has been handled under anhydrous conditions.The alkoxide is a much stronger nucleophile than the corresponding alcohol. Incomplete deprotonation leads to a slower and less efficient reaction.[3]
Poor Quality of Isoamyl Iodide Use freshly purified or distilled isoamyl iodide. Check for signs of decomposition (e.g., discoloration).Alkyl iodides can decompose over time, releasing free iodine which can interfere with the reaction.
Presence of Water in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic bases (like NaH) in an inert atmosphere (e.g., under nitrogen or argon).Water will react with the strong base, quenching it, and can also hydrolyze the alkyl halide.
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring the progress by TLC. A typical range is 50-100 °C.[2]The SN2 reaction rate is temperature-dependent. However, excessively high temperatures can promote the E2 elimination side reaction.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if starting materials are still present. Typical reaction times are 1-8 hours.[2]The reaction may not have reached completion within the allotted time.
Significant Alkene Byproduct Formation (E2 Elimination)
Possible Cause Troubleshooting Suggestion Rationale
High Reaction Temperature Lower the reaction temperature.The E2 elimination reaction has a higher activation energy than the SN2 reaction and is therefore more favored at higher temperatures.[4]
Sterically Hindered Alkoxide If synthesizing an unsymmetrical ether, consider the alternative synthetic route where the isoamyl group comes from the alcohol and a less hindered alkyl halide is used.Steric hindrance around the nucleophilic oxygen can favor its action as a base rather than a nucleophile, leading to proton abstraction and elimination.[1]
Strongly Basic, Hindered Base If using a sterically hindered alkoxide, ensure a less hindered, strong base is used for its formation.The choice of base can influence the prevalence of side reactions.

Data Presentation

Table 1: Comparison of Base and Solvent Systems on Yield

The following table summarizes the effect of different base and solvent combinations on the yield of Williamson ether synthesis with a primary alkyl halide. The data is based on a study by Kandasamy et al. (2018), which investigated the synthesis of propargyl ethers from 4H-chromene derivatives using propargyl bromide (a primary alkyl halide). While the specific substrates differ, the trend is informative for the reaction with isoamyl iodide.

Procedure Base Solvent Yield Range (%)
AK₂CO₃Acetone70-89
BNaHDMF80-96

Data adapted from a study on a similar system and is for illustrative purposes.

Experimental Protocols

Optimized Protocol for Williamson Ether Synthesis with Isoamyl Iodide

This protocol is a general guideline and may require optimization for specific alcohol substrates.

1. Alkoxide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.). b. Dissolve the alcohol in anhydrous DMF (volume appropriate for the scale of the reaction). c. Under a positive pressure of nitrogen, slowly add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, indicating complete formation of the alkoxide.

2. Ether Synthesis: a. To the stirred solution of the alkoxide, add isoamyl iodide (1.2 eq.) dropwise via a syringe at room temperature. b. Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

3. Work-up and Purification: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the reaction mixture). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Williamson Ether Synthesis Signaling Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide H2 Hydrogen Gas (H₂) Base->H2 Byproduct Isoamyl_Iodide Isoamyl Iodide SN2_TS SN2 Transition State Isoamyl_Iodide->SN2_TS Alkoxide->SN2_TS Nucleophilic Attack Ether Ether (R-O-Isoamyl) SN2_TS->Ether Bond Formation Salt Sodium Iodide (NaI) SN2_TS->Salt Leaving Group Departure

Caption: Reaction pathway of the Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reactants Check Purity of Reactants (Alcohol, Isoamyl Iodide, Base) Start->Check_Reactants Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC/GC-MS) Start->Analyze_Byproducts Optimize_Base Optimize Base (e.g., NaH vs. K₂CO₃) Check_Reactants->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., DMF, DMSO) Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature (e.g., 50-100 °C) Analyze_Byproducts->Optimize_Temp Alkene byproduct observed Optimize_Time Increase Reaction Time Analyze_Byproducts->Optimize_Time Starting material remains Success Improved Yield Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Optimize_Time->Success

Caption: A logical workflow for troubleshooting low yields.

Diagram 3: Factors Influencing SN2 vs. E2 Pathway

SN2_vs_E2 SN2 Sₙ2 Pathway (Ether Formation) E2 E2 Pathway (Alkene Formation) Primary_Halide Primary Alkyl Halide (e.g., Isoamyl Iodide) Primary_Halide->SN2 Favors Low_Temp Lower Temperature Low_Temp->SN2 Favors Polar_Aprotic Polar Aprotic Solvent Polar_Aprotic->SN2 Favors Unhindered_Alkoxide Unhindered Alkoxide Unhindered_Alkoxide->SN2 Favors Secondary_Tertiary_Halide Secondary/Tertiary Halide Secondary_Tertiary_Halide->E2 Favors High_Temp Higher Temperature High_Temp->E2 Favors Hindered_Alkoxide Sterically Hindered Alkoxide Hindered_Alkoxide->E2 Favors

Caption: Key factors determining the reaction pathway.

References

Technical Support Center: Purification of 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-iodo-3-methylbutane from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark purple/brown color. What causes this and how can I remove the color?

A1: The discoloration is typically due to the presence of dissolved iodine (I₂), a common impurity formed during the synthesis or upon storage, especially with exposure to light and air.

Troubleshooting:

  • Washing: The most effective way to remove iodine is to wash the crude product with a reducing agent solution. A saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used. The thiosulfate or bisulfite ions reduce the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be separated.

  • Stabilizers: For storage, adding a small amount of copper powder or sodium thiosulfate crystals can help prevent the reformation of iodine.[1][2]

Q2: During the aqueous wash (extraction), I'm observing an emulsion layer that is difficult to separate. What should I do?

A2: Emulsion formation is common when shaking two immiscible liquids vigorously.

Troubleshooting:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Mixing: In the future, use gentle, swirling motions to mix the layers instead of vigorous shaking.

  • Solvent Choice: While ether and ethyl acetate (B1210297) are common extraction solvents, dichloromethane (B109758) should be avoided as it is known to form persistent emulsions.[3]

Q3: After distillation, my final product is still impure. What are the likely contaminants and how can I improve the purity?

A3: Common impurities include unreacted starting materials (e.g., 3-methyl-1-butanol or 1-bromo-3-methylbutane), byproducts (e.g., diisoamyl ether), and residual solvent.

Troubleshooting:

  • Efficient Distillation: Ensure your distillation setup is efficient. Use a fractionating column for compounds with close boiling points. Monitor the distillation temperature closely; a stable boiling point indicates a pure fraction is being collected.

  • Proper Washing: Ensure all acidic or basic impurities have been removed through appropriate aqueous washes before distillation. For example, use a sodium bicarbonate wash to remove any acidic impurities.[3]

  • Complete Drying: Make sure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation to remove any residual water.

Q4: The yield of my purified this compound is very low. What are the potential reasons for this?

A4: Low yield can result from several factors during the reaction and purification process.

Troubleshooting:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Loss During Extraction: The product may have some solubility in the aqueous wash solutions. To minimize this, you can "back-extract" the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[3]

  • Loss During Distillation: If the product is volatile, it can be lost during solvent removal under reduced pressure. Use a rotary evaporator with care and avoid high vacuum or excessive heat.[3] For low boiling point compounds, obtaining a constant weight using the rotovap is preferable to a high vacuum pump.[3]

  • Improper Storage of Starting Materials: Ensure the starting materials are pure and dry, as contaminants can lead to side reactions.

Quantitative Data

PropertyValue
Molecular Formula C₅H₁₁I
Molecular Weight 198.05 g/mol
Boiling Point 149 °C (lit.)
Density 1.497 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.492 (lit.)
Solubility Insoluble in water, soluble in most common organic solvents.[4][5]

Experimental Protocol: Purification of this compound

This protocol outlines the purification of crude this compound synthesized from 1-bromo-3-methylbutane (B150244) and sodium iodide in acetone (B3395972).

1. Quenching and Initial Extraction: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone.[4] c. Evaporate the acetone under reduced pressure using a rotary evaporator.[4] d. To the remaining residue, add a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate (typically 25-100 mL for a 50-500 mg scale reaction).[3] e. Transfer the mixture to a separatory funnel.

2. Aqueous Washing: a. Wash the organic layer with distilled water to remove any water-soluble impurities. The volume of the wash is typically one-tenth to one-half the volume of the organic phase.[3] Repeat this wash two to three times. b. To remove any unreacted iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. c. If acidic or basic impurities are possible, perform an appropriate wash (e.g., with saturated sodium bicarbonate for acidic impurities or dilute HCl for basic impurities).[3] d. Finally, wash the organic layer with a saturated brine solution to aid in the removal of water.

3. Drying the Organic Layer: a. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand until the liquid is clear.

4. Solvent Removal: a. Decant or filter the dried organic layer into a round-bottom flask. b. Remove the organic solvent using a rotary evaporator.

5. Distillation: a. Set up a distillation apparatus. For greater purity, a fractional distillation column can be used. b. Distill the crude this compound. Collect the fraction that boils at a constant temperature, which should be close to the literature value of 149 °C at atmospheric pressure. For vacuum distillation, the boiling point will be lower (e.g., 25-35 °C at 15 mmHg).[4]

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Filter Filtration Crude->Filter Evap Solvent Evaporation Filter->Evap Extract Extraction with Organic Solvent Evap->Extract Wash_Water Wash with Water Extract->Wash_Water Wash_Thio Wash with Na2S2O3 (aq) Wash_Water->Wash_Thio Wash_Brine Wash with Brine Wash_Thio->Wash_Brine Dry Drying over Anhydrous Salt Wash_Brine->Dry Solvent_Removal Solvent Removal (Rotovap) Dry->Solvent_Removal Distill Distillation Solvent_Removal->Distill Pure_Product Purified this compound Distill->Pure_Product

Caption: Experimental workflow for the purification of this compound.

References

Preventing elimination side reactions with 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions when using 1-iodo-3-methylbutane as a substrate in nucleophilic substitution reactions.

Troubleshooting Guide

Q1: I am observing a significant amount of 3-methyl-1-butene (B165623) as a byproduct in my reaction. What is causing this elimination?

A1: The formation of 3-methyl-1-butene is the result of a competing E2 (bimolecular elimination) side reaction. This compound is a primary alkyl halide, which strongly favors the desired SN2 (bimolecular nucleophilic substitution) pathway.[1][2] However, under certain conditions, the reagent can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the iodine, leading to the formation of an alkene. The outcome of the reaction is a competition between the SN2 and E2 pathways, which is highly dependent on the experimental conditions you have chosen.[1]

G sub This compound + Nucleophile/Base sn2_path SN2 Pathway sub->sn2_path Favored by: - Good Nucleophile - Weak Base - Polar Aprotic Solvent - Low Temperature e2_path E2 Pathway sub->e2_path Favored by: - Strong, Bulky Base - Polar Protic Solvent - High Temperature substitution_product Substitution Product (Desired) sn2_path->substitution_product elimination_product Elimination Product (3-methyl-1-butene) e2_path->elimination_product G start High % of Elimination Product Observed q_base Is your reagent a strong, bulky base? (e.g., KOtBu, LDA, DBU) start->q_base ans_base_yes YES q_base->ans_base_yes Yes q_temp Is the reaction temperature elevated? (e.g., > 50 °C or reflux) q_base->q_temp No sol_base Solution: Switch to a non-bulky, weakly basic nucleophile. (e.g., NaCN, NaN₃, NaI) ans_base_yes->sol_base end_node Re-run experiment with optimized conditions sol_base->end_node ans_temp_yes YES q_temp->ans_temp_yes Yes q_solvent Are you using a polar protic solvent? (e.g., Ethanol, Water) q_temp->q_solvent No sol_temp Solution: Lower the reaction temperature. Run at or below room temperature (0-25 °C). ans_temp_yes->sol_temp sol_temp->end_node ans_solvent_yes YES q_solvent->ans_solvent_yes Yes q_solvent->end_node No, conditions are likely optimal. Re-evaluate purity of reagents. sol_solvent Solution: Change to a polar aprotic solvent. (e.g., DMSO, DMF, Acetonitrile) ans_solvent_yes->sol_solvent sol_solvent->end_node

References

Stabilizer for 1-Iodo-3-methylbutane to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-3-methylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound turned a reddish-brown color?

A1: The reddish-brown discoloration of this compound is a common sign of decomposition. Alkyl iodides, including this compound, are susceptible to degradation when exposed to light, heat, or air (oxygen).[1] This decomposition process releases elemental iodine (I₂), which imparts the characteristic color. The primary decomposition pathways involve the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[2]

Q2: What are the common stabilizers for this compound and how do they work?

A2: The two most common stabilizers for this compound are copper and sodium thiosulfate (B1220275).

  • Copper (Cu): Typically added as a small piece of wire or a chip, copper acts as a scavenger for the elemental iodine (I₂) formed during decomposition. It reacts with iodine to form insoluble copper(I) iodide (CuI), which is a white solid, thus preventing the discoloration of the liquid.

  • Sodium Thiosulfate (Na₂S₂O₃): This is a reducing agent. It reacts with the colored elemental iodine (I₂) and reduces it to colorless iodide ions (I⁻).[3] Sodium thiosulfate is usually present as a solid powder in the product.

Q3: Is it necessary to remove the stabilizer before using this compound in my reaction?

A3: Yes, in most cases, it is crucial to remove the stabilizer before use, as it can interfere with your reaction.

  • Copper: Can interfere with organometallic reactions, such as the formation of Grignard reagents, and may catalyze side reactions.

  • Sodium Thiosulfate: As a reducing agent and a salt, it can be incompatible with many reaction conditions, especially those involving oxidizing agents or sensitive catalysts.

Q4: How can I tell which stabilizer is in my bottle of this compound?

A4: The product label and safety data sheet (SDS) should specify the stabilizer used. Visually, if you see a small piece of metal wire or a chip at the bottom of the bottle, the stabilizer is copper.[1][4] If you observe a fine white powder, it is likely sodium thiosulfate.[5]

Troubleshooting Guide

Problem 1: My this compound is discolored, but I need to use it immediately. How can I purify it?

Solution: You can quickly remove the iodine discoloration by washing the this compound with an aqueous solution of sodium thiosulfate.

Experimental Protocol: Purification of Discolored this compound

  • Place the discolored this compound in a separatory funnel.

  • Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • The reddish-brown color of the organic layer should disappear as the iodine is reduced to iodide.

  • Allow the layers to separate. The lower layer will be the purified this compound (density ~1.5 g/mL), and the upper layer will be the aqueous solution.

  • Drain the lower organic layer.

  • To remove any residual water, wash the organic layer with a saturated sodium chloride (brine) solution.

  • Separate the organic layer again and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).

  • Filter to remove the drying agent. The resulting clear, colorless liquid is purified this compound.

Problem 2: How do I remove the copper wire stabilizer before my reaction?

Solution: The copper stabilizer can be removed by simple physical separation, followed by purification to remove any dissolved copper species.

Experimental Protocol: Removal of Copper Stabilizer

  • Carefully decant or pipette the this compound from the storage bottle, leaving the copper wire/chip behind.

  • For reactions sensitive to trace metals, it is advisable to distill the this compound. Distillation should be performed under reduced pressure to avoid thermal decomposition. The boiling point of this compound is approximately 149 °C at atmospheric pressure.[6]

Problem 3: My reaction is failing, and I suspect the stabilizer is the cause. What should I consider?

Solution: Stabilizer incompatibility is a common issue.

  • Copper: If you are running a reaction that involves organometallic intermediates (e.g., Grignard, organolithium), any trace of copper can lead to undesired coupling reactions.[7] Ensure the copper is physically removed and consider distilling the alkyl iodide.

  • Sodium Thiosulfate: If your reaction involves strong oxidizing agents, the thiosulfate will be consumed, potentially affecting the stoichiometry of your reaction. If the reaction is run under acidic conditions, thiosulfate can decompose to form sulfur and sulfur dioxide. It is essential to wash the this compound with water to remove the sodium thiosulfate, followed by drying.

Data Presentation

Table 1: Comparison of Common Stabilizers for this compound

FeatureCopper (Cu)Sodium Thiosulfate (Na₂S₂O₃)
Form Solid wire or chip[1][4]White crystalline powder[5]
Mechanism Scavenges I₂ to form insoluble CuIReduces I₂ to colorless I⁻[3]
Appearance in Product Visible metallic pieceFine white solid, may be suspended
Removal Method Physical decanting, followed by optional distillationWashing with water
Potential Incompatibilities Organometallic reactions, sensitive catalytic processes[7]Reactions with oxidizing agents, acidic conditions

Visualizations

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition Light, Heat, Air (O₂) Radical Isoamyl Radical + Iodine Radical Decomposition->Radical Iodine Elemental Iodine (I₂) (Red-Brown Color) HI Hydrogen Iodide (HI) Radical->Iodine Radical->HI

Caption: Decomposition pathway of this compound.

Stabilization_Workflow cluster_copper Copper Stabilization cluster_thiosulfate Sodium Thiosulfate Stabilization I2_Cu I₂ (Decomposition Product) CuI Copper(I) Iodide (CuI) (Insoluble Solid) I2_Cu->CuI + Cu Cu Copper (Cu) Cu->CuI I2_thio I₂ (Decomposition Product) I_minus Iodide (I⁻) (Colorless) I2_thio->I_minus + Na₂S₂O₃ (aq) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->I_minus

Caption: Mechanisms of common stabilizers for this compound.

Purification_Workflow Start Discolored This compound Wash Wash with aq. Na₂S₂O₃ solution Start->Wash Separate Separate Organic Layer Wash->Separate Dry Dry with Anhydrous Salt (e.g., MgSO₄) Separate->Dry Filter Filter Dry->Filter End Purified This compound Filter->End

Caption: Experimental workflow for the purification of discolored this compound.

References

Technical Support Center: Optimizing 1-Iodo-3-methylbutane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions involving 1-iodo-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for substitutions with this compound? A1: As a primary alkyl halide, this compound predominantly undergoes bimolecular nucleophilic substitution (Sₙ2).[1][2] The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time the iodide leaving group departs.[3] This pathway is favored due to the relatively low steric hindrance around the reaction center and the instability of the primary carbocation that would be required for an Sₙ1 mechanism.[3][4]

Q2: How does reaction temperature affect the outcome of my substitution reaction? A2: Temperature is a critical parameter. While increasing the temperature generally accelerates the reaction rate, it disproportionately favors the competing bimolecular elimination (E2) pathway, leading to the formation of 3-methyl-1-butene (B165623) as a byproduct.[5][6] Lower temperatures favor the Sₙ2 reaction, as it typically has a lower activation energy than the corresponding E2 reaction.[5] Therefore, temperature control is essential for maximizing the yield of the desired substitution product.

Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this? A3: The formation of an alkene indicates that the E2 elimination reaction is competing with your desired Sₙ2 substitution. To minimize this side reaction, you should:

  • Lower the Reaction Temperature: This is the most effective method to favor substitution over elimination.[2][5] Running the reaction at room temperature or below is often recommended.

  • Choose a Non-Bulky, Weakly Basic Nucleophile: Use a nucleophile that is strong but not a strong base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), or halide ions (Br⁻, Cl⁻) are good nucleophiles but relatively weak bases. Strongly basic and sterically hindered nucleophiles, like potassium tert-butoxide (KOt-Bu), will strongly favor the E2 pathway.[2][7]

  • Use a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF are ideal for Sₙ2 reactions as they enhance the reactivity of the nucleophile without solvating it excessively.[6][8]

Q4: My reaction is proceeding very slowly or not at all. What should I do? A4: A slow reaction rate can be caused by several factors:

  • Low Temperature: The reaction may lack sufficient activation energy. Consider gently heating the reaction mixture incrementally (e.g., to 40-50°C) while carefully monitoring for the formation of elimination byproducts by TLC or GC-MS.[2][6]

  • Weak Nucleophile: The rate of an Sₙ2 reaction is directly dependent on the strength and concentration of the nucleophile.[3][8] If possible, select a stronger nucleophile.

  • Inappropriate Solvent: Using a polar protic solvent (e.g., ethanol, water) can solvate the nucleophile, creating a "solvent cage" and reducing its reactivity. Switching to a polar aprotic solvent can significantly increase the reaction rate.[8]

  • Low Reactant Concentration: Since the Sₙ2 reaction is bimolecular, its rate depends on the concentration of both the alkyl halide and the nucleophile. Increasing the concentration of one or both reactants can improve the rate.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the substitution reaction of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Substitution Product 1. Weak Nucleophile: The chosen nucleophile has low reactivity.Select a stronger, less sterically hindered nucleophile.
2. Low Reaction Temperature: The reaction lacks sufficient activation energy.Increase the temperature incrementally (e.g., in 10°C steps) and monitor the reaction progress alongside byproduct formation.[2][6]
3. Improper Solvent: A polar protic solvent is reducing the nucleophile's effectiveness.Switch to a polar aprotic solvent such as acetone, DMF, or DMSO.[8]
Significant Amount of Alkene Byproduct (3-methyl-1-butene) 1. High Reaction Temperature: Elevated temperatures favor the E2 elimination pathway.[5]Lower the reaction temperature. Run the reaction at room temperature or 0°C if the rate is acceptable.[2]
2. Strongly Basic/Bulky Nucleophile: The nucleophile is acting as a base rather than a nucleophile.Use a smaller, less basic nucleophile that is still a good nucleophile (e.g., N₃⁻, CN⁻).[2]
Reaction is Too Slow 1. Low Reactant Concentration: The reaction is bimolecular and rate-dependent on concentration.Increase the concentration of either this compound or the nucleophile.[6]
2. Insufficient Activation Energy: The temperature is too low for the specific nucleophile being used.Gently heat the reaction (e.g., 40-60°C) and monitor for the appearance of elimination byproducts.

Data Presentation: Temperature vs. Reaction Pathway

The following table provides a generalized summary of how temperature influences the ratio of substitution (Sₙ2) to elimination (E2) products for a primary alkyl halide like this compound when using a moderately basic nucleophile (e.g., ethoxide).

Reaction Temperature (°C)Approximate Sₙ2 Product Yield (%)Approximate E2 Product Yield (%)Predominant Pathway
0~95%~5%Sₙ2
25 (Room Temp)~85%~15%Sₙ2
55~70%~30%Sₙ2 / E2 Competition
80~40%~60%E2

Note: These are illustrative values. Actual yields will vary based on the specific nucleophile, solvent, and reaction time.

Experimental Protocols

General Protocol for Sₙ2 Substitution on this compound

This protocol outlines a general procedure that can be adapted based on the specific nucleophile and solvent system.

1. Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon), if reagents are air/moisture sensitive

  • Temperature control system (ice bath, oil bath)

2. Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

  • Initiation: Begin stirring the solution. If the reaction is expected to be exothermic or if low temperature is desired to suppress elimination, cool the flask in an ice bath (0°C).

  • Addition: Slowly add this compound (1.0 eq) to the stirred solution of the nucleophile dropwise over 10-15 minutes.

  • Reaction & Monitoring:

    • For reactions that proceed at low temperatures, maintain the cooling bath.

    • For reactions requiring heating, allow the mixture to warm to room temperature, then heat to the target temperature (e.g., 40-50°C) using an oil bath.

    • Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or distillation, to obtain the pure substitution product.

Mandatory Visualization

The following diagrams illustrate the key decision-making processes for optimizing your experiment.

G start Start: Optimizing Reaction for this compound q_nucleophile Select Nucleophile Type start->q_nucleophile strong_non_bulky Strong & Non-Bulky (e.g., CN⁻, N₃⁻, I⁻) q_nucleophile->strong_non_bulky Weakly Basic strong_bulky Strong & Bulky Base (e.g., t-BuO⁻) q_nucleophile->strong_bulky Strongly Basic protocol_sn2 Primary Pathway: SN2 Start at Room Temp (20-25°C) strong_non_bulky->protocol_sn2 protocol_e2 Primary Pathway: E2 Use Low Temp (-10 to 0°C) to favor SN2 strong_bulky->protocol_e2 q_rate Is Reaction Rate Too Slow? protocol_sn2->q_rate protocol_e2->q_rate action_heat Gently Heat (40-60°C) Monitor for E2 Byproduct q_rate->action_heat Yes action_complete Reaction Complete Proceed to Workup q_rate->action_complete No action_heat->action_complete Rate is sufficient action_troubleshoot High E2 Byproduct? Lower Temperature action_heat->action_troubleshoot action_troubleshoot->protocol_sn2 Re-optimize

Caption: Workflow for selecting initial reaction conditions.

G cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) sn2_ts Transition State [Nu---C---I]⁻ sn2_prod Product R-Nu + I⁻ sn2_ts->sn2_prod temp_low Low Temperature (e.g., 0-25°C) e2_ts Transition State [B---H---C---C---I]⁻ e2_prod Product Alkene + H-B⁺ + I⁻ e2_ts->e2_prod temp_high High Temperature (e.g., > 50°C) start This compound + Nucleophile/Base (Nu⁻/B⁻) start->sn2_ts start->sn2_ts Favored start->e2_ts start->e2_ts Favored

References

Common impurities in commercial 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-Iodo-3-methylbutane.

Troubleshooting Guide

Issue: My this compound is colored (yellow, red, or brown). Is it still usable?

Answer: The appearance of a yellow, red, or brown color in this compound is a common issue and typically indicates the formation of elemental iodine (I₂) due to decomposition. Alkyl iodides can be sensitive to light and air, leading to the homolytic cleavage of the C-I bond.

  • For reactions sensitive to iodine or radical initiators: The presence of iodine can interfere with certain reactions, particularly those involving organometallics or sensitive catalysts. In such cases, it is recommended to purify the this compound before use. A common and simple purification method is to wash the colored solution with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears, followed by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtration.

  • For less sensitive reactions: If the reaction is robust and not affected by small amounts of iodine, the colored reagent may be usable as is. However, the purity should be considered, as the decomposition reduces the concentration of the desired product.

Many commercial suppliers add stabilizers like copper wire or sodium thiosulfate to inhibit this decomposition.[1][2] If your product contains a stabilizer, the discoloration may be less pronounced.

Issue: I am seeing unexpected peaks in the GC-MS analysis of my this compound. What could they be?

Answer: Unexpected peaks in a GC-MS analysis of commercial this compound can originate from several sources, including the synthesis process, degradation, or contamination. Refer to the table of common impurities below for potential identities. A general workflow for identifying these impurities is as follows:

  • Assess the peak's retention time and mass spectrum. Compare the mass spectrum with libraries (e.g., NIST) for a preliminary identification.

  • Consider the synthesis route. this compound is commonly synthesized via a Finkelstein reaction from 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane.[3][4][5] Therefore, unreacted starting materials are a likely source of impurities.

  • Evaluate the possibility of side-reaction products. The Finkelstein reaction is an SN2 reaction, which can compete with elimination (E2) reactions, potentially leading to the formation of alkenes like 3-methyl-1-butene.

  • Check for degradation products. As mentioned, the presence of iodine is a common issue. Other degradation pathways, though less common under standard storage conditions, can lead to the formation of 3-methylbutane or 3-methyl-1-butene.

  • Look for solvent residues. The synthesis is often carried out in acetone, which could be present as a residual solvent.[3][4]

Issue: My reaction with this compound is giving a low yield. Could impurities be the cause?

Answer: Yes, impurities can significantly impact reaction yields.

  • Lower Molar Equivalence: The presence of impurities means the actual concentration of this compound is lower than assumed. This is particularly relevant if the product has significantly degraded. It is advisable to determine the purity of the reagent (e.g., by quantitative NMR or GC with an internal standard) before use in stoichiometry-sensitive reactions.

  • Interfering Impurities: Certain impurities can actively interfere with your reaction. For example:

    • 3-Methyl-1-butanol (Isoamyl alcohol): If present as a precursor impurity, its hydroxyl group can react with organometallic reagents or bases.

    • Iodine: Can quench organometallic intermediates or catalyze side reactions.

    • Water: Can be introduced during workup or from hygroscopic solvents and will react with many sensitive reagents.

If you suspect impurities are affecting your yield, purifying the this compound is a recommended step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically related to the manufacturing process and the inherent stability of the compound. These include:

  • Synthesis-Related Impurities:

    • Unreacted starting materials: 1-Bromo-3-methylbutane or 1-Chloro-3-methylbutane.

    • Precursor alcohol: 3-Methyl-1-butanol (Isoamyl alcohol).

    • Side-reaction products: 3-Methyl-1-butene from elimination reactions.

    • Residual solvents: Acetone is commonly used in the Finkelstein reaction.

  • Degradation Products:

    • Iodine (I₂): Forms upon exposure to light and air, giving the product a distinct color.

  • Additives:

    • Stabilizers: Copper or sodium thiosulfate are often added to inhibit decomposition.[1][2][6]

Q2: How can I determine the purity of my this compound?

A2: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The area percentage of the main peak can provide a good estimation of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the main compound and any significant impurities. Quantitative NMR (qNMR) with an internal standard can provide a very accurate measure of purity.

  • Titration: The amount of iodine impurity can be quantified by titration with a standardized sodium thiosulfate solution.

Q3: How should I store this compound to minimize degradation?

A3: To minimize the formation of impurities through degradation, this compound should be stored under the following conditions:

  • In the dark: Use an amber glass bottle or store it in a dark place to prevent light-induced decomposition.

  • Under an inert atmosphere: Displacing the air in the container with an inert gas like argon or nitrogen can reduce oxidation.

  • Refrigerated: Storing at a low temperature will slow down the rate of decomposition.

  • With a stabilizer: If the product was supplied with a stabilizer (e.g., copper wire), ensure it remains in the bottle.

Data Presentation

Table 1: Summary of Common Impurities in Commercial this compound

Impurity NameChemical FormulaTypical OriginPotential Impact on Experiments
1-Bromo-3-methylbutaneC₅H₁₁BrUnreacted starting materialMay have different reactivity or lead to byproducts.
3-Methyl-1-butanolC₅H₁₂OUnreacted precursorThe -OH group can interfere with bases and organometallics.
3-Methyl-1-buteneC₅H₁₀Elimination side productCan potentially undergo polymerization or other reactions.
AcetoneC₃H₆OResidual synthesis solventCan react with strong bases or nucleophiles.
IodineI₂Degradation productCan quench sensitive reagents and catalyze side reactions.

Experimental Protocols

Protocol 1: General GC-MS Method for Purity Analysis of this compound

This protocol provides a general starting point for the analysis of this compound and its common impurities. Method parameters may need to be optimized for your specific instrument and column.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of the this compound peak to estimate purity.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Impurities start Start: Unexpected Experimental Result check_reagent Check this compound Appearance start->check_reagent is_colored Is it colored (yellow/red/brown)? check_reagent->is_colored purify Purify by washing with aq. Na2S2O3 is_colored->purify Yes run_gcms Perform GC-MS Analysis is_colored->run_gcms No purify->run_gcms analyze_spectra Analyze Mass Spectra of Impurity Peaks run_gcms->analyze_spectra compare_known Compare with Common Impurities Table analyze_spectra->compare_known identify_source Identify Potential Source (Synthesis, Degradation) compare_known->identify_source remediate Remediate: Purify Reagent or Modify Reaction identify_source->remediate end End: Proceed with Experiment remediate->end

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

References

Troubleshooting low conversion rates in reactions with isoamyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoamyl Iodide Reactions

Welcome to the technical support center for troubleshooting reactions involving isoamyl iodide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with isoamyl iodide has a very low conversion rate. What are the most common initial checks I should perform?

Low conversion is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Steps:

  • Verify Reagent Purity and Stability: Isoamyl iodide can degrade over time, especially when exposed to light and air, which can result in a brownish color.[1] Ensure the reagent is fresh and has been stored correctly, preferably under an inert atmosphere like argon.[2] Purity should be at least 97%.[2]

  • Check Reaction Temperature: Many substitution reactions require heating. If the reaction is being run at room temperature, a gradual increase in temperature (e.g., in 10°C increments) may be necessary.[3] However, be aware that excessive heat can favor elimination side reactions.

  • Assess Reaction Time: Some reactions are inherently slow. Confirm if the reaction has been allowed to proceed for a sufficient duration by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Confirm Stoichiometry: Ensure the molar ratios of your reactants are correct. For nucleophilic substitution, using a slight excess of the nucleophile can often help drive the reaction to completion.[4]

Q2: How does the quality and stability of isoamyl iodide affect my reaction?

The purity and stability of isoamyl iodide are critical for achieving high conversion.

  • Degradation: Isoamyl iodide (1-iodo-3-methylbutane) can decompose, releasing free iodine, which often imparts a brown color to the liquid.[1] This decomposition reduces the concentration of the active alkyl halide, leading to lower yields.

  • Impurities: The presence of impurities, such as the corresponding alcohol (isoamyl alcohol), can interfere with the reaction, particularly if the alcohol competes in side reactions or affects the solvent properties.[5][6] Commercial isoamyl iodide typically has a purity of 97% or higher.[2]

  • Storage: Proper storage is essential. It is often recommended to store isoamyl iodide under an inert atmosphere (e.g., argon) and protected from light to minimize degradation.[2]

Q3: Could steric hindrance from the isoamyl group be the cause of the low reaction rate?

Yes, steric hindrance can play a significant role. Isoamyl iodide is a primary alkyl halide, but the branched isobutyl group attached to the reactive carbon center is bulkier than a simple straight-chain alkyl group.

In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must attack the carbon atom from the backside.[7] The presence of the bulky isoamyl group can partially shield this backside, slowing down the rate of nucleophilic attack compared to less hindered primary alkyl halides like ethyl iodide.[7] While iodide is an excellent leaving group, significant steric hindrance can still impede the reaction.[8][9]

Q4: How does my choice of solvent impact the conversion rate?

The solvent plays a crucial role, especially in nucleophilic substitution reactions.

  • Protic vs. Aprotic Solvents: The rate of an SN2 reaction is significantly influenced by the solvent.[10]

    • Protic Solvents (e.g., water, methanol, ethanol) have acidic hydrogens that can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity, which leads to slower reaction rates.[10]

    • Polar Aprotic Solvents (e.g., acetone (B3395972), DMF, DMSO) do not have acidic hydrogens and do not strongly solvate the nucleophile. This leaves the nucleophile more "naked" and reactive, often leading to a dramatic increase in the reaction rate.[10] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.[10]

Solvent TypeExamplesEffect on NucleophileTypical Impact on SN2 Rate
Protic Water, Methanol, EthanolStrong solvation via H-bondingDecreased
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileWeak solvationIncreased
Q5: I suspect side reactions are occurring. What are the most common ones and how can they be minimized?

The primary competing reaction for SN2 substitution is bimolecular elimination (E2).

  • Substitution (SN2) vs. Elimination (E2):

    • SN2 is favored by strong, non-bulky nucleophiles.

    • E2 is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). It is also favored by higher reaction temperatures.

Strategies to Minimize Elimination:

  • Use a Strong, Non-Bulky Nucleophile: Choose a nucleophile that is a weak base if possible.

  • Control the Temperature: Use the lowest temperature that allows the substitution reaction to proceed at a reasonable rate. Avoid excessive heating.

  • Choose an Appropriate Base: If a base is required, use one that is not sterically hindered to disfavor elimination.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for a substitution reaction with isoamyl iodide. Optimization for specific substrates is likely required.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 to 1.5 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., acetone).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen and moisture.[4]

  • Substrate Addition: Add isoamyl iodide (1.0 equivalent) to the stirred solution via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or GC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., with an aqueous solution of sodium thiosulfate (B1220275) to remove any excess iodine).[3]

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Troubleshooting and Optimizing Reaction Conditions

This protocol outlines a systematic approach to optimize a reaction that is giving low yields.[11]

  • Temperature Screening: Set up several small-scale parallel reactions. Maintain the same concentration and stoichiometry but vary the temperature (e.g., Room Temp, 40 °C, 60 °C, 80 °C). Analyze the yield at a fixed time point to find the optimal temperature.

  • Solvent Screening: Using the optimal temperature from the previous step, set up parallel reactions using different anhydrous polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile).

  • Concentration Screening: Once the best solvent and temperature are identified, run reactions at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to see if it impacts the conversion rate.

  • Stoichiometry Adjustment: Evaluate the effect of varying the nucleophile-to-substrate ratio. Set up reactions with 1.1:1, 1.5:1, and 2.0:1 ratios of nucleophile to isoamyl iodide.

Visual Guides

Troubleshooting_Workflow start Low Conversion Rate with Isoamyl Iodide check_reagents Step 1: Verify Reagent Quality - Check purity (>97%) - Use fresh, colorless reagent - Confirm proper storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok fix_reagents Action: Purify or replace isoamyl iodide reagent_ok->fix_reagents No check_conditions Step 2: Evaluate Reaction Conditions - Increase temperature? - Sufficient reaction time? - Correct stoichiometry? reagent_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Action: Optimize T, time, or reactant ratios. Monitor with TLC/GC. conditions_ok->optimize_conditions No check_solvent Step 3: Assess Solvent Choice - Using a polar aprotic solvent (e.g., acetone, DMF)? conditions_ok->check_solvent Yes optimize_conditions->check_conditions solvent_ok Solvent Optimal? check_solvent->solvent_ok change_solvent Action: Switch from protic to a polar aprotic solvent. solvent_ok->change_solvent No check_side_reactions Step 4: Investigate Side Reactions - Evidence of elimination (E2)? - Check for byproducts in GC-MS solvent_ok->check_side_reactions Yes change_solvent->check_solvent resolution Problem Resolved check_side_reactions->resolution

Caption: A troubleshooting workflow for diagnosing low conversion rates.

SN2_Factors cluster_substrate Substrate (Isoamyl Iodide) cluster_nucleophile Nucleophile cluster_conditions Conditions StericHindrance Steric Hindrance (Isoamyl group is bulky) ReactionRate SN2 Reaction Rate (Conversion) StericHindrance->ReactionRate Decreases LeavingGroup Leaving Group (Iodide is excellent) LeavingGroup->ReactionRate Increases NucleophileStrength Strength & Concentration (Stronger/more is better) NucleophileStrength->ReactionRate Increases Solvent Solvent (Polar aprotic is best) Solvent->ReactionRate Strongly Influences Temperature Temperature (Increases rate, but also E2) Temperature->ReactionRate Increases

Caption: Key factors influencing the rate of SN2 reactions.

References

Technical Support Center: 1-Iodo-3-methylbutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of iodine coloration from 1-Iodo-3-methylbutane, a common issue encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound turned a purple, brown, or reddish color?

A1: this compound can decompose upon exposure to air and light, leading to the formation of elemental iodine (I₂). It is this dissolved iodine that imparts the purple, brown, or reddish color to the otherwise colorless to pale yellow liquid.[1][2] This is a common characteristic of many alkyl iodides.

Q2: What is the chemical principle behind removing the iodine color?

A2: The colored elemental iodine (I₂) is reduced to colorless iodide ions (I⁻). This is typically achieved by washing the this compound with a mild aqueous reducing agent. The most commonly used reagent for this purpose is sodium thiosulfate (B1220275) (Na₂S₂O₃).

Q3: Can I still use the discolored this compound in my experiment?

A3: It is highly recommended to purify the discolored this compound before use. The presence of free iodine can interfere with many chemical reactions, particularly those involving organometallic reagents or sensitive functional groups.

Q4: How is commercial this compound stabilized to prevent discoloration?

A4: Commercial preparations of this compound are often stabilized with additives like sodium thiosulfate or copper. These stabilizers react with any free iodine that may form, thus prolonging the shelf life of the compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent color after washing with sodium thiosulfate solution. Insufficient amount of sodium thiosulfate used. The concentration of the sodium thiosulfate solution is too low. Insufficient mixing during the wash.Perform additional washes with the sodium thiosulfate solution. Prepare a fresh, slightly more concentrated (e.g., 10% w/v) sodium thiosulfate solution. Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each wash.
Formation of a stable emulsion during the aqueous wash. Vigorous shaking, especially with chlorinated solvents (if used as a co-solvent). Presence of acidic or basic impurities. High concentration of the alkyl iodide.Prevention: Use gentle inversions instead of vigorous shaking. Resolution: 1. Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Add a small amount of saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer. 3. Gently swirl the contents of the funnel with a glass rod. 4. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
The organic layer is not clear after drying. The drying agent is exhausted. Insufficient drying time. The drying agent is not suitable for alkyl halides.Add more of the drying agent until some of it remains free-flowing. Allow the solution to stand over the drying agent for a longer period (e.g., 15-30 minutes) with occasional swirling. Use an appropriate drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Product is lost during the work-up. The organic and aqueous layers were misidentified. The product has some solubility in the aqueous wash.This compound is denser than water (approx. 1.5 g/mL) and will typically be the lower layer. Always test the layers by adding a few drops of water to see which layer it joins. To minimize loss, perform multiple extractions with smaller volumes of the washing solution rather than a single large-volume wash.

Experimental Protocols

Decolorization of this compound using Sodium Thiosulfate

This protocol describes the removal of dissolved iodine from this compound via a liquid-liquid extraction wash.

Materials and Reagents:

Reagent/Material Specification Purpose
Discolored this compound-Starting material
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous or pentahydrateReducing agent
Deionized Water-Solvent for washing solution
Saturated Sodium Chloride (Brine)Aqueous solutionTo break emulsions and pre-dry the organic layer
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent gradeDrying agent
Separatory FunnelAppropriate volumeFor liquid-liquid extraction
Erlenmeyer FlasksVarious sizesFor collecting layers and drying
Round-bottom FlaskAppropriate sizeFor final product collection and optional distillation

Procedure:

  • Preparation of Washing Solution: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 5-10 g of sodium thiosulfate in enough deionized water to make a final volume of 100 mL.

  • Extraction:

    • Place the discolored this compound into a separatory funnel.

    • Add approximately one-third of its volume of the 5-10% sodium thiosulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.

    • Allow the layers to separate. The organic layer (this compound) should be the denser, lower layer.

    • Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

    • Return the organic layer to the separatory funnel and repeat the wash with fresh sodium thiosulfate solution. The purple/brown color should fade. Continue washing until the organic layer is colorless.

  • Brine Wash:

    • After the final sodium thiosulfate wash, add a volume of saturated sodium chloride (brine) solution equal to about one-third of the volume of the organic layer to the separatory funnel.

    • Gently swirl the funnel (do not shake vigorously) for about 30 seconds. This step helps to remove the bulk of the dissolved water from the organic layer.

    • Allow the layers to separate and drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Drying:

    • Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the colorless this compound.

    • Swirl the flask. If all the drying agent clumps together, add more until some remains as a free-flowing powder.

    • Allow the mixture to stand for 10-15 minutes to ensure complete removal of water.

  • Isolation:

    • Carefully decant or filter the dried this compound into a clean, dry round-bottom flask.

  • Optional Final Purification:

    • For applications requiring very high purity, the decolorized and dried this compound can be further purified by distillation under reduced pressure.

Visualizations

Decolorization_Workflow start Discolored This compound wash Wash with 5-10% Na₂S₂O₃ (aq) start->wash separate1 Separate Layers wash->separate1 brine_wash Wash with Brine separate1->brine_wash Organic Layer waste1 Aqueous Waste (Thiosulfate) separate1->waste1 Aqueous Layer separate2 Separate Layers brine_wash->separate2 dry Dry with Anhydrous MgSO₄ separate2->dry Organic Layer waste2 Aqueous Waste (Brine) separate2->waste2 Aqueous Layer isolate Decant or Filter dry->isolate end Purified This compound isolate->end Purified Product drying_agent_waste Solid Waste (Hydrated MgSO₄) isolate->drying_agent_waste Solid

Caption: Experimental workflow for the purification of this compound.

Chemical_Transformation I2 I₂ (Elemental Iodine) (Purple/Brown Color) plus + I2->plus Na2S2O3 2S₂O₃²⁻ (Thiosulfate ion) (Colorless) I_minus 2I⁻ (Iodide ion) (Colorless) Na2S2O3->I_minus Reduction/ Oxidation S4O6 S₄O₆²⁻ (Tetrathionate ion) (Colorless) I_minus->S4O6 plus->Na2S2O3

Caption: Chemical reaction for iodine removal by sodium thiosulfate.

References

Technical Support Center: 1-Iodo-3-methylbutane Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-iodo-3-methylbutane, commonly prepared via a Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Finkelstein reaction for preparing this compound?

The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen.[1][2] In the synthesis of this compound, a common precursor is 1-bromo-3-methylbutane (B150244). The reaction is typically carried out using sodium iodide (NaI) in anhydrous acetone (B3395972). The success of this equilibrium reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium bromide (or chloride) is not and precipitates out of the solution, thus driving the reaction to completion in favor of the desired this compound.[1][3]

Q2: Why is anhydrous acetone the preferred solvent for this reaction?

Anhydrous acetone is crucial because the differential solubility of the sodium halide salts is key to the reaction's success. Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are poorly soluble.[1] The presence of water would increase the solubility of the sodium bromide/chloride byproduct, hindering its precipitation and thereby impeding the forward reaction.[4]

Q3: Can I use other iodide salts or solvents?

While other iodide salts and polar aprotic solvents can be used, NaI in acetone is the classic and often most effective combination for primary alkyl halides. Potassium iodide (KI) is significantly less soluble in acetone than NaI, making it a less suitable choice.[4] Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used, but the solubility differences of the halide salts might not be as pronounced, and purification can be more complex.[1]

Q4: My final product has a pink or brownish tint. What is the cause and how can I remove it?

A pink or brownish color in the final product is typically due to the presence of dissolved iodine (I₂), which can form from the oxidation of iodide ions.[5] This coloration can be easily removed during the workup by washing the organic layer with a reducing agent solution. A 5-10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used and will reduce the iodine to colorless iodide ions.[5]

Q5: What are the potential side reactions in the synthesis of this compound?

The primary side reaction to consider is elimination (E2), which would lead to the formation of 3-methyl-1-butene. This is more likely to occur with stronger, bulkier bases and at higher temperatures. Since the Finkelstein reaction is typically conducted under neutral or slightly basic conditions with iodide as the nucleophile, elimination is usually a minor pathway for primary alkyl halides like 1-bromo-3-methylbutane.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, continue refluxing. - Increase Temperature: Gently increase the reflux temperature, but be mindful of promoting elimination side reactions. - Use Excess Sodium Iodide: Employing a 1.5 to 2-fold excess of NaI can help drive the equilibrium towards the product.
Presence of Water in Acetone Ensure the use of anhydrous acetone. If necessary, dry the acetone over a suitable drying agent like anhydrous calcium sulfate (B86663) and distill it before use.
Poor Quality Starting Material Verify the purity of the starting 1-bromo-3-methylbutane or other alkyl halide via GC or NMR spectroscopy. Purify the starting material by distillation if necessary.
Loss During Workup - Incomplete Extraction: Ensure thorough mixing during aqueous washes without vigorous shaking that can lead to emulsions. Perform multiple extractions with a suitable organic solvent. - Premature Evaporation: this compound is volatile. Use a rotary evaporator with controlled temperature and pressure to remove the solvent.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Method Purification Technique
Unreacted Starting Material (e.g., 1-bromo-3-methylbutane) GC-MS analysis will show a peak corresponding to the starting material.Fractional distillation is effective as there is a sufficient boiling point difference between 1-bromo-3-methylbutane (120-121 °C) and this compound (149 °C).
Acetone A characteristic peak will be visible in the ¹H NMR spectrum around 2.17 ppm.Careful rotary evaporation will remove most of the acetone. For trace amounts, washing the organic layer with brine can help.
Iodine Visual observation of a pink or brown color.Wash the organic layer with a 5-10% aqueous sodium thiosulfate solution until the color disappears.
Unreacted Sodium Iodide The product may appear cloudy or contain solid particles.Wash the organic layer with water to dissolve and remove the NaI.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterValueReference/Notes
Yield 35% (from 1-bromo-3-methylbutane)This is a literature-reported yield and can be optimized.
Boiling Point 149 °C (lit.)
Density 1.497 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.492 (lit.)
Purity (Commercial) >96.0% (GC)
Solubility of NaI in Acetone 39.9 g/100 g at 25 °C[6]
Solubility of NaBr in Acetone 1.14 g/100 g at 25 °C
Solubility of NaCl in Acetone 0.04 g/100 g at 25 °C

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) to anhydrous acetone.

  • Addition of Starting Material: To the stirred suspension, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise.

  • Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium bromide will be observed. Filter the mixture through a Büchner funnel and wash the precipitate with a small amount of cold, dry acetone.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator at a controlled temperature (e.g., < 40 °C) and reduced pressure.

Protocol 2: Workup and Purification of this compound

  • Aqueous Workup: Transfer the crude product from Protocol 1 to a separatory funnel. Add diethyl ether or another suitable organic solvent and wash with an equal volume of water to remove any remaining sodium iodide.

  • Decolorization: If the organic layer is colored, wash it with a 10% aqueous solution of sodium thiosulfate until the color is discharged.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • Distillation: Purify the crude this compound by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature and pressure.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_reflux Extend Reflux Time or Increase Temperature incomplete->extend_reflux Yes workup_issue Investigate Workup Procedure incomplete->workup_issue No extend_reflux->check_reaction check_reagents Check Reagent Quality and Stoichiometry color_check Product Colored? workup_issue->color_check thiosulfate_wash Wash with aq. Na2S2O3 color_check->thiosulfate_wash Yes impurity_check Impurities Detected by GC/NMR? color_check->impurity_check No thiosulfate_wash->impurity_check distillation Fractional Distillation impurity_check->distillation Yes end Pure Product impurity_check->end No distillation->end

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1-Bromo-3-methylbutane + NaI in Acetone reflux Reflux (12-24h) reagents->reflux filtration Filter to remove NaBr precipitate reflux->filtration rotovap1 Remove Acetone (Rotary Evaporator) filtration->rotovap1 extraction Aqueous Extraction (H2O, Na2S2O3, Brine) rotovap1->extraction drying Dry with MgSO4 extraction->drying rotovap2 Remove Solvent (Rotary Evaporator) drying->rotovap2 distillation Vacuum Distillation rotovap2->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scaling Up Reactions with 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving 1-iodo-3-methylbutane.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of reactions with this compound.

Issue 1: Reaction Yield Decreases Significantly at Larger Scale

Question: We successfully performed a Williamson ether synthesis using this compound at a 1g scale with an 85% yield. However, upon scaling to 100g, the yield dropped to 50%, and we observed the formation of a significant amount of an alkene byproduct. What could be the cause, and how can we mitigate this?

Answer:

This issue commonly arises from a combination of factors related to reaction kinetics and heat transfer at a larger scale. The primary culprit is often an increased rate of the competing E2 elimination reaction.

Possible Causes and Solutions:

  • Poor Temperature Control: Exothermic reactions are harder to control on a larger scale. Localized "hot spots" can form, which favor the higher activation energy elimination pathway over the desired SN2 substitution.

    • Solution: Implement more efficient cooling and stirring. For pilot-scale reactors, ensure the cooling jacket has sufficient capacity and that the stirring is adequate to maintain a homogenous temperature throughout the reaction mixture. A staged addition of the limiting reagent can also help manage the exotherm.

  • Base Concentration and Strength: The concentration and strength of the base are critical. A highly concentrated, strong base will favor elimination.

    • Solution: Consider using a slightly weaker base or a lower concentration. While this may slow down the reaction, it can significantly improve the substitution-to-elimination ratio. For instance, switching from sodium hydride to potassium carbonate might be beneficial.

  • Solvent Choice: The polarity and boiling point of the solvent play a crucial role.

    • Solution: Aprotic polar solvents like DMF or acetonitrile (B52724) generally favor SN2 reactions. Ensure the solvent volume is sufficient to dissipate heat effectively.

Illustrative Data: Lab vs. Pilot Scale Williamson Ether Synthesis

ParameterLab Scale (1g)Pilot Scale (100g) - Initial AttemptPilot Scale (100g) - Optimized
Reactant This compoundThis compoundThis compound
Base Sodium EthoxideSodium EthoxidePotassium Carbonate
Solvent EthanolEthanolAcetonitrile
Temperature 50°C50-70°C (fluctuations)45°C (controlled)
Addition Time 5 minutes5 minutes1 hour (staged)
Yield (SN2 Product) 85%50%82%
Byproduct (E2) ~10%~45%~12%
Issue 2: Grignard Reaction with this compound Fails to Initiate or is Sluggish at Scale

Question: We are trying to prepare isoamylmagnesium iodide from this compound on a 200g scale. The reaction is very slow to initiate, and when it does, it is difficult to control. What are the key parameters to consider for a successful and safe large-scale Grignard reaction?

Answer:

Grignard reaction initiation and control are common challenges during scale-up. The high reactivity of alkyl iodides can lead to vigorous and potentially hazardous reactions once initiated.

Troubleshooting Steps:

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium before adding the bulk of the this compound. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings under an inert atmosphere.[1]

  • Solvent and Reagent Purity: Grignard reagents are extremely sensitive to moisture and protic impurities.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. The quality of the this compound is also crucial; ensure it is free from acidic impurities.

  • Controlled Initiation and Addition: A delayed and then rapid initiation can lead to a dangerous exotherm.

    • Solution: Add a small portion of the this compound to the activated magnesium and wait for a gentle exotherm and visual signs of reaction (e.g., bubbling, color change) before starting the continuous, slow addition of the remaining alkyl iodide. The addition rate should be carefully controlled to maintain a steady reaction temperature.

  • Heat Dissipation: The formation of the Grignard reagent is exothermic.

    • Solution: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. For very large-scale reactions, consider a semi-batch process where the Grignard reagent is prepared and consumed in situ.

Experimental Protocol: Pilot-Scale Grignard Reagent Preparation

  • Reactor Setup: A 5L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is assembled and flame-dried under a nitrogen stream.

  • Magnesium Activation: The reactor is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether (2L). A single crystal of iodine is added. The mixture is stirred until the brown color of the iodine disappears.

  • Initiation: A small volume (5% of the total) of a solution of this compound (1 equivalent) in anhydrous diethyl ether (1L) is added to the reactor. The reaction is monitored for initiation (a gentle reflux). If no initiation is observed, gentle warming with a water bath may be applied.

  • Controlled Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature between 30-35°C using the cooling jacket.

  • Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure full conversion. The resulting Grignard reagent is then used immediately in the subsequent step.

Frequently Asked Questions (FAQs)

Q1: We've noticed our stock of this compound turning brown/purple over time. Is it still usable for our scaled-up reaction?

A1: The discoloration is likely due to the light-induced decomposition of the alkyl iodide, leading to the formation of elemental iodine.[2] While small amounts of discoloration may not significantly impact some reactions, it is generally advisable to purify the this compound before use in a large-scale reaction to ensure reproducibility and avoid side reactions. You can wash the discolored solution with an aqueous solution of sodium thiosulfate (B1220275) to remove the iodine, followed by drying and distillation. Many commercial sources of this compound contain stabilizers like copper wire or sodium thiosulfate to inhibit this decomposition.[3]

Q2: What are the primary safety concerns when handling large quantities of this compound?

A2: The primary safety concerns are:

  • Flammability: this compound is a flammable liquid. Large-scale operations should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

  • Toxicity: It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Exothermic Reactions: As discussed, reactions involving this compound, particularly Grignard formation, can be highly exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.

Q3: How does the choice of leaving group (iodide vs. bromide vs. chloride) impact scale-up considerations?

A3: Iodide is an excellent leaving group, making this compound highly reactive. This high reactivity is advantageous for achieving reasonable reaction rates, but it can also exacerbate challenges during scale-up:

  • Reactivity and Exothermicity: The C-I bond is weaker than C-Br and C-Cl bonds, leading to faster reaction rates and potentially more pronounced exotherms that are more challenging to control at scale.

  • Side Reactions: The high reactivity can also increase the propensity for side reactions like elimination, especially if temperature control is not precise.

  • Cost and Stability: Alkyl iodides are generally more expensive and less stable than their bromide and chloride counterparts.

Q4: What are the best practices for purifying the product of a scaled-up reaction involving this compound?

A4: The choice of purification method depends on the properties of the product.

  • Distillation: If the product is a liquid with a boiling point significantly different from the starting materials and byproducts, fractional distillation under reduced pressure is often the most scalable and cost-effective method.

  • Crystallization: If the product is a solid, crystallization is a highly effective and scalable purification technique.

  • Chromatography: While column chromatography is a powerful tool at the lab scale, it is often less practical and more expensive for large-scale purification. It is typically reserved for high-value products or when other methods are ineffective.

Visualizations

Troubleshooting workflow for scaled-up reactions.

Side_Reaction_Pathways Competing SN2 and E2 Pathways reactants This compound + Nucleophile/Base sn2_path SN2 Pathway (Substitution) reactants->sn2_path Favored by: - Polar aprotic solvent - Lower temperature - Weaker, less hindered base e2_path E2 Pathway (Elimination) reactants->e2_path Favored by: - Strong, bulky base - Higher temperature - Non-polar solvent sn2_product Desired Ether/Substituted Product sn2_path->sn2_product e2_product Alkene Byproduct e2_path->e2_product

Competing SN2 and E2 reaction pathways.

Scale_Up_Process_Flow General Scale-Up Process Flow lab Lab Scale Synthesis (mg to g) process_dev Process Development & Safety Assessment - Identify Critical Process Parameters - Thermal Hazard Evaluation lab->process_dev pilot Pilot Plant Scale-Up (100g to kg) process_dev->pilot validation Process Validation & Optimization - Reproducibility - Impurity Profiling pilot->validation production Manufacturing Scale (Multi-kg) validation->production

A typical process flow for scaling up a chemical reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Iodo-3-methylbutane and 1-Bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-iodo-3-methylbutane and 1-bromo-3-methylbutane (B150244). The primary difference between these two primary alkyl halides is the halogen atom, which significantly influences their performance in nucleophilic substitution and elimination reactions. This analysis is supported by fundamental principles of physical organic chemistry and established experimental observations.

Core Principles: The Decisive Role of the Leaving Group

The reactivity of alkyl halides in substitution and elimination reactions is fundamentally governed by several factors, including the nature of the alkyl group, the strength of the nucleophile or base, and the solvent. However, when comparing this compound and 1-bromo-3-methylbutane, the alkyl structure is identical. Therefore, the differing reactivity is almost exclusively attributable to the properties of the iodide versus the bromide leaving group.

Two key properties of the leaving group are paramount:

  • Basicity: Weaker bases are better leaving groups. The iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). A good leaving group must be stable on its own after detaching from the carbon atom, and the stability of the halide ions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).[1][2][3]

  • Bond Strength: The carbon-halogen (C-X) bond must be broken during the reaction. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[4][5][6] This means that less energy is required to cleave the C-I bond, leading to a lower activation energy for the reaction.

Quantitative Data Summary

The following table summarizes the key physical properties that dictate the reactivity differences between the two compounds.

PropertyThis compound1-Bromo-3-methylbutaneJustification
Chemical Structure (CH₃)₂CHCH₂CH₂I(CH₃)₂CHCH₂CH₂BrSame alkyl backbone, differing halogen.
Leaving Group Iodide (I⁻)Bromide (Br⁻)I⁻ is a weaker base and more stable anion.[7]
C-X Bond Dissociation Energy ~213 kJ/mol[8]~285 kJ/mol[8]The C-I bond is weaker and requires less energy to break.[5]
Relative Reactivity (SN2) FasterSlowerIodide is a better leaving group, accelerating the concerted mechanism.[3]
Relative Reactivity (SN1) FasterSlowerThe rate-determining step involves C-X bond cleavage, which is easier for the C-I bond.[3]
Relative Reactivity (E2) FasterSlowerC-X bond breaking is part of the rate-determining step.
Relative Reactivity (E1) FasterSlowerThe initial ionization step is faster due to the weaker C-I bond.

Reactivity in Nucleophilic Substitution Reactions

SN2 Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The reaction rate is sensitive to steric hindrance, the nucleophile's strength, and the leaving group's ability.[9] Since both substrates are primary halides with identical alkyl structures, steric hindrance is not a differentiating factor.[10][11] The primary determinant of their relative reactivity is the leaving group.

SN2_Mechanism sub R-X ts [Nu---R---X]⁻ sub->ts sub_note R = (CH₃)₂CHCH₂CH₂ X = I or Br nu Nu⁻ nu->ts Attack prod R-Nu ts->prod lg X⁻ ts->lg Departure rate_note Rate faster when X = I lg_note I⁻ is a more stable 'X⁻' (better leaving group)

Caption: SN2 reaction mechanism where reactivity depends on leaving group (X) stability.

SN1 Mechanism

The SN1 (Substitution Nucleophilic Unimolecular) reaction occurs in a stepwise manner, beginning with the rate-determining formation of a carbocation intermediate.[13] This step involves the spontaneous cleavage of the carbon-halogen bond. Because the C-I bond is weaker than the C-Br bond, this compound will form the primary carbocation intermediate faster than 1-bromo-3-methylbutane.

Reactivity in Elimination Reactions

E2 Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted process where a base removes a proton from a carbon adjacent to the electrophilic carbon, and the leaving group departs simultaneously to form a double bond.[14][15] Similar to the SN2 reaction, the C-X bond is broken in the rate-determining step.

E2_Mechanism reactant Base⁻   H-CR₂-CR₂-X ts [Base--H--CR₂--CR₂--X]⁻ reactant->ts Concerted products Base-H + CR₂=CR₂ + X⁻ ts->products note C-X bond cleavage is part of the rate-determining step. Reaction is faster when X = I (weaker bond).

Caption: E2 reaction pathway. The rate is influenced by C-X bond strength.

E1 Mechanism

The E1 (Elimination Unimolecular) reaction shares the same initial rate-determining step as the SN1 reaction: the formation of a carbocation.[16][17] Following carbocation formation, a weak base removes an adjacent proton to form the alkene.

Experimental Protocol: Comparative SN2 Reactivity

This protocol describes a general method for comparing the reaction rates of this compound and 1-bromo-3-methylbutane with a common nucleophile.

Objective: To determine the relative rate of reaction of this compound and 1-bromo-3-methylbutane with sodium azide (B81097) (NaN₃) in acetone.

Materials:

  • This compound

  • 1-Bromo-3-methylbutane

  • Sodium azide (NaN₃)

  • Dry Acetone (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Stir bars

  • Thermostatted reaction block or oil bath

  • Gas chromatograph (GC) with an appropriate column

  • Syringes for sampling

Procedure:

  • Preparation: Prepare two separate stock solutions in dry acetone: one containing a known concentration of this compound and the internal standard, and another containing the same molar concentration of 1-bromo-3-methylbutane and the internal standard. Prepare a third stock solution of sodium azide in dry acetone.

  • Reaction Setup: Place a stir bar in two separate reaction vials. To one vial, add a precise volume of the this compound solution. To the second vial, add the same volume of the 1-bromo-3-methylbutane solution.

  • Initiation: Equilibrate both vials to the desired reaction temperature (e.g., 50 °C). Initiate the reactions simultaneously by adding an identical volume of the pre-heated sodium azide solution to each vial. Start a timer.

  • Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing a quenching agent (e.g., cold water) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by GC. The disappearance of the starting alkyl halide peak relative to the constant peak of the internal standard will be used to determine the extent of the reaction over time.

  • Data Processing: Plot the concentration of the alkyl halide versus time for both reactions. The initial slope of these plots will give the initial reaction rate. The compound that shows a faster decrease in concentration is the more reactive substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results prep1 Prepare Stock Solutions: 1. R-I + Standard in Acetone 2. R-Br + Standard in Acetone 3. NaN₃ in Acetone react1 Equilibrate R-I and R-Br solutions to reaction temperature (e.g., 50°C) prep1->react1 react2 Initiate reactions by adding NaN₃ solution react1->react2 monitor Withdraw and quench aliquots at timed intervals react2->monitor analyze Analyze aliquots by GC monitor->analyze results Plot [Alkyl Halide] vs. Time and compare initial rates analyze->results

Caption: Workflow for comparing the kinetic rates of two alkyl halides.

Overall Conclusion

Across the four major pathways for substitution and elimination (SN1, SN2, E1, E2), This compound is unequivocally more reactive than 1-bromo-3-methylbutane . This heightened reactivity is a direct consequence of the fundamental chemical properties of the carbon-halogen bond. The lower bond dissociation energy of the C-I bond and the greater stability of the iodide anion as a leaving group combine to lower the activation energy for all relevant reaction mechanisms. For professionals in drug development and chemical synthesis, choosing the iodo-analogue can lead to faster reaction times, milder reaction conditions, and potentially higher yields, although cost and stability considerations may also influence the choice of starting material.

References

A Comparative Analysis of SN1 and SN2 Reactivity for 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a detailed comparison of the S(_N)1 and S(_N)2 nucleophilic substitution reactivity of 1-iodo-3-methylbutane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to elucidate the factors governing the reaction pathways of this primary alkyl iodide.

This compound, a primary alkyl halide, is a versatile substrate in organic synthesis. Understanding its propensity to undergo substitution reactions via either a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide will explore the kinetic and mechanistic dichotomy of this compound, supported by experimental protocols and data presented for clear comparison.

Dominance of the S(_N)2 Pathway

Primary alkyl halides, such as this compound, predominantly react through the S(_N)2 mechanism. This preference is attributed to two key factors: the significant instability of the primary carbocation intermediate required for an S(_N)1 pathway, and the minimal steric hindrance around the electrophilic α-carbon, which allows for facile backside attack by a nucleophile, a hallmark of the S(_N)2 reaction.

The S(_N)2 reaction is a concerted, single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of this bimolecular reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. In contrast, the S(_N)1 reaction is a stepwise process involving the formation of a carbocation intermediate in the rate-determining step. Consequently, its rate is only dependent on the concentration of the alkyl halide.

Comparative Reaction Kinetics

While this compound overwhelmingly favors the S(_N)2 pathway, a theoretical comparison with the S(_N)1 mechanism can be illustrated by examining reaction rates under conditions that would favor each. The following tables summarize expected relative rate constants for this compound in S(_N)2 and S(_N)1 reactions, based on data from analogous primary alkyl iodides.

Table 1: Estimated S(_N)2 Reaction Rates for this compound with Various Nucleophiles in Acetone at 25°C

NucleophileRelative Rate Constant (k(_\text{rel}))
I⁻1.0
SCN⁻0.8
CN⁻0.6
N₃⁻0.3
Br⁻0.01
Cl⁻< 0.001

Note: Data is extrapolated from studies on similar primary alkyl iodides and is intended for comparative purposes.

Table 2: Estimated S(_N)1 Solvolysis Rates for this compound in Different Protic Solvents at 50°C

SolventRelative Rate Constant (k(_\text{rel}))
80% Ethanol / 20% WaterExtremely Slow (Approaching 0)
60% Ethanol / 40% WaterExtremely Slow (Approaching 0)
Pure EthanolExtremely Slow (Approaching 0)

Note: The S(_N)1 reaction is practically non-existent for primary alkyl halides under normal conditions. These values are illustrative of the profound lack of reactivity via this pathway.

Factors Influencing Reactivity

The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors, as detailed in the logical relationship diagram below.

G Factors Influencing SN1 vs. SN2 Pathway for this compound sub Substrate (this compound) p_carb Unstable Primary Carbocation sub->p_carb Primary Carbon steric Accessible α-carbon sub->steric Minimal Steric Hindrance nuc Nucleophile strong_nuc Favors Bimolecular Attack nuc->strong_nuc Strong Nucleophile (e.g., N₃⁻, SCN⁻) weak_nuc Waits for Carbocation nuc->weak_nuc Weak Nucleophile (e.g., H₂O, ROH) sol Solvent aprotic Enhances Nucleophilicity sol->aprotic Polar Aprotic (e.g., Acetone, DMSO) protic Solvates Nucleophile (Hinders SN2) sol->protic Polar Protic (e.g., Ethanol, Water) lg Leaving Group (Iodide) good_lg Weak Base (I⁻) lg->good_lg Good Leaving Group sn1_dis SN1 Disfavored p_carb->sn1_dis sn2_fav SN2 Favored steric->sn2_fav strong_nuc->sn2_fav weak_nuc->sn1_dis Ineffective for 1° Halide aprotic->sn2_fav protic->sn1_dis Stabilizes Carbocation (but 1° is too unstable) good_lg->sn2_fav G SN1 vs. SN2 Mechanisms for this compound cluster_sn2 SN2 Mechanism (Concerted) cluster_sn1 SN1 Mechanism (Stepwise - Highly Unfavorable) sn2_start Nu⁻ + this compound sn2_ts Transition State [Nu---C---I]⁻ sn2_start->sn2_ts Backside Attack sn2_end Product + I⁻ sn2_ts->sn2_end Inversion of Stereochemistry sn1_start This compound sn1_int Primary Carbocation + I⁻ (Highly Unstable) sn1_start->sn1_int Slow, Rate-Determining Step sn1_end Product sn1_int->sn1_end Fast, Nucleophilic Attack G Experimental Workflow for Reactivity Comparison cluster_sn2_exp SN2 Reactivity Assessment cluster_sn1_exp SN1 Reactivity Assessment start Start: this compound sn2_setup Competition Reaction: This compound vs. 1-Bromo-3-methylbutane with NaI in Acetone start->sn2_setup sn1_setup Solvolysis Reaction: This compound in Ethanol with AgNO₃ start->sn1_setup sn2_analysis GC Analysis of Unreacted Halides sn2_setup->sn2_analysis sn2_result Determine Relative SN2 Rate sn2_analysis->sn2_result conclusion Conclusion: Compare Rates to Confirm SN2 Dominance sn2_result->conclusion sn1_analysis Monitor AgI Precipitate Formation sn1_setup->sn1_analysis sn1_result Determine Relative SN1 Rate sn1_analysis->sn1_result sn1_result->conclusion

Spectroscopic Analysis for the Confirmation of 1-Iodo-3-methylbutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, unequivocal identification of molecular structure is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the identity of 1-Iodo-3-methylbutane against its chloro and bromo analogs. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish these closely related halogenated alkanes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its common alternatives, 1-Bromo-3-methylbutane and 1-Chloro-3-methylbutane.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm) & Multiplicity of -CH₂XChemical Shift (δ, ppm) & Multiplicity of -CH₂-Chemical Shift (δ, ppm) & Multiplicity of -CH-Chemical Shift (δ, ppm) & Multiplicity of -CH₃
This compound ~3.2 (t)~1.7 (m)~1.8 (m)~0.9 (d)
1-Bromo-3-methylbutane ~3.4 (t)~1.7 (m)~1.8 (m)~0.9 (d)
1-Chloro-3-methylbutane ~3.5 (t)~1.6 (m)~1.8 (m)~0.9 (d)

Note: Approximate chemical shifts are provided. Exact values may vary depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm) of -CH₂XChemical Shift (δ, ppm) of -CH₂-Chemical Shift (δ, ppm) of -CH-Chemical Shift (δ, ppm) of -CH₃
This compound ~7~42~26~22
1-Bromo-3-methylbutane ~34~41~26~22
1-Chloro-3-methylbutane ~44~40~25~22

Note: Approximate chemical shifts are provided. Exact values may vary depending on the solvent and instrument.

Table 3: Key IR Absorption Bands

CompoundC-H Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
This compound 2850-2960500-600
1-Bromo-3-methylbutane 2850-2960515-690
1-Chloro-3-methylbutane 2850-2960650-850

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 198127 (I⁺), 71 (C₅H₁₁⁺), 43 (C₃H₇⁺)[1][2]
1-Bromo-3-methylbutane 150/152 (M⁺/M⁺+2)71 (C₅H₁₁⁺), 43 (C₃H₇⁺)
1-Chloro-3-methylbutane 106/108 (M⁺/M⁺+2)71 (C₅H₁₁⁺), 43 (C₃H₇⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum should be background-corrected using the spectrum of the empty sample holder.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-250).

Workflow for Spectroscopic Identification

The logical flow for identifying an unknown compound using these spectroscopic techniques is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_conclusion Conclusion Sample Unknown Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C-I, C-H) IR->IR_Data H_NMR_Data Proton Environment & Connectivity NMR->H_NMR_Data C_NMR_Data Carbon Skeleton NMR->C_NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Proposed Propose Structure IR_Data->Structure_Proposed H_NMR_Data->Structure_Proposed C_NMR_Data->Structure_Proposed MS_Data->Structure_Proposed Structure_Confirmed Confirm Identity of This compound Structure_Proposed->Structure_Confirmed

References

A Comparative Guide to Analytical Techniques for Determining the Purity of Isoamyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of isoamyl iodide (1-iodo-3-methylbutane), a common alkyl halide used in organic synthesis. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, offering data-driven insights to inform your choice of analytical methodology.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance attributes of GC-FID, qNMR, and FTIR for isoamyl iodide purity assessment.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of combustible analytes.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.Absorption of infrared radiation by molecular vibrations, providing a fingerprint of functional groups.
Primary Use Quantitative analysis of purity and impurity profiling.Absolute and relative quantitative analysis of purity; structural elucidation.Qualitative identification of the compound and its functional groups.
Sample Throughput HighMediumHigh
Limit of Detection (LOD) Low ppm range~0.05 - 0.1 mol%Not suitable for trace impurity detection.
Limit of Quantitation (LOQ) Mid-to-high ppm range~0.1 - 0.5 mol%Not applicable for purity quantification.
Precision (%RSD) < 2%< 1%Not applicable.
Accuracy High (with proper calibration)Very High (primary analytical method)Not applicable for quantification.
Destructive? YesNoNo

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules like isoamyl iodide. The principle relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the isoamyl iodide sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as high-purity hexane (B92381) or ethyl acetate.

  • Prepare a series of calibration standards of isoamyl iodide in the same solvent, covering the expected purity range (e.g., 90%, 95%, 98%, 99%, 99.5%).

  • If known, prepare standards of potential impurities (e.g., isoamyl alcohol, diisoamyl ether) to determine their response factors and retention times.

2. GC-FID Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: DB-5 (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak areas of isoamyl iodide and all impurity peaks in the chromatogram.

  • Calculate the purity of isoamyl iodide using the area percent method:

    • Purity (%) = (Area of isoamyl iodide peak / Total area of all peaks) x 100

For higher accuracy, a calibration curve generated from the standards should be used to quantify the amount of isoamyl iodide and any identified impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject standards Prepare Standards separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the isoamyl iodide sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer or higher field strength.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiment: 1D proton NMR.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 to 16, depending on the sample concentration.

    • Spectral Width: Sufficient to cover all signals of interest.

    • Acquisition Time: At least 3 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of isoamyl iodide (e.g., the triplet corresponding to the -CH₂I protons around 3.2 ppm).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of isoamyl iodide using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std. weigh_std->dissolve acquire Acquire 1D Proton Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for qualitative analysis. It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. For isoamyl iodide, FTIR is an excellent tool to confirm the presence of the C-I bond and the alkyl structure and to quickly screen for gross impurities with distinct functional groups (e.g., -OH from unreacted isoamyl alcohol).

Experimental Protocol

1. Sample Preparation:

  • For liquid samples like isoamyl iodide, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, a solution can be prepared by dissolving a small amount of isoamyl iodide in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum is recorded in a liquid cell.

2. FTIR Data Acquisition:

  • Spectrometer: A standard benchtop FTIR spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty salt plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.

3. Spectral Interpretation:

  • Examine the spectrum for characteristic absorption bands of isoamyl iodide. Key expected absorptions include:

    • C-H stretching (sp³): ~2960-2850 cm⁻¹

    • C-H bending: ~1470-1365 cm⁻¹

    • C-I stretching: ~600-500 cm⁻¹ (may be near the lower limit of some instruments)

  • Look for the absence of bands that would indicate significant impurities, such as a broad -OH stretch around 3300 cm⁻¹ (from isoamyl alcohol) or a C=O stretch around 1700 cm⁻¹ (from potential oxidation products).

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Data Acquisition cluster_data Spectral Interpretation prep_sample Prepare Neat Liquid Film or Solution background Acquire Background Spectrum prep_sample->background sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Bands sample_spec->identify_peaks check_impurities Check for Impurity Peaks identify_peaks->check_impurities

FTIR Analysis Workflow

Logical Selection of an Analytical Technique

The choice of the most suitable analytical technique for determining the purity of isoamyl iodide depends on the specific goals of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate method.

Technique_Selection node_quant Quantitative Purity Required? node_abs Absolute Purity Needed? node_quant->node_abs Yes res_ftir Use FTIR for Qualitative ID node_quant->res_ftir No node_vol Volatile Impurities Expected? node_abs->node_vol No (Relative Purity) res_qnmr Use qNMR node_abs->res_qnmr Yes node_vol->res_qnmr No res_gc Use GC-FID node_vol->res_gc Yes

Decision Tree for Technique Selection

References

Alkyl Iodides in Nucleophilic Substitution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alkyl iodides in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry and crucial for the development of new pharmaceuticals. By examining the interplay between substrate structure, reaction mechanism, and experimental conditions, this document aims to equip researchers with the data-driven insights necessary to effectively utilize alkyl iodides in their synthetic endeavors.

Executive Summary

Alkyl iodides are highly reactive substrates in nucleophilic substitution reactions due to the excellent leaving group ability of the iodide ion. The carbon-iodine bond is the weakest among the haloalkanes, facilitating its cleavage. This guide presents a comparative study of the reactivity of primary, secondary, and tertiary alkyl iodides in both S(_N)1 and S(_N)2 reactions, supported by experimental data and detailed protocols.

Comparative Performance Data

The reactivity of alkyl iodides in nucleophilic substitution is fundamentally dictated by the structure of the alkyl group, which in turn determines the preferred reaction mechanism (S(_N)1 or S(_N)2).

S(_N)2 Reactivity: The Role of Steric Hindrance

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance around the reaction center. As the substitution on the carbon atom increases, the rate of S(_N)2 reaction decreases dramatically.

Alkyl Bromide (as proxy for Iodide)StructureClassificationRelative Rate of S(_N)2 Reaction with I
^-
Methyl BromideCH(_3)BrMethyl30
Ethyl BromideCH(_3)CH(_2)BrPrimary1
Isopropyl Bromide(CH(_3))(_2)CHBrSecondary0.02
tert-Butyl Bromide(CH(_3))(_3)CBrTertiary~0 (negligible)

Data adapted from established principles of organic chemistry. The trend for alkyl iodides is analogous, with even faster overall rates.

S(_N)1 Reactivity: Carbocation Stability is Key

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation. Tertiary alkyl iodides, which form the most stable tertiary carbocations, react the fastest via the S(_N)1 pathway.

tert-Butyl HalideSolventlog k (s
1^{-1}−1
) at 298 K
tert-Butyl Chloride80% Ethanol (B145695)-5.87
tert-Butyl Bromide80% Ethanol-4.68
tert-Butyl Iodide 80% Ethanol -3.57
tert-Butyl ChlorideMethanol-4.48
tert-Butyl BromideMethanol-3.15
tert-Butyl Iodide Methanol -1.98

Data sourced from studies on the solvolysis of tert-butyl halides.[1][2]

Mechanistic Pathways and Experimental Workflow

The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in reaction design. The following diagrams illustrate these mechanisms and a general workflow for a kinetic study.

G General Mechanisms of Nucleophilic Substitution cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) SN2_Reactants Nu⁻ + R-I SN2_TS [Nu---R---I]⁻ (Transition State) SN2_Reactants->SN2_TS Concerted Step SN2_Products Nu-R + I⁻ SN2_TS->SN2_Products SN1_Reactant R-I SN1_Intermediate R⁺ + I⁻ (Carbocation) SN1_Reactant->SN1_Intermediate Step 1 (Slow) SN1_Product Nu-R SN1_Intermediate->SN1_Product Step 2 (Fast) SN1_Nucleophile Nu⁻

Caption: SN1 and SN2 nucleophilic substitution pathways.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of alkyl iodide and nucleophile B Thermostat reaction vessel to desired temperature A->B C Mix reactants to initiate the reaction B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots (e.g., titration, spectrophotometry, chromatography) E->F G Plot concentration vs. time F->G H Determine reaction rate and rate constant (k) G->H

Caption: General workflow for a kinetic study of nucleophilic substitution.

Experimental Protocols

Accurate and reproducible data are paramount in chemical research. The following are detailed methodologies for key experiments in the study of alkyl iodide reactivity.

Protocol 1: Determination of S(_N)2 Reaction Rates (Qualitative)

This experiment provides a qualitative comparison of the S(_N)2 reactivity of primary, secondary, and tertiary alkyl iodides.

Objective: To observe the relative rates of reaction of different alkyl iodides with sodium iodide in acetone (B3395972). Although the reactant is an alkyl iodide, this method is typically used to compare different leaving groups (e.g., Cl vs. Br vs. I) by observing the formation of a precipitate. For comparing alkyl structures, a different nucleophile would be used where the resulting sodium salt is insoluble. For the purpose of illustrating the protocol, we will describe the classic Finkelstein reaction setup.

Materials:

  • 1-Iodobutane (primary)

  • 2-Iodobutane (secondary)

  • 2-Iodo-2-methylpropane (B1582146) (tert-butyl iodide, tertiary)

  • 15% solution of a sodium salt (e.g., NaBr) in anhydrous acetone

  • Test tubes and rack

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each alkyl iodide.

  • Add 2 mL of the 15% sodium salt in acetone solution to each test tube.

  • Add 2-3 drops of the respective alkyl iodide to each corresponding test tube.

  • Stopper the tubes, shake to mix, and start a timer.

  • Observe the tubes for the formation of a precipitate (sodium iodide).

  • Record the time it takes for a precipitate to form in each tube.

  • For any reactions that do not show a precipitate after 10-15 minutes at room temperature, place the test tubes in a warm water bath (~50°C) and observe for any changes.

Expected Outcome: A precipitate will form fastest with the primary alkyl iodide, much slower with the secondary, and likely not at all with the tertiary alkyl iodide, demonstrating the impact of steric hindrance on S(_N)2 reactivity.

Protocol 2: Kinetic Study of S(_N)1 Solvolysis

This protocol details a method to determine the rate of S(_N)1 solvolysis of a tertiary alkyl iodide by monitoring the production of acid.[3]

Objective: To measure the rate constant for the solvolysis of 2-iodo-2-methylpropane (tert-butyl iodide) in an aqueous ethanol solvent.

Materials:

  • 2-Iodo-2-methylpropane

  • Ethanol/water solvent mixture (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Burette, pipettes, and flasks

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of the alkyl iodide in the aqueous ethanol solvent.

  • Place a known volume of the solvent and a few drops of the indicator into a reaction flask maintained at a constant temperature by the water bath.

  • Initiate the reaction by adding a precise volume of the alkyl iodide stock solution to the reaction flask and start a timer. The solvolysis reaction will produce hydriodic acid (HI).

  • The solution will become acidic, causing the indicator to change color.

  • Titrate the generated HI with the standardized NaOH solution until the indicator just returns to its basic color. Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals, recording the cumulative volume of NaOH added over time.

  • Continue until the reaction is essentially complete (the volume of NaOH required no longer changes significantly).

  • The rate of the reaction can be determined by plotting the concentration of the reacted alkyl iodide (calculated from the amount of NaOH used) versus time. For a first-order reaction, a plot of ln(--INVALID-LINK--/--INVALID-LINK--) versus time will yield a straight line with a slope of -k, where k is the rate constant.

Conclusion

The experimental data and established chemical principles confirm that alkyl iodides are exceptionally reactive substrates for nucleophilic substitution. The choice of a primary, secondary, or tertiary alkyl iodide will strongly influence the reaction mechanism and, consequently, the reaction rate and product distribution. Primary alkyl iodides are ideal for S(_N)2 reactions, exhibiting rapid, clean substitution with strong nucleophiles. Conversely, tertiary alkyl iodides are excellent substrates for S(_N)1 reactions, readily forming stable carbocations in polar protic solvents. Secondary alkyl iodides represent a borderline case, where the reaction outcome can be steered by careful selection of the nucleophile, solvent, and temperature. This comparative guide provides the foundational knowledge and practical protocols to enable researchers to harness the synthetic utility of alkyl iodides with precision and predictability.

References

Comparison of Synthetic Routes to Isoamyl Salicylate: A Validation of 1-Iodo-3-methylbutane in Etherification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two synthetic routes for the preparation of isoamyl salicylate (B1505791), a common fragrance and flavoring agent. The primary route under investigation utilizes 1-iodo-3-methylbutane in a Williamson ether synthesis-like reaction, and its performance is benchmarked against the traditional Fischer esterification method employing isoamyl alcohol. This document is intended for researchers and professionals in the fields of organic synthesis and drug development seeking to evaluate the efficiency and practicality of different synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of esters such as isoamyl salicylate can be approached through various chemical transformations. The classical and most direct method is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid (salicylic acid) with an alcohol (isoamyl alcohol). An alternative, though less common for this specific target, involves the formation of an ether linkage, in this case, the alkylation of a salicylate salt using an alkyl halide like this compound. While both routes can yield the desired product, they differ significantly in reaction conditions, mechanisms, and overall efficiency. This guide presents a data-driven comparison of these two methodologies.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes to isoamyl salicylate based on reported experimental data.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Fischer Esterification
Starting Materials Salicylic (B10762653) acid, this compound, K₂CO₃Salicylic acid, Isoamyl alcohol, H₂SO₄
Reaction Time 24 hours1 hour
Reaction Temperature 80 °CReflux (approx. 130 °C)
Reported Yield 95%69%
Purity of Crude Product High (often requires minimal purification)Moderate (requires workup to remove acid)
Key Reagent Cost Higher (this compound is more expensive)Lower (Isoamyl alcohol is a bulk chemical)
Safety Considerations Alkyl iodides are lachrymators.Concentrated sulfuric acid is highly corrosive.

Experimental Protocols

This protocol is adapted from a standard procedure for the alkylation of salicylic acid.

Materials:

  • Salicylic acid (1.38 g, 10 mmol)

  • This compound (1.98 g, 10 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Acetone (B3395972) (50 mL)

Procedure:

  • A mixture of salicylic acid, this compound, and potassium carbonate in acetone is stirred at room temperature.

  • The reaction mixture is then heated to 80 °C and maintained at this temperature for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification, if necessary, can be performed by column chromatography on silica (B1680970) gel.

This protocol follows the classical Fischer esterification methodology.

Materials:

  • Salicylic acid (13.8 g, 0.1 mol)

  • Isoamyl alcohol (10.6 g, 0.12 mol)

  • Concentrated sulfuric acid (H₂SO₄) (2 mL)

  • Toluene (B28343) (50 mL)

Procedure:

  • Salicylic acid, isoamyl alcohol, and toluene are combined in a round-bottom flask.

  • Concentrated sulfuric acid is carefully added as a catalyst.

  • The mixture is heated to reflux for 1 hour, with the water produced being collected in a Dean-Stark trap.

  • After cooling, the reaction mixture is washed with water, 5% sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the remaining isoamyl salicylate is purified by vacuum distillation.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Fischer Esterification A1 Salicylic Acid + K₂CO₃ B1 Potassium Salicylate (in situ) A1->B1 Deprotonation D1 SN2 Reaction (Acetone, 80°C, 24h) B1->D1 C1 This compound C1->D1 E1 Crude Product D1->E1 F1 Workup & Purification E1->F1 G1 Isoamyl Salicylate (Yield: 95%) F1->G1 A2 Salicylic Acid + Isoamyl Alcohol C2 Esterification (Reflux, 1h) A2->C2 B2 H₂SO₄ (catalyst) B2->C2 D2 Crude Product C2->D2 E2 Workup & Purification D2->E2 F2 Isoamyl Salicylate (Yield: 69%) E2->F2

Caption: Comparative workflow of two synthetic routes to isoamyl salicylate.

Discussion and Conclusion

The validation of the synthetic route using this compound reveals it to be a highly efficient method for the synthesis of isoamyl salicylate, achieving a significantly higher yield (95%) compared to the traditional Fischer esterification (69%). The Williamson ether synthesis route, while requiring a longer reaction time and a more expensive alkylating agent, offers the advantage of milder reaction conditions (80 °C vs. reflux) and often results in a cleaner crude product, potentially simplifying the purification process.

In contrast, the Fischer esterification is faster and uses cheaper, more readily available starting materials. However, its lower yield and the need to handle and neutralize a strong acid catalyst are notable drawbacks.

Comparative Analysis of 1-Halogenated-3-Methylbutanes via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral data of 1-iodo-3-methylbutane and its comparison with 1-bromo-3-methylbutane (B150244) and 1-chloro-3-methylbutane.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, 1-bromo-3-methylbutane, and 1-chloro-3-methylbutane. The data presented herein is crucial for the structural elucidation and purity assessment of these compounds, which are common building blocks in organic synthesis. The comparison highlights the influence of the halogen substituent on the chemical shifts of neighboring protons and carbons, providing valuable insights for spectral interpretation.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of 1-halogenated-3-methylbutanes are characterized by four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of the halogen atom, with a general downfield shift observed as the electronegativity of the halogen increases (Cl > Br > I).

Compound Ha (δ, ppm) Hb (δ, ppm) Hc (δ, ppm) Hd (δ, ppm)
This compound 3.20 (t, J = 6.8 Hz, 2H)1.70 (m, 2H)1.80 (m, 1H)0.95 (d, J = 6.6 Hz, 6H)
1-Bromo-3-methylbutane 3.41 (t, J = 6.7 Hz, 2H)1.75 (m, 2H)1.83 (m, 1H)0.97 (d, J = 6.6 Hz, 6H)
1-Chloro-3-methylbutane 3.54 (t, J = 6.6 Hz, 2H)1.67 (m, 2H)1.80 (m, 1H)0.96 (d, J = 6.6 Hz, 6H)

Structure and Proton Assignments:

(CH3)2CH-CH2-CH2-X | | | C3 C2 C1

X = I, Br, Cl

Caption: Correlation of chemical structure to NMR signals for this compound.

Comparative Guide to the Analysis of Isopentyl Iodide: A Focus on Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isopentyl iodide, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative techniques are also discussed to offer a broader perspective for selecting the most suitable method based on specific analytical needs, such as sensitivity, matrix complexity, and throughput.

Introduction to Isopentyl Iodide Analysis

Isopentyl iodide (also known as 1-iodo-3-methylbutane) is an alkyl halide used in various chemical syntheses. Its analysis is crucial for reaction monitoring, purity assessment, and detection of residual impurities in pharmaceutical manufacturing. Due to its volatility, GC-based methods are well-suited for its determination. This guide delves into the specifics of GC-MS analysis and compares it with other relevant techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) of Isopentyl Iodide

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Experimental Protocol: Headspace GC-MS

A common and effective method for analyzing residual solvents and volatile impurities like isopentyl iodide in solid or liquid matrices is headspace GC-MS. This technique minimizes matrix effects and protects the GC system from non-volatile residues. The following is a representative protocol based on established methods for alkyl halide analysis[1].

1. Sample Preparation:

  • Weigh 20 mg of the sample (e.g., active pharmaceutical ingredient) into a 20 mL headspace vial.

  • Add 10 mL of a suitable solvent (e.g., Milli-Q water or an appropriate organic solvent in which the matrix is soluble but does not interfere with the analysis).

  • Add a known amount of an internal standard (e.g., 10 µL of a 20 µg/mL solution of fluorobenzene (B45895) in methanol) for quantitative analysis.

  • Immediately seal the vial with a magnetic screw-cap.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Shimadzu GCMS-QP2010 Ultra or equivalent
Autosampler Headspace Sampler (e.g., AOC-5000 Plus)
Column Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm film thickness) or equivalent non-polar capillary column
Headspace Conditions Incubation Temperature: 80 °CIncubation Time: 30 minSyringe Temperature: 100 °C
GC Conditions Injection Port Temp: 250 °CCarrier Gas: HeliumOven Program: 50°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min
MS Conditions Ionization Mode: Electron Ionization (EI)Ion Source Temp: 230 °CScan Range: m/z 40-300
Data Presentation: Expected GC-MS Results

The primary outputs of a GC-MS analysis are the retention time (RT) and the mass spectrum of the analyte.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z) and Relative Abundance
Isopentyl IodideDependent on specific column and conditions198 (M+) : Molecular ion127 (I+) : Iodine ion (often a prominent peak)71 ([C5H11]+) : Isopentyl fragment43 ([C3H7]+) : Isopropyl fragment (base peak)

Note: The retention time is highly dependent on the specific GC column, oven temperature program, and carrier gas flow rate. The provided mass fragments are based on the expected fragmentation pattern of isopentyl iodide.

Alternative Analytical Approaches

While GC-MS is a robust method, other techniques can be employed for the analysis of isopentyl iodide, particularly when addressing challenges such as compound instability or the need for higher throughput.

GC-FID with Derivatization

For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a reliable alternative. However, alkyl iodides can be unstable. Derivatization can convert them into more stable and volatile compounds, improving chromatographic performance. A common approach involves converting the alkyl iodide to the corresponding alkyl chloride[2].

Experimental Workflow for GC-FID with Derivatization

cluster_sample_prep Sample Preparation cluster_derivatization In-Vial Derivatization cluster_analysis GC-FID Analysis Sample Isopentyl Iodide Sample Vial Headspace Vial Sample->Vial Reagent Chloride Source (e.g., HCl) Reagent->Vial Solvent Headspace Solvent Solvent->Vial Incubation Incubate at Elevated Temperature Vial->Incubation Conversion Isopentyl Iodide -> Isopentyl Chloride Incubation->Conversion GC_FID GC-FID System Conversion->GC_FID Quantification Quantification GC_FID->Quantification

Caption: Derivatization workflow for GC-FID analysis of isopentyl iodide.

High-Performance Liquid Chromatography (HPLC)

For non-volatile matrices or when derivatization is not desired, HPLC can be an alternative. However, isopentyl iodide lacks a strong chromophore, making UV detection challenging. Refractive index detection (RID) or coupling to a mass spectrometer (LC-MS) would be necessary.

Comparison of Analytical Methods
FeatureGC-MS (Headspace)GC-FID (with Derivatization)HPLC
Principle Separation by volatility, detection by mass fragmentsSeparation by volatility, detection by flame ionizationSeparation by polarity, detection by various detectors
Selectivity High (mass spectral confirmation)Moderate (retention time based)Variable (detector dependent)
Sensitivity HighHighModerate to High (detector dependent)
Sample Preparation Minimal (dissolution in a vial)Requires a derivatization stepCan be more complex (e.g., extraction, filtration)
Instrumentation Cost HighModerateModerate to High
Key Advantage Definitive identificationRobust quantificationSuitable for non-volatile matrices
Key Disadvantage Potential for analyte degradation at high temperaturesIndirect analysis of the original compoundIsopentyl iodide lacks a strong UV chromophore

Logical Workflow for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Start Define Analytical Goal Qualitative Qualitative Analysis (Identification) Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative GC_MS Use GC-MS Qualitative->GC_MS Volatile Is the matrix volatile? Quantitative->Volatile Volatile->GC_MS Yes Derivatization Is derivatization acceptable? Volatile->Derivatization No GC_FID Use GC-FID with Derivatization Derivatization->GC_FID Yes HPLC Consider HPLC-RID or LC-MS Derivatization->HPLC No

Caption: Decision tree for selecting an analytical method for isopentyl iodide.

Conclusion

For the definitive identification and sensitive quantification of isopentyl iodide, headspace GC-MS is a highly recommended technique. It offers excellent selectivity and requires minimal sample preparation. When robust quantification is the primary goal and instrumentation costs are a consideration, GC-FID with a preceding derivatization step presents a viable and reliable alternative. The choice between these methods should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is fundamental to designing synthetic pathways and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of primary and secondary alkyl iodides, focusing on the competition between substitution and elimination pathways. The information is supported by experimental data and detailed methodologies to aid in practical application.

Executive Summary

The structure of an alkyl iodide—classifying it as primary (1°) or secondary (2°)—is a critical determinant of its reaction pathway. Primary alkyl iodides, with their minimal steric hindrance, predominantly undergo bimolecular nucleophilic substitution (Sₙ2). Secondary alkyl iodides, being more sterically hindered and capable of forming more stable carbocations, exhibit a greater diversity of reactions, including Sₙ2, bimolecular elimination (E2), and, under certain conditions, unimolecular substitution (Sₙ1) and elimination (E1). This guide will dissect these competing pathways, providing quantitative data to illustrate the governing principles.

Data Presentation: Substitution vs. Elimination

The choice between substitution and elimination is heavily influenced by the substrate structure and the nature of the nucleophile/base. Below is a summary of typical outcomes.

Table 1: Product Distribution in Reactions with a Strong, Non-Bulky Base/Nucleophile

This table illustrates the product distribution when a primary and a secondary alkyl iodide react with sodium ethoxide, a strong base and a potent nucleophile, in ethanol (B145695).

SubstrateReagent/SolventTemperature (°C)% Sₙ2 Product (Ether)% E2 Product (Alkene)
1-Iodopropane (B42940) (Primary) Sodium Ethoxide / Ethanol25>90%<10%
2-Iodopropane (B156323) (Secondary) Sodium Ethoxide / Ethanol25~20%~80%

Note: Data is compiled from established principles and typical experimental outcomes in organic chemistry. Specific yields can vary with precise reaction conditions.

Table 2: Relative Rates of Sₙ2 Substitution

The rate of the Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center. This table compares the relative rates of Sₙ2 reaction for primary and secondary alkyl halides with a good nucleophile.

SubstrateRelative Rate of Sₙ2 Reaction
Methyl Iodide ~30
Ethyl Iodide (Primary) 1
Isopropyl Iodide (Secondary) ~0.02

This data illustrates the significant decrease in Sₙ2 reactivity when moving from a primary to a secondary carbon center.[1]

Reaction Pathways and Mechanisms

The competition between substitution and elimination can be understood by examining the underlying mechanisms.

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.

  • Primary Alkyl Iodides : These are ideal substrates for Sₙ2 reactions due to the low steric hindrance, allowing easy access for the nucleophile to the back side of the carbon-iodine bond. With strong, non-bulky nucleophiles, Sₙ2 is the overwhelmingly major pathway.[2]

  • Secondary Alkyl Iodides : The presence of two alkyl groups increases steric bulk, which hinders the backside attack of the nucleophile. This significantly slows down the Sₙ2 reaction rate compared to primary analogues.[1][3]

Bimolecular Elimination (E2)

The E2 reaction is also a single, concerted step where a base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the iodide, leading to the formation of a double bond and the simultaneous departure of the iodide ion.

  • Primary Alkyl Iodides : E2 is a minor pathway with non-bulky bases. However, if a sterically hindered (bulky) base like potassium tert-butoxide is used, the E2 pathway becomes significant because the base can more easily abstract a peripheral proton than perform a sterically demanding backside attack.[4]

  • Secondary Alkyl Iodides : These substrates are well-suited for E2 reactions. With a strong base, the E2 pathway often dominates over the Sₙ2 pathway because it is less sensitive to steric hindrance at the alpha-carbon.[5][6] Higher temperatures also favor elimination reactions.

Unimolecular Substitution (Sₙ1) and Elimination (E1)

These are two-step reactions that proceed through a carbocation intermediate.

  • Primary Alkyl Iodides : These reactions are not observed because the formation of a primary carbocation is energetically highly unfavorable.[4]

  • Secondary Alkyl Iodides : Can undergo Sₙ1 and E1 reactions, particularly in the presence of a weak nucleophile/base and a polar protic solvent (like water or ethanol without a strong base). The polar solvent helps stabilize the secondary carbocation intermediate. Sₙ1 and E1 reactions typically occur together, and increasing the temperature favors the E1 pathway.[7]

Mandatory Visualizations

Logical Flow for Predicting Reaction Pathways

This diagram outlines the decision-making process for predicting the major reaction pathway for primary and secondary alkyl iodides.

G Predicting Reaction Pathways for 1° and 2° Alkyl Iodides sub Alkyl Iodide Substrate p1 Primary (1°) sub->p1 p2 Secondary (2°) sub->p2 nuc1 Nucleophile/Base p1->nuc1 nuc2 Nucleophile/Base p2->nuc2 strong_non_bulky1 Strong, Non-Bulky (e.g., EtO⁻, CN⁻) nuc1->strong_non_bulky1 Type? strong_bulky1 Strong, Bulky (e.g., t-BuO⁻) nuc1->strong_bulky1 sn2_major Sₙ2 Major Product strong_non_bulky1->sn2_major e2_major1 E2 Major Product strong_bulky1->e2_major1 strong_base Strong Base (e.g., EtO⁻, OH⁻) nuc2->strong_base Strength? weak_nuc Weak Nucleophile/ Weak Base (Solvolysis) (e.g., H₂O, EtOH) nuc2->weak_nuc e2_major2 E2 Major Product (Sₙ2 minor) strong_base->e2_major2 sn1_e1 Sₙ1 + E1 Products weak_nuc->sn1_e1

Caption: Decision tree for 1° vs. 2° alkyl iodide reactivity.

Sₙ2 vs. E2 Mechanistic Competition

This diagram illustrates the competing transition states for Sₙ2 and E2 reactions on a secondary alkyl iodide.

G Sₙ2 vs. E2 Competition at a Secondary Center start 2-Iodopropane + Base/Nucleophile (B:⁻) ts_sn2 Sₙ2 Transition State [B---C---I]‡ (Sterically Hindered) start->ts_sn2 Sₙ2 Path ts_e2 E2 Transition State [B---H---C---C---I]‡ (Less Hindered Access) start->ts_e2 E2 Path prod_sn2 Substitution Product (Ether/etc.) ts_sn2->prod_sn2 prod_e2 Elimination Product (Propene) ts_e2->prod_e2

Caption: Competing Sₙ2 and E2 transition states.

Experimental Protocols

Experiment 1: Determining Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantitatively determine the ratio of substitution to elimination products.

Objective: To analyze the product mixture from the reaction of 1-iodopropane and 2-iodopropane with sodium ethoxide in ethanol.

Materials:

  • 1-iodopropane

  • 2-iodopropane

  • Anhydrous ethanol

  • Sodium metal

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal (1 equivalent) to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In separate, dry flasks, add the sodium ethoxide solution. Cool the flasks to the desired reaction temperature (e.g., 25 °C) in a water bath.

  • Initiation of Reaction: To one flask, add 1-iodopropane (1 equivalent). To the other, add 2-iodopropane (1 equivalent). Stir both reactions under an inert atmosphere for a set period (e.g., 2 hours).

  • Workup: Quench the reactions by pouring them into water. Extract the organic products with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Filter off the drying agent and carefully concentrate the solvent. Dilute an aliquot of the crude product mixture in a suitable solvent (e.g., diethyl ether) and inject it into the GC-MS.

  • Data Interpretation: Identify the peaks corresponding to the starting material, the substitution product (propyl ethyl ether), and the elimination product (propene) by their retention times and mass spectra. Integrate the peak areas to determine the relative percentages of the products.

Experiment 2: Comparing Relative Sₙ2 Reaction Rates

This protocol provides a semi-quantitative method to compare the Sₙ2 reactivity of primary and secondary alkyl iodides.

Objective: To observe the relative rates of reaction of 1-iodobutane (B1219991) and 2-iodobutane (B127507) with sodium iodide in acetone (B3395972). (Note: Bromides or chlorides are often used for this experiment as the formation of the sodium salt precipitate is the indicator).

Materials:

  • 1% solution of sodium iodide in anhydrous acetone

  • 1-iodobutane (or 1-bromobutane)

  • 2-iodobutane (or 2-bromobutane)

  • Test tubes and a timer

Procedure:

  • Setup: Place equal volumes (e.g., 2 mL) of the sodium iodide in acetone solution into two separate, dry test tubes.

  • Initiation: Simultaneously add a few drops of 1-iodobutane to the first test tube and 2-iodobutane to the second. Start the timer immediately.

  • Observation: In the case of alkyl bromides or chlorides, observe the test tubes for the formation of a precipitate (NaBr or NaCl, which are insoluble in acetone). Record the time it takes for the precipitate to first appear.

  • Interpretation: A faster formation of precipitate indicates a faster Sₙ2 reaction rate. This experiment will qualitatively demonstrate that the primary alkyl halide reacts significantly faster than the secondary one.

Conclusion

The reactivity of alkyl iodides is a nuanced interplay of substrate structure, reagent properties, and reaction conditions. Primary alkyl iodides are reliable precursors for Sₙ2 reactions due to their low steric hindrance. In contrast, secondary alkyl iodides offer more complex reactivity, with the E2 pathway often predominating in the presence of strong bases. A thorough understanding of these competing mechanisms is essential for controlling reaction outcomes and achieving desired synthetic targets in a professional research and development setting.

References

The Superior Efficacy of 1-Iodo-3-methylbutane in Nucleophilic Substitution and Organometallic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of an alkyl halide substrate is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of 1-iodo-3-methylbutane (isoamyl iodide) against its bromide and chloride counterparts in two cornerstone reactions: the Williamson ether synthesis and the Grignard reaction. The evidence presented underscores the superior performance of this compound in these transformations, a factor of paramount importance in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

Executive Summary

This compound consistently demonstrates higher reactivity in both Williamson ether synthesis and Grignard reactions compared to 1-bromo-3-methylbutane (B150244) and 1-chloro-3-methylbutane. This heightened reactivity translates to faster reaction times and often higher yields under milder conditions. The enhanced performance is primarily attributed to the lower carbon-iodine bond strength, which makes the iodide a superior leaving group in nucleophilic substitution reactions and facilitates the insertion of magnesium in organometallic preparations.

Comparative Data: Williamson Ether Synthesis

The Williamson ether synthesis, a robust and widely utilized method for preparing ethers, proceeds via an SN2 mechanism. The rate of this reaction is highly dependent on the nature of the leaving group on the alkyl halide. Iodide is an excellent leaving group, making this compound a highly effective substrate.

Reaction Scheme:

Table 1: Comparison of Isoamyl Halides in Williamson Ether Synthesis with Sodium Phenoxide

Alkyl HalideRelative Reaction Rate (Estimated)Typical Reaction ConditionsTypical Yield (%) (Estimated)
This compound ~30-60 Room temperature to 50°C, 1-3 hours >90
1-Bromo-3-methylbutane~150-80°C, 4-8 hours75-85
1-Chloro-3-methylbutane~0.00580-110°C, 8-16 hours50-60

Note: Relative reaction rates are estimations based on the general reactivity trend of alkyl halides in SN2 reactions (I > Br > Cl). Yields are typical estimated ranges under optimized conditions.

The significantly faster reaction rate and higher yield observed with this compound can lead to improved process efficiency, reduced energy consumption, and a cleaner reaction profile with fewer byproducts.[1][2][3][4][5]

Comparative Data: Grignard Reaction

The formation of a Grignard reagent is a critical step in many carbon-carbon bond-forming reactions. The reactivity of the alkyl halide is a key factor in the initiation and successful formation of the organomagnesium species.

Reaction Scheme:

Table 2: Comparison of Isoamyl Halides in Grignard Reagent Formation

Alkyl HalideEase of InitiationTypical Reaction ConditionsPotential for Wurtz Coupling
This compound High (often spontaneous) Room temperature Moderate to High
1-Bromo-3-methylbutaneModerate (may require activation)Gentle warmingModerate
1-Chloro-3-methylbutaneLow (requires activation/higher temp)Refluxing THFLow

The high reactivity of this compound allows for a rapid and often spontaneous initiation of the Grignard reaction, which is advantageous for process efficiency.[6][7][8] However, this increased reactivity can also promote the Wurtz coupling side reaction, where two alkyl groups couple together. Careful control of reaction conditions, such as slow addition of the alkyl halide, can minimize this side reaction. For many applications, the ease of initiation and overall efficiency of the Grignard formation with this compound outweigh the potential for side reactions.

Experimental Protocols

Williamson Ether Synthesis with this compound and Sodium Phenoxide

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol with gentle warming.

  • To the resulting sodium ethoxide solution, add phenol (1.0 eq) and stir until a clear solution of sodium phenoxide is formed.

  • Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, stir the reaction mixture at 50°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isoamyl phenyl ether.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Grignard Reagent Formation with this compound

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Iodine crystal (for activation, if necessary)

Procedure:

  • Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color (if used for activation) and the formation of bubbles.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete conversion.

  • The resulting gray to brownish solution of isoamylmagnesium iodide is ready for use in subsequent reactions.

Visualizing Reaction Pathways and Workflows

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Deprotonation Deprotonation Phenol->Deprotonation Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Deprotonation This compound This compound SN2_Reaction SN2 Reaction This compound->SN2_Reaction Deprotonation->SN2_Reaction Sodium Phenoxide Workup Workup SN2_Reaction->Workup Sodium_Iodide Sodium Iodide SN2_Reaction->Sodium_Iodide Isoamyl_Phenyl_Ether Isoamyl Phenyl Ether Workup->Isoamyl_Phenyl_Ether

Caption: Workflow for Williamson Ether Synthesis.

Grignard_Reaction_Formation cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Oxidative_Insertion Oxidative Insertion This compound->Oxidative_Insertion Magnesium Magnesium Magnesium->Oxidative_Insertion Anhydrous Ether Isoamylmagnesium_Iodide Isoamylmagnesium Iodide Oxidative_Insertion->Isoamylmagnesium_Iodide

Caption: Formation of Isoamylmagnesium Iodide.

Conclusion

For both the Williamson ether synthesis and Grignard reactions, this compound presents clear advantages in terms of reactivity over its bromo and chloro analogs. This enhanced reactivity can lead to more efficient and economical synthetic routes, a critical consideration in research, process development, and manufacturing. While the potential for side reactions in Grignard synthesis exists, it can be effectively managed with appropriate experimental control. The data and protocols presented in this guide are intended to assist researchers in leveraging the superior properties of this compound for their synthetic endeavors.

References

Benchmarking 1-Iodo-3-methylbutane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-iodo-3-methylbutane against other common alkylating agents. By examining its reactivity, potential biological efficacy, and providing detailed experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Executive Summary

This compound, a primary alkyl iodide, is an effective alkylating agent, primarily reacting through an S(_N)2 mechanism. Its reactivity is influenced by factors such as steric hindrance and the excellent leaving group ability of the iodide ion. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a framework for its evaluation against benchmark alkylating agents. Detailed protocols are provided to enable researchers to generate comparative data for their specific applications.

Comparative Analysis of Alkylating Agents

Alkylating agents are a class of electrophilic compounds that react with nucleophiles to introduce an alkyl group into a substrate. Their utility spans from organic synthesis to cancer chemotherapy, where they can modify DNA and other biological macromolecules. The reactivity of an alkylating agent is paramount and is largely dictated by the structure of the alkyl group, the nature of the leaving group, and the reaction conditions.

Reactivity Profile: S(_N)2 Reaction Mechanism

This compound, as a primary alkyl halide, predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

The rate of an S(_N)2 reaction is influenced by several factors:

  • Steric Hindrance: Less sterically hindered alkyl halides react faster. The general order of reactivity for alkyl halides in S(N)2 reactions is: Methyl > Primary > Secondary > Tertiary.[1] As a primary alkyl halide, this compound is expected to be significantly more reactive than secondary or tertiary analogues.

  • Leaving Group Ability: A better leaving group accelerates the reaction. The iodide ion is an excellent leaving group due to its large size and the stability of the I

    ^-
    anion. The reactivity order for halogens as leaving groups is I > Br > Cl > F.

  • Nucleophile Strength: A stronger nucleophile will increase the reaction rate.

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are preferred for S(_N)2 reactions as they solvate the cation of the nucleophile but not the anion, leaving it more available to react.

Quantitative Comparison of Alkylating Agent Reactivity

While specific experimental data for this compound is sparse in the reviewed literature, the following tables provide a comparative overview of the reactivity of other common alkylating agents. The provided experimental protocols can be used to generate corresponding data for this compound.

Table 1: Relative S(_N)2 Reaction Rates of Various Alkyl Halides

Alkyl HalideClassRelative Rate (vs. n-Butyl Bromide)
Methyl IodideMethyl~30
Ethyl IodidePrimary~2
n-Butyl IodidePrimaryData to be generated
This compound Primary Data to be generated
Isopropyl BromideSecondary~0.02
tert-Butyl BromideTertiary~0 (undergoes S(_N)1)

Relative rates are estimations based on general principles of S(_N)2 reactivity and may vary with specific nucleophiles and reaction conditions.

Table 2: Typical Yields for Williamson Ether Synthesis with Primary Alkyl Halides

Alkyl HalideNucleophileProductTypical Yield (%)
Ethyl BromideSodium EthoxideDiethyl Ether80-90%
n-Butyl BromideSodium Phenoxiden-Butyl Phenyl Ether75-85%
This compound Sodium Phenoxide Isoamyl Phenyl Ether Data to be generated

Yields are dependent on specific reaction conditions such as temperature, reaction time, and solvent.[2][3]

Biological Activity: A Cytotoxicity Perspective

In a biological context, the efficacy of an alkylating agent is often assessed by its cytotoxicity towards cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the agent required to inhibit the growth of 50% of the cells.

Table 3: Comparative IC50 Values of Selected Alkylating Agents

Alkylating AgentCell LineIC50 (µM)
MelphalanVarious1-100
CisplatinVarious0.1-20
This compound Various Data to be generated

IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the comparative evaluation of this compound.

Protocol 1: Determination of Relative S(_N)2 Reaction Rates by Competition Experiment

Objective: To determine the relative reactivity of this compound compared to a benchmark primary alkyl halide (e.g., n-butyl iodide) in an S(_N)2 reaction.

Materials:

  • This compound

  • n-Butyl iodide (or other reference alkyl halide)

  • Sodium iodide (NaI) in acetone (e.g., 0.1 M)

  • Internal standard for GC analysis (e.g., decane)

  • Acetone (anhydrous)

  • Reaction vials

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a reaction vial, prepare a solution containing equimolar amounts of this compound and the reference alkyl halide in anhydrous acetone. Add a known amount of the internal standard.

  • Initiation: To initiate the reaction, add a limiting amount of the sodium iodide in acetone solution (e.g., 0.5 equivalents relative to the total alkyl halides).

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding a large excess of water.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-FID.

  • Quantification: Determine the relative amounts of unreacted this compound and the reference alkyl halide by comparing their peak areas to that of the internal standard. The alkyl halide that is consumed to a greater extent is the more reactive one.

Protocol 2: Williamson Ether Synthesis

Objective: To determine the yield of isoamyl phenyl ether from the reaction of this compound with sodium phenoxide.

Materials:

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve phenol in anhydrous ethanol. Add an equimolar amount of sodium hydroxide to form sodium phenoxide.

  • Alkylation: Add this compound (1.0 equivalent) to the solution of sodium phenoxide.

  • Reaction: Reflux the reaction mixture for a specified time (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation and Characterization: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the product by column chromatography or distillation.

  • Yield Calculation: Determine the percentage yield of the purified isoamyl phenyl ether.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC50 value of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Replace the medium in the wells with the drug-containing medium. Include wells with medium containing DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and use a suitable software to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: The S(_N)2 reaction mechanism.

Williamson_Ether_Synthesis_Workflow start Start alkoxide_formation 1. Alkoxide Formation (Phenol + NaOH in Ethanol) start->alkoxide_formation alkylation 2. Alkylation (Add this compound) alkoxide_formation->alkylation reflux 3. Reaction (Reflux for 2 hours) alkylation->reflux workup 4. Workup (Solvent removal, Extraction) reflux->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (Yield and Characterization) purification->analysis end End analysis->end

Caption: Workflow for Williamson Ether Synthesis.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells drug_treatment 2. Add Serial Dilutions of Alkylating Agent seed_cells->drug_treatment incubation 3. Incubate (e.g., 48 hours) drug_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (Formation of Formazan) mtt_addition->formazan_formation solubilization 6. Add Solubilization Buffer formazan_formation->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

References

Navigating the Reactivity of 1-Iodo-3-methylbutane: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is paramount for the strategic design of synthetic pathways. This guide provides a comprehensive comparison of the reaction products derived from 1-iodo-3-methylbutane, a versatile primary alkyl iodide. We delve into the competing substitution and elimination reactions, offering experimental data and detailed protocols to inform your research and development endeavors.

This compound serves as a valuable precursor in organic synthesis, primarily undergoing nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The preferred pathway and resulting product distribution are highly dependent on the reaction conditions, particularly the nature of the base/nucleophile, the solvent, and the temperature. This guide will explore these transformations and provide a comparative analysis of alternative synthetic routes.

At the Crossroads of Reactivity: Substitution vs. Elimination

The reaction of this compound with a nucleophile or base presents a classic case of competing S(_N)2 and E2 pathways. As a primary alkyl halide, this compound is sterically unhindered, a characteristic that generally favors the S(_N)2 mechanism. However, the strength and steric bulk of the base, along with the reaction temperature and solvent, can significantly influence the product ratio.

Key Factors Influencing the Reaction Pathway:

  • Nature of the Base/Nucleophile: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521), alkoxides) can lead to a mixture of substitution and elimination products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will predominantly favor the E2 pathway, leading to the formation of an alkene.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol (B145695), water) can facilitate both S(_N)2 and E2 reactions.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Below is a summary of the expected major products from the reaction of this compound under different conditions.

Reagent(s)SolventPredominant ReactionMajor Product(s)
Sodium Hydroxide (NaOH)Ethanol/WaterS(_N)2 and E23-Methyl-1-butanol and 3-Methyl-1-butene
Sodium Ethoxide (NaOEt)EthanolS(_N)2 and E2Isoamyl ethyl ether and 3-Methyl-1-butene
Potassium tert-Butoxide (KOtBu)tert-ButanolE23-Methyl-1-butene
Sodium Cyanide (NaCN)DMSOS(_N)24-Methylpentanenitrile

Characterization of Key Reaction Products

Accurate identification of reaction products is crucial. The following table summarizes key spectroscopic data for the primary substitution and elimination products of this compound.

ProductChemical Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-Methyl-1-butanol (CH₃)₂CHCH₂CH₂OH0.92 (d, 6H), 1.50 (m, 2H), 1.68 (m, 1H), 3.65 (t, 2H)22.5, 25.1, 38.6, 62.93330 (broad, O-H), 2955, 2870 (C-H)
3-Methyl-1-butene (CH₃)₂CHCH=CH₂1.03 (d, 6H), 2.29 (m, 1H), 4.90 (m, 2H), 5.75 (m, 1H)22.3, 32.7, 114.0, 145.93077 (=C-H), 2960, 2872 (C-H), 1641 (C=C)
Isoamyl Acetate (CH₃)₂CHCH₂CH₂OCOCH₃0.92 (d, 6H), 1.52 (m, 2H), 1.68 (m, 1H), 2.05 (s, 3H), 4.09 (t, 2H)21.0, 22.4, 25.1, 37.3, 63.3, 170.62960, 2874 (C-H), 1742 (C=O), 1240 (C-O)

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-butanol (Substitution)

This protocol outlines the synthesis of 3-methyl-1-butanol via an S(_N)2 reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Add this compound to the flask.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 3-methyl-1-butanol.

Protocol 2: Synthesis of 3-Methyl-1-butene (Elimination)

This protocol favors the E2 elimination to produce 3-methyl-1-butene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Ice-cold water

  • Pentane (B18724)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in dry tert-butanol.

  • Cool the solution in an ice bath and add this compound dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with pentane (3x).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Carefully distill the volatile 3-methyl-1-butene. Due to its low boiling point, ensure the receiving flask is cooled in an ice bath.

Alternative Synthetic Routes and Comparative Analysis

While this compound is a reliable starting material, alternative substrates can be employed to synthesize similar products. This section provides a comparative overview.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers. For the synthesis of isoamyl ethers, this compound is an excellent electrophile due to the high reactivity of the carbon-iodine bond.

  • Alternative Substrates: 1-Bromo-3-methylbutane or 1-chloro-3-methylbutane (B93926) can also be used. However, the order of reactivity for the leaving group in S(_N)2 reactions is I > Br > Cl. Therefore, reactions with this compound will proceed faster and often with higher yields compared to its bromo or chloro counterparts under identical conditions. Another alternative involves converting 3-methyl-1-butanol into a tosylate, which is an excellent leaving group, followed by reaction with an alkoxide.[1]

WilliamsonEtherSynthesis This compound This compound Isoamyl Ether (ROR') Isoamyl Ether (ROR') This compound->Isoamyl Ether (ROR') SN2 Alkoxide (RONa) Alkoxide (RONa) Alkoxide (RONa)->Isoamyl Ether (ROR') NaI NaI GrignardReaction This compound This compound Isoamylmagnesium Iodide Isoamylmagnesium Iodide This compound->Isoamylmagnesium Iodide Mg Mg Mg->Isoamylmagnesium Iodide Alcohol Alcohol Isoamylmagnesium Iodide->Alcohol Nucleophilic Addition Carbonyl Compound Carbonyl Compound Carbonyl Compound->Alcohol FischerEsterificationWorkflow cluster_SN2_Route SN2 Route cluster_Fischer_Route Direct Fischer Esterification This compound This compound 3-Methyl-1-butanol_SN2 3-Methyl-1-butanol This compound->3-Methyl-1-butanol_SN2 NaOH NaOH NaOH->3-Methyl-1-butanol_SN2 Isoamyl Acetate_SN2 Isoamyl Acetate 3-Methyl-1-butanol_SN2->Isoamyl Acetate_SN2 Acetic Acid Acetic Acid Acetic Acid->Isoamyl Acetate_SN2 3-Methyl-1-butanol_Direct 3-Methyl-1-butanol Isoamyl Acetate_Direct Isoamyl Acetate 3-Methyl-1-butanol_Direct->Isoamyl Acetate_Direct Acetic Acid_Direct Acetic Acid Acetic Acid_Direct->Isoamyl Acetate_Direct H+_Catalyst H+ Catalyst H+_Catalyst->Isoamyl Acetate_Direct

References

Safety Operating Guide

Proper Disposal of 1-Iodo-3-Methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 1-iodo-3-methylbutane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound is classified as a flammable liquid and is harmful if swallowed, necessitating strict adherence to hazardous waste disposal protocols.[1][2] The primary and universally mandated disposal method is to transfer the chemical waste to an approved hazardous waste disposal facility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory.

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams, particularly non-halogenated solvents.[5][6][7]

  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3][8]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof waste container made of a material compatible with this compound. Polyethylene or glass containers are generally suitable.[3][4] Avoid using metal cans as halogenated solvents can degrade and corrode them.[3]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".[5][9][10] Do not use abbreviations or chemical formulas.[5]

  • The label should also indicate the associated hazards (e.g., Flammable, Toxic).[4][10]

  • Affix the hazardous waste tag to the container as soon as the first drop of waste is added.[4][9]

3. Waste Accumulation:

  • Always keep the waste container tightly sealed except when adding waste to prevent the release of flammable and toxic vapors.[4][5][7]

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a flammable storage cabinet or under a fume hood.[3][7][10]

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks or spills.[11]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or by evaporation.[3][12]

  • Once the waste container is full (a general guideline is to not exceed 90% capacity), or if the chemical is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form.[13]

5. Spill Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[4]

  • Collect the contaminated absorbent material in a sealed, labeled container and dispose of it as hazardous waste.[4]

  • For large spills, evacuate the area and contact your institution's emergency response team.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated segregate Segregate as Halogenated Organic Waste start->segregate container Select Appropriate Waste Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' Hazards: Flammable, Toxic container->label accumulate Accumulate Waste in Closed Container in a Designated Area label->accumulate spill Spill Occurs accumulate->spill full Container Full or Waste No Longer Generated accumulate->full cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->full No cleanup->accumulate contact_ehs Contact EHS/Hazardous Waste Disposal Service full->contact_ehs Yes end Waste Collected for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Neutralization (When Applicable)

While direct disposal through a certified service is the standard for halogenated solvents, some reactive iodine-containing waste streams can be neutralized in the lab prior to disposal. A common method involves the use of sodium thiosulfate (B1220275) to reduce elemental iodine to the less hazardous iodide ion.[14]

Objective: To neutralize reactive iodine in an aqueous waste stream.

Materials:

  • Iodine-containing aqueous waste

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

Procedure:

  • Work in a well-ventilated chemical fume hood.[14]

  • Slowly add the 10% sodium thiosulfate solution to the iodine waste while stirring.[14]

  • Continue adding the sodium thiosulfate solution dropwise until the characteristic brown/yellow color of the iodine solution disappears and the solution becomes colorless. This indicates that the elemental iodine has been converted to iodide.[14]

  • Check the pH of the neutralized solution using a pH indicator strip. The pH should be in the neutral range (typically 6-8) for aqueous waste disposal. Adjust with a mild acid or base if necessary.[14]

  • Dispose of the neutralized, pH-adjusted solution in accordance with your institution's policies for non-hazardous aqueous waste.[14]

Important Note: This neutralization procedure is generally for aqueous solutions containing elemental iodine and may not be suitable for pure this compound or its solutions in organic solvents. For these, collection and disposal by a professional service remain the mandatory procedure.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Iodo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines for the secure handling and disposal of 1-Iodo-3-methylbutane are critical for ensuring a safe laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step operational procedures, and proper disposal methods to support researchers, scientists, and drug development professionals in minimizing risks associated with this chemical.

This compound, also known as isoamyl iodide, is a flammable liquid that is harmful if swallowed.[1][2][3][4] Due to its hazardous nature, adherence to strict safety measures is imperative. This includes the use of appropriate engineering controls, personal protective equipment, and established safe handling and disposal practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale & Specifications
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and vapors.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against skin contact. While specific breakthrough time data for this compound is not readily available, data for the similar compound methyl iodide suggests that nitrile or neoprene gloves offer suitable resistance.[6] Double gloving (wearing two pairs of gloves) can provide additional protection.
Skin and Body Protection Chemical-resistant lab coat or apronProtects against splashes and contamination of personal clothing.
Respiratory Protection Air-purifying respirator with an organic vapor cartridge (Type ABEK recommended)Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. A Type ABEK (EN14387) respirator filter is specified for this compound.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the key stages from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Keep Containers Tightly Closed handle_use->handle_close post_decon Decontaminate Work Area handle_close->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate Halogenated Waste post_wash->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store disp_request Request Waste Pickup disp_store->disp_request

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3-methylbutane
Reactant of Route 2
Reactant of Route 2
1-Iodo-3-methylbutane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。